molecular formula C9H5ClF3NO B1422783 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1092461-20-5

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B1422783
CAS No.: 1092461-20-5
M. Wt: 235.59 g/mol
InChI Key: LDKYCZDAPXYENY-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a useful research compound. Its molecular formula is C9H5ClF3NO and its molecular weight is 235.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKYCZDAPXYENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorinated Intermediates for Medicinal & Agrochemical Synthesis[1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5) is a high-value, disubstituted aromatic building block characterized by the simultaneous presence of a lipophilic trifluoromethoxy (-OCF


) group and a reactive chloro substituent.[1][2][3] This compound serves as a critical "branch point" intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals. Its unique substitution pattern allows researchers to modulate metabolic stability, membrane permeability, and target binding affinity—three pillars of modern drug design.

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical properties, and strategic applications in lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound features a phenylacetonitrile core with an ortho-trifluoromethoxy group and a meta-chloro substituent (relative to the nitrile).[1] This specific geometry creates a "push-pull" electronic environment and a distinct steric profile that blocks metabolic oxidation at the typically vulnerable ortho and para positions.

Table 1: Core Technical Specifications

PropertySpecification
CAS Number 1092461-20-5
IUPAC Name 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Molecular Formula C

H

ClF

NO
Molecular Weight 235.59 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Functional Groups Nitrile (-CN), Aryl Chloride (-Cl), Trifluoromethoxy (-OCF

)
Predicted LogP ~3.2 (High lipophilicity due to -OCF

)
Synthesis & Manufacturing Methodologies

The synthesis of CAS 1092461-20-5 typically proceeds via nucleophilic substitution of the corresponding benzyl halide.[1] While classical methods employ ethanol/water reflux, modern process chemistry favors Phase Transfer Catalysis (PTC) to minimize hydrolysis byproducts and enhance yield.

Core Precursor[1]
  • Starting Material: 5-Chloro-2-(trifluoromethoxy)benzyl bromide (CAS 261763-24-0) or Chloride.[1]

  • Source: Generated via radical halogenation (NBS/BPO) of 5-chloro-2-(trifluoromethoxy)toluene.[1]

Protocol A: Phase Transfer Catalyzed Cyanation (Recommended)
  • Rationale: Uses a biphasic system (Toluene/Water) to separate the nucleophile (CN⁻) from the organic substrate until the catalyst brings them together. This suppresses side reactions like hydrolysis to phenylacetic acid.

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with mechanical stirring, dissolve 5-Chloro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) in Toluene (5 vol).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as the phase transfer catalyst.

  • Nucleophile Charge: Prepare a solution of Sodium Cyanide (NaCN) (1.2 eq) in Water (2 vol). Caution: NaCN is acutely toxic.

  • Reaction: Add the aqueous cyanide solution to the toluene mixture. Heat to 60°C with vigorous stirring (critical for emulsion formation).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[4] The benzyl bromide spot should disappear within 2–4 hours.

  • Workup: Cool to room temperature. Separate layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify via short-path distillation or silica gel chromatography.[1]
Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and downstream derivatization potential.

G Start 5-Chloro-2-(trifluoromethoxy) toluene Inter Benzyl Bromide (Precursor) Start->Inter NBS, BPO CCl4, Reflux Target CAS 1092461-20-5 (Nitrile Core) Inter->Target NaCN, TBAB (Cat.) Toluene/Water (PTC) Acid Phenylacetic Acid (Hydrolysis) Target->Acid HCl/H2O Reflux Amine Phenethylamine (Reduction) Target->Amine LiAlH4 or H2/Pd Alpha Alpha-Alkylated Scaffold Target->Alpha R-X, NaH DMF

Figure 1: Synthetic pathway from toluene precursor to CAS 1092461-20-5 and downstream derivatives.

Applications in Drug Discovery & Development

This compound is not merely an intermediate; it is a strategic tool for Lead Optimization .

The "Fluorine Effect" (Bioisosterism)

The trifluoromethoxy (-OCF


)  group is a superior bioisostere for the methoxy (-OCH

) or chloro (-Cl) group.[1]
  • Metabolic Stability: The C-F bond is stronger than C-H, and the fluorination prevents metabolic O-dealkylation (a common clearance pathway for methoxy groups).

  • Lipophilicity: The -OCF

    
     group significantly increases LogP (
    
    
    
    ), enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]
  • Conformation: The ortho-OCF

    
     group forces the phenyl ring to twist out of coplanarity with adjacent systems, potentially locking the molecule into a bioactive conformation.
    
Scaffold Hopping & Derivatization

Researchers utilize the nitrile handle to access three distinct chemical spaces:

  • Kinase Inhibitors: The nitrile is cyclized to form amino-pyrazoles or pyrimidines (common ATP-binding motifs).

  • GPCR Ligands: Reduced to the phenethylamine, this core mimics neurotransmitters (dopamine/serotonin) but with enhanced metabolic half-life.

  • Agrochemicals: Hydrolysis to the acid yields auxin-mimic herbicides or precursors for pyrethroid insecticides.

Visualization: Pharmacophore Logic

Pharmacophore Core Phenyl Ring OCF3 2-OCF3 Group (Bioisostere) Core->OCF3 Increases Lipophilicity Blocks Metabolism Cl 5-Cl Group (Handle) Core->Cl Allows Pd-Coupling (Suzuki/Buchwald) CN Acetonitrile (Warhead/Linker) Core->CN Precursor to Acids/Amines/Heterocycles

Figure 2: Pharmacophore analysis showing the strategic function of each substituent.[1]

Handling, Safety & Storage

Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Cyanide Hazard: While the organic nitrile is less acutely toxic than free cyanide, it can liberate HCN under strong acidic conditions or metabolic processing.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers and acids.

  • Disposal: All waste streams containing this compound or residual cyanide must be treated with bleach (sodium hypochlorite) to quench cyanides before disposal into hazardous waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777321, 2-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

  • Durantini, E. N., et al. (1993). Kinetics of the Reaction between Phenylacetonitrile and 2-Chloro-5-nitro-1-(trifluoromethyl)benzene under Phase-Transfer Catalysis. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents.Method for preparing 2,4,5-trifluoro-phenylacetonitrile (CN101659630B).

Sources

A Comprehensive Technical Guide on 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery and agrochemical development heavily relies on highly functionalized, fluorinated building blocks. 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-20-5) represents a structurally privileged intermediate. By combining the profound lipophilicity and metabolic stability of a trifluoromethoxy (–OCF₃) group, the steric and electronic modulation of a chlorine atom, and the versatile reactivity of an acetonitrile moiety, this molecule serves as a critical node for synthesizing advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and downstream functionalization pathways.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic behavior of the final API. The properties of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile are highly favorable for central nervous system (CNS) applications and oral bioavailability [1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Significance
CAS Number 1092461-20-5Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C₉H₅ClF₃NODefines the exact atomic composition.
Molecular Weight 235.59 g/mol Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5.
Topological Polar Surface Area ~33.0 ŲThe low TPSA ensures excellent passive membrane permeability and blood-brain barrier (BBB) penetration [3].
Rotatable Bonds 2Confers moderate structural flexibility, allowing the molecule to adopt optimal conformations within target binding pockets.
H-Bond Acceptors 5 (N, O, F)Facilitates critical dipole interactions with target protein active sites without increasing desolvation penalties.
H-Bond Donors 0The absence of H-bond donors maximizes lipophilicity and transcellular transport.

Structure-Property Relationship (SPR) Analysis

The unique utility of this molecule stems from the synergistic effects of its three primary functional groups. The –OCF₃ group, often termed a "super-halogen," adopts an orthogonal conformation relative to the phenyl ring. This minimizes steric clash while maximizing electron withdrawal via induction, protecting the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes.

The following diagram maps the specific contributions of each functional group to the overall molecular profile.

SPR Molecule 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile OCF3 -OCF3 Group High Lipophilicity Metabolic Stability Molecule->OCF3 Cl -Cl Group Halogen Bonding Steric Shielding Molecule->Cl CN -CH2CN Group Synthetic Handle H-Bond Acceptor Molecule->CN

Fig 1: Structure-Property Relationship (SPR) mapping of the functional groups.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile typically proceeds via a two-step sequence starting from the commercially available 5-chloro-2-(trifluoromethoxy)benzyl alcohol (CAS: 874821-52-0) [2].

Retrosynthetic Workflow

Synthesis A 5-Chloro-2-(trifluoromethoxy) benzyl alcohol (CAS: 874821-52-0) B 5-Chloro-2-(trifluoromethoxy) benzyl bromide (CAS: 1092461-19-2) A->B PBr3, DCM 0°C to RT C 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile (CAS: 1092461-20-5) B->C NaCN, DMF 60°C, SN2

Fig 2: Two-step synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile from benzyl alcohol.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed with built-in causality and verification steps.

Protocol A: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide
  • Objective: Convert the hydroxyl group into a superior leaving group (bromide) to prime the molecule for nucleophilic substitution.

  • Causality: Phosphorus tribromide (PBr₃) is selected over hydrobromic acid (HBr) to avoid harsh acidic conditions that might induce ether cleavage or side reactions. Dichloromethane (DCM) is used as a non-polar, aprotic solvent to stabilize the intermediate phosphite ester.

  • Procedure:

    • Initialization: Charge a dry, argon-purged round-bottom flask with 5-chloro-2-(trifluoromethoxy)benzyl alcohol (1.0 eq) and anhydrous DCM (0.2 M).

    • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Why? The reaction is highly exothermic; thermal control prevents the formation of dimeric ether byproducts.

    • Reagent Addition: Add PBr₃ (0.4 eq) dropwise over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation: Analyze an aliquot via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar alcohol spot confirms complete conversion.

    • Workup: Quench carefully with saturated aqueous NaHCO₃ at 0°C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzyl bromide (CAS: 1092461-19-2) [2].

Protocol B: Cyanation to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile
  • Objective: Install the versatile nitrile moiety via an Sₙ2 displacement.

  • Causality: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, DMF aggressively solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction.

  • Procedure:

    • Initialization: Dissolve the intermediate benzyl bromide (1.0 eq) in anhydrous DMF (0.25 M).

    • Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion. Safety Note: Perform strictly in a well-ventilated fume hood with cyanide antidotes on hand.

    • Heating: Heat the mixture to 60°C for 4 hours. Why not reflux? Temperatures exceeding 80°C in the presence of strong nucleophiles can lead to unwanted elimination or the formation of complex oligomers.

    • Validation: Monitor via LC-MS. The target product will show an [M+H]⁺ peak corresponding to the mass of 235.59 g/mol .

    • Workup: Cool to room temperature, dilute with water (to crash out the highly lipophilic product), and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF, dry, and concentrate.

Downstream Applications in Medicinal Chemistry

The true value of the phenylacetonitrile core lies in its divergence. The nitrile group acts as a masked functional handle that can be transformed into a variety of pharmacophores, making it a staple in library generation for high-throughput screening.

Downstream Core 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Amine Phenethylamine Derivative (Reduction) Core->Amine LiAlH4 or H2 / Pd-C Acid Phenylacetic Acid Derivative (Hydrolysis) Core->Acid NaOH / H2O Reflux Tetrazole Tetrazole Derivative (Cycloaddition) Core->Tetrazole NaN3, NH4Cl DMF, 120°C

Fig 3: Divergent downstream functionalization pathways of the phenylacetonitrile core.

  • Phenethylamine Derivatives: Reduction of the nitrile yields primary amines, which are classical scaffolds for targeting G-protein coupled receptors (GPCRs), particularly in the central nervous system.

  • Phenylacetic Acids: Hydrolysis provides access to carboxylic acids, frequently utilized as non-steroidal anti-inflammatory drug (NSAID) analogs or as precursors for amide coupling.

  • Tetrazoles: [3+2] cycloaddition with sodium azide generates tetrazoles, which serve as metabolically stable bioisosteres for carboxylic acids, enhancing the half-life of the resulting drug candidate.

Safety, Handling, and Environmental Considerations

Working with fluorinated aromatics and cyanides requires stringent safety protocols.

  • Cyanide Toxicity: The cyanation step utilizes NaCN. Acidic conditions must be strictly avoided during this step and subsequent workups to prevent the evolution of lethal Hydrogen Cyanide (HCN) gas. All aqueous waste containing cyanides must be treated with sodium hypochlorite (bleach) to oxidize residual cyanide to the vastly less toxic cyanate before disposal.

  • Environmental Impact: Trifluoromethoxy compounds are highly persistent in the environment due to the strength of the C-F bonds. Laboratory waste containing these fluorinated organics must be segregated and subjected to high-temperature incineration.

References

  • Fisher Scientific. "5-Chloro-2-(trifluoromethoxy)benzyl bromide, 97% (CAS 1092461-19-2)". Thermo Fisher Scientific. URL:[Link]

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Abstract This technical guide provides an in-depth analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5), a specialized fluorinated intermediate critical for the development of lipophilic agrochemicals and pharmaceutical active ingredients (APIs). By leveraging the unique bioisosteric properties of the trifluoromethoxy (-OCF₃) group, this compound serves as a pivotal scaffold for modulating metabolic stability and membrane permeability in drug discovery.

Molecular Identity & Physicochemical Architecture

The structural integrity of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile relies on the strategic placement of a "super-halogen" trifluoromethoxy group ortho to the acetonitrile moiety. This configuration imparts significant lipophilicity while maintaining a distinct electronic profile compared to its trifluoromethyl (-CF₃) analogs.[1]

Core Specifications
ParameterSpecificationNotes
CAS Registry Number 1092461-20-5 Unique identifier for regulatory tracking.
IUPAC Name 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Molecular Formula C₉H₅ClF₃NO High fluorine content (24.2% by mass).
Molecular Weight 235.59 g/mol Calculated via standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, F: 18.998, N: 14.007, O: 15.999).[2]
MDL Number MFCD11519359Useful for substructure searching in chemical databases.
Predicted LogP 3.2 – 3.6Highly lipophilic; indicates strong membrane permeability.
Structural Composition Diagram

MolecularComposition Core Benzene Ring (C6H3) Sub1 Pos 1: Acetonitrile (-CH2CN) Core->Sub1 Ortho Sub2 Pos 2: Trifluoromethoxy (-OCF3) Core->Sub2 Ortho Sub3 Pos 5: Chlorine (-Cl) Core->Sub3 Meta to -OCF3 caption Figure 1: Substituent topology of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

The "Super-Halogen" Effect: Why -OCF₃ Matters

In medicinal chemistry, the -OCF₃ group is not merely a spacer; it is a functional bioisostere for chlorine or a methyl group but with superior metabolic stability.[3]

  • Conformational Bias: Unlike the methoxy group (-OCH₃), which is often coplanar with the aryl ring, the -OCF₃ group adopts an orthogonal conformation relative to the benzene ring. This twist is driven by the hyperconjugative donation of oxygen lone pairs into the C-F antibonding orbitals, creating a unique 3D steric block that can prevent enzymatic degradation (e.g., by CYP450).

  • Lipophilicity Modulation: The Hansch π-value for -OCF₃ is +1.04, significantly higher than -CF₃ (+0.88) or -Cl (+0.71). This makes 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile an excellent candidate for increasing the blood-brain barrier (BBB) penetration of downstream CNS drugs.

Synthetic Methodology: Phase-Transfer Catalyzed Cyanation

The most robust route to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is the nucleophilic substitution of its benzyl chloride precursor. Standard SN2 conditions often fail due to the lipophilicity of the substrate; therefore, Phase Transfer Catalysis (PTC) is the requisite protocol for high yield.

Reaction Scheme
  • Precursor: 5-Chloro-2-(trifluoromethoxy)benzyl chloride

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336

  • Solvent System: Toluene/Water (Biphasic)

Step-by-Step Protocol
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-Chloro-2-(trifluoromethoxy)benzyl chloride (1.0 eq) in Toluene (5 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (0.05 eq). The solution should remain clear.

  • Cyanide Charge: Prepare a saturated aqueous solution of NaCN (1.5 eq) and add it slowly to the organic phase. Caution: Perform in a well-ventilated fume hood.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800+ RPM) to maximize interfacial surface area. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench & Workup:

    • Cool to room temperature.

    • CRITICAL: Treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) to oxidize unreacted cyanide to cyanate before disposal.

    • Separate the organic layer, wash with water and brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from Ethanol/Heptane.

Process Flow Diagram

SynthesisWorkflow Start Start: Benzyl Chloride Precursor Mix Biphasic Mix: Toluene (Org) + NaCN (Aq) Start->Mix Cat Add PTC (TBAB) Bridge Phase Gap Mix->Cat Heat Reflux @ 80°C SN2 Substitution Cat->Heat Quench Safety Quench: NaOCl (Bleach) Heat->Quench Complete Isolate Isolate Organic Layer (Product in Toluene) Quench->Isolate Final Final Product: Purified Nitrile Isolate->Final caption Figure 2: Phase-Transfer Catalyzed Synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignalMechanistic Interpretation
¹H NMR (CDCl₃)Singlet, ~3.75 ppm (2H)The benzylic methylene protons (-CH ₂CN) are deshielded by the nitrile and aryl ring.
¹⁹F NMR Singlet, ~ -58.0 ppmCharacteristic shift for the -OCF₃ group (distinct from -CF₃ at -63 ppm).
IR Spectroscopy ~2250 cm⁻¹ (Weak/Med)Diagnostic C≡N stretching vibration.
Mass Spec (EI/ESI) m/z 235 (M+)Molecular ion peak confirming the presence of Cl isotopes (3:1 ratio for ³⁵Cl/³⁷Cl).

Safety & Handling Directives

  • Cyanide Hazard: This synthesis involves NaCN. A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab. Never acidify the waste stream before bleaching, as this releases lethal HCN gas.

  • Skin Absorption: The high lipophilicity of the product and precursor means they can penetrate skin rapidly. Double-gloving (Nitrile over Laminate) is recommended.

References

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Retrieved from [Link]

Sources

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural chemistry, synthesis, and applications of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile .

Chemical Identity & Structural Parameters

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a highly specialized, polyfunctional aromatic building block. It combines the reactivity of an alpha-acidic nitrile with the unique physicochemical properties of a fluorinated pseudohalogen, making it an invaluable intermediate in advanced organic synthesis.

PropertyValue
Chemical Name 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile
CAS Registry Number 1092461-20-5[1]
Molecular Formula C9H5ClF3NO
Molecular Weight 235.59 g/mol [1]
SMILES N#CCc1cc(Cl)ccc1OC(F)(F)F
InChI InChI=1S/C9H5ClF3NO/c10-6-1-2-8(15-9(11,12)13)7(3-6)4-5-14/h1-3H,4H2

Mechanistic Insights: The Tripartite Pharmacophore

The pharmacological and chemical utility of this compound is driven by its tripartite functionalization. As an Application Scientist, understanding the causality behind these structural features is critical for rational drug design:

  • The Trifluoromethoxy (-OCF3) Group: Often classified as a "super-halogen" or pseudohalogen bioisostere, the -OCF3 group imparts exceptional lipophilicity to the molecule, boasting a Hansch-Leo

    
     value of +1.04[2]. Unlike the planar methoxy (-OCH3) group, the -OCF3 moiety strongly prefers an orthogonal conformation relative to the aromatic ring due to 
    
    
    
    hyperconjugative interactions and steric repulsion[2]. This unique spatial orientation significantly enhances metabolic stability, effectively shielding the molecule from rapid degradation by cytochrome P450 enzymes in vivo[2].
  • The Phenylacetonitrile Scaffold: Phenylacetonitriles are foundational building blocks in organic synthesis[3]. The

    
    -carbon adjacent to the nitrile group is highly acidic due to the combined electron-withdrawing effects of the cyano group and the aromatic ring. This acidity enables facile deprotonation under mild basic conditions, allowing the scaffold to act as a versatile nucleophile for downstream alkylation, acylation, or Knoevenagel condensations[3].
    
  • The 5-Chloro Substituent: The inclusion of a chlorine atom at the 5-position further modulates the molecule's electrostatic potential, providing a vector for halogen bonding within target protein pockets[4]. It also serves as a robust directing group and a potential site for late-stage transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathways & Experimental Protocols

The most efficient, scalable route to synthesize 5-chloro-2-(trifluoromethoxy)phenylacetonitrile relies on the nucleophilic substitution (cyanidation) of its direct precursor, 5-chloro-2-(trifluoromethoxy)benzyl bromide (CAS 1092461-19-2)[5].

Protocol: Biphasic Cyanidation via Phase Transfer Catalysis (PTC)

Rationale & Causality: Alkali cyanides (NaCN/KCN) are highly soluble in water but insoluble in organic solvents, whereas the benzyl bromide precursor is strictly lipophilic. Attempting this reaction in a monophasic polar aprotic solvent (like DMF) can lead to unwanted side reactions and complicated aqueous workups. By utilizing a biphasic Toluene/Water system with a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), the cyanide anion is transported into the organic phase as a lipophilic ion pair. This maximizes the


 displacement rate while suppressing the hydrolysis of the benzyl bromide into a benzyl alcohol byproduct.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-chloro-2-(trifluoromethoxy)benzyl bromide in toluene.

  • Reagent Addition: In a separate vessel, prepare an aqueous solution containing 1.2 to 1.5 equivalents of sodium cyanide (NaCN) and 0.05 equivalents of TBAB. (Note: Extreme caution and proper PPE are required when handling cyanide salts).

  • Biphasic Reaction: Add the aqueous solution to the toluene mixture to create a 1:1 (v/v) biphasic system. Heat the mixture to a gentle reflux (approx. 90°C) with vigorous stirring for 4 to 6 hours.

  • Monitoring: Track the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

  • Workup: Once complete, cool the reaction to room temperature. Separate the organic layer and wash the aqueous layer twice with fresh toluene. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine, to remove unreacted cyanide and sodium bromide byproducts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield pure 5-chloro-2-(trifluoromethoxy)phenylacetonitrile.
    

SynthesisWorkflow Start Starting Material: 5-Chloro-2-(trifluoromethoxy)benzyl bromide Reagents Add NaCN (1.2 eq) + TBAB (0.05 eq) in Toluene/H2O (1:1 v/v) Start->Reagents Reaction Reflux at 90°C for 4-6 hours (SN2 Cyanidation) Reagents->Reaction Workup Phase Separation & Aqueous Wash (Remove NaBr and excess NaCN) Reaction->Workup Monitor via TLC Purification Vacuum Distillation or Silica Gel Chromatography Workup->Purification Product Target Compound: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Purification->Product Yield: >85%

Biphasic Phase-Transfer Catalysis (PTC) workflow for synthesizing the target nitrile.

Applications in Drug Discovery & Agrochemicals

The core structure of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile is highly prized in both medicinal chemistry and agrochemical development[6].

  • Pharmaceuticals: The nitrile group acts as a synthetic hub. It can be hydrolyzed to yield phenylacetic acid derivatives, which are classic pharmacophores for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and specific enzyme inhibitors[3]. Alternatively, reduction of the nitrile yields phenethylamine derivatives, which are ubiquitous in Central Nervous System (CNS) active agents[7].

  • Agrochemicals: The incorporation of the -OCF3 group is a proven strategy in the design of modern pesticides and fungicides. It drastically enhances environmental persistence and membrane permeability through insect cuticles or fungal cell walls, mimicking the success of commercial agrochemicals like indoxacarb and triflumuron[6].

Functionalization Core 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Hydrolysis Phenylacetic Acid Derivatives (NSAID Scaffolds) Core->Hydrolysis Acid/Base Hydrolysis Alkylation Alpha-Alkylated Nitriles (Ion Channel Modulators) Core->Alkylation Base + Alkyl Halide Reduction Phenethylamine Derivatives (CNS Active Agents) Core->Reduction LiAlH4 or H2/Pd Condensation Knoevenagel Adducts (Kinase Inhibitors) Core->Condensation Aldehyde + Base

Divergent functionalization pathways of the phenylacetonitrile scaffold in drug discovery.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, the following spectroscopic markers establish a self-validating analytical system:

  • Infrared (IR) Spectroscopy: A sharp, diagnostic absorption band at approximately 2250 cm

    
     confirms the presence of the 
    
    
    
    stretching vibration[3].
  • 1H NMR (CDCl3): The highly deshielded

    
    -protons of the 
    
    
    
    group will appear as a distinct, sharp singlet around 3.70 - 3.90 ppm. The three aromatic protons will present as a multiplet in the 7.20 - 7.50 ppm range.
  • 19F NMR (CDCl3): The trifluoromethoxy group provides a definitive, uncoupled singlet typically resonating between -57.0 and -58.0 ppm.

  • 13C NMR (CDCl3): The nitrile carbon is expected near 117 ppm, while the

    
     carbon will appear as a characteristic quartet around 120 ppm due to carbon-fluorine spin-spin coupling (
    
    
    
    Hz).

References

  • Calpaclab. "5-Chloro-2-(trifluoromethoxy)benzyl bromide, 98% Purity." California Pacific Labs. Available at:[Link]

  • Grokipedia. "Trifluoromethoxy group." Grokipedia. Available at: [Link]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. Available at: [Link]

  • Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Fiveable. "Phenylacetonitrile Definition - Organic Chemistry Key Term." Fiveable. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical researchers. It prioritizes actionable data, mechanistic reasoning, and validated protocols over generic descriptions.

CAS No: 1092461-20-5 | Molecular Formula: C₉H₅ClF₃NO | MW: 235.59 g/mol

Executive Summary & Chemical Context

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated aromatic intermediate.[1] It serves as a critical scaffold in the synthesis of neuroprotective agents (e.g., Riluzole analogs) and advanced agrochemicals.

The solubility behavior of this compound is dominated by the competition between its polar nitrile handle (-CN) and its highly lipophilic core, defined by the 5-Chloro and 2-Trifluoromethoxy (-OCF₃) substituents. Understanding this duality is essential for optimizing reaction yields, designing extraction protocols, and selecting crystallization solvent systems.

Mechanistic Solubility Drivers
  • The -OCF₃ Effect: The trifluoromethoxy group is a "super-lipophile." It has a Hansch

    
     value of approximately +1.04, significantly higher than a methoxy group (-0.02). This drastically reduces water solubility and enhances affinity for chlorinated and non-polar solvents.
    
  • The Nitrile Dipole: The -CN group provides a dipole moment (~3.9 D), facilitating solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions, but it is insufficient to overcome the hydrophobicity of the aryl core in aqueous media.

Solubility Landscape: Solvent Compatibility Matrix

The following classifications are derived from the compound's calculated LogP (estimated ~3.2–3.8) and structural similarity to validated fluorinated aryl acetonitriles.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic RationaleProcess Application
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO, NMPHigh (>100 mg/mL)Strong dipole-dipole alignment with the nitrile group; disrupts crystal lattice energy effectively.Reaction Medium: Ideal for nucleophilic substitution (cyanation) reactions.[1]
Chlorinated Dichloromethane (DCM), Chloroform, DCEHigh (>100 mg/mL)"Like dissolves like" interaction with the chloro- and fluoro- substituents.Extraction: Primary choice for partitioning from aqueous reaction quenches.
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBE, 2-MeTHFGood (50–100 mg/mL)Moderate polarity matches the molecule's overall character; ether oxygens accept weak H-bonds.Workup/Wash: Standard solvents for organic phase isolation.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Temperature Dependent Soluble at reflux; moderate-to-low at RT. The lipophilic core resists the H-bond network of cold alcohols.Crystallization: Excellent candidates for cooling crystallization (dissolve hot, crash cool).
Hydrocarbons Hexane, Heptane, Cyclohexane, TolueneLow to Moderate Toluene (moderate) interacts via

-stacking. Aliphatics (low) lack polar interactions.
Anti-Solvent: Used to force precipitation when added to EtOAc or DCM solutions.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic effect of -OCF₃ and -Cl dominates.Phase Separation: Ensures clean separation during aqueous washes.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-05)

Objective: To generate precise quantitative solubility data (mg/mL) for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in a target solvent at a specific temperature (e.g., 25°C).

Reagents & Equipment[2][3]
  • Analyte: >98% purity 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

  • Solvent: HPLC grade (dried if assessing moisture sensitivity).

  • Equipment: Temperature-controlled shaker/water bath, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), HPLC vials.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (1-2 mL) to Saturated Suspension Start->AddSolvent Equilibrate Equilibrate (24h) Constant Temp & Agitation AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Aliquot Transfer Aliquot to Tared Vial Filter->Aliquot Evaporate Evaporate Solvent (Vac Oven / N2 Stream) Aliquot->Evaporate Weigh Weigh Residue Calculate mg/mL Evaporate->Weigh

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Protocol Steps
  • Preparation: Place approx. 100 mg of the solid compound into a 4 mL glass vial.

  • Saturation: Add 1.0 mL of the target solvent. If the solid dissolves completely, add more solid until a suspension persists (indicating saturation).

  • Equilibration: Cap the vial and place it in a temperature-controlled shaker at 25°C for 24 hours. Note: For kinetic solubility, 2-4 hours is often sufficient, but thermodynamic equilibrium requires 24h.

  • Filtration: Draw the supernatant into a syringe and push through a pre-warmed 0.45 µm PTFE filter into a clean vessel. Pre-warming prevents precipitation in the filter.

  • Quantification:

    • Pipette exactly 0.5 mL of the filtrate into a pre-weighed vial (

      
      ).
      
    • Evaporate the solvent (using a nitrogen stream or vacuum oven at 40°C) until constant weight is achieved (

      
      ).
      
    • Calculation: Solubility (

      
      ) 
      
      
      
      .

Process Application: Purification Strategy

The solubility profile suggests a specific strategy for purifying this intermediate from crude reaction mixtures (typically containing inorganic salts and unreacted benzyl chloride).

Extraction Logic
  • Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate .

  • Rationale: High solubility of the nitrile ensures efficient recovery from the aqueous phase, while the water insolubility ensures salts (NaCN/NaCl) remain in the aqueous waste.

Crystallization Logic (Solvent/Anti-Solvent)

To achieve high purity (>99%), a binary solvent system is recommended based on the solubility differential.

  • System A (Standard): Ethanol / Water .

    • Dissolve in hot Ethanol (High Solubility).

    • Slowly add Water (Anti-solvent) or cool to 0°C.

    • Why: The hydrophobic -OCF₃ group creates a steep solubility drop as water content increases.

  • System B (Anhydrous): DCM / Heptane .

    • Dissolve in minimal DCM.

    • Layer or slowly add Heptane.

    • Why: Useful if the compound is moisture-sensitive or if removing water is difficult.

Decision Tree for Solvent Selection

SolventSelection Start Purification Goal Reaction Reaction Medium Start->Reaction Extraction Extraction/Workup Start->Extraction Crystal Crystallization Start->Crystal Polar Polar Aprotic (MeCN, DMF) Reaction->Polar Dissolve Reactants PhaseSep Immiscible w/ Water (DCM, EtOAc, MTBE) Extraction->PhaseSep Partition Coeff. Binary Binary System Crystal->Binary Pair1 Solvent: MeOH/EtOH Anti: Water Binary->Pair1 Standard Pair2 Solvent: DCM Anti: Heptane Binary->Pair2 Anhydrous

Figure 2: Strategic solvent selection guide for synthesis and purification stages.

References

  • SynQuest Laboratories. (n.d.). Product Data Sheet: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5).[2] Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Mechanistic grounding for -OCF₃ lipophilicity).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[3] Compound Summary: 2-(Trifluoromethoxy)phenylacetonitrile. National Library of Medicine. Retrieved from

Sources

Strategic Sourcing & Technical Profile: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-20-5 ) is a high-value fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceutical pipelines.[1][2] Its structural core features a trifluoromethoxy (-OCF₃) group, a critical bioisostere for chlorine or trifluoromethyl groups, offering enhanced metabolic stability and lipophilicity without the steric penalty of larger halogens.

This guide addresses the specific challenges in sourcing this intermediate, distinguishing it from its common analogs, and validating its quality using self-consistent analytical protocols.

Part 1: Chemical Identity & Technical Profile[1][3]

The precise identification of this compound is the first line of defense against supply chain errors. The -OCF₃ group is often confused with -CF₃ (trifluoromethyl) in database searches, leading to the procurement of incorrect regioisomers.[1][2]

Property Data Notes
CAS Number 1092461-20-5 Critical Identifier. Do not confuse with CAS 261763-26-2 (-CF₃ analog).[1][2]
Chemical Name 5-Chloro-2-(trifluoromethoxy)phenylacetonitrileSynonyms: 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile
Molecular Formula C₉H₅ClF₃NODistinct from C₉H₅ClF₃N (lacks oxygen)
Molecular Weight 235.59 g/mol -
Physical State Solid (Crystalline)Melting Point: 64–66 °C
Solubility DCM, EtOAc, MeOHLow solubility in water.[1][2]

Part 2: Strategic Sourcing & Supplier Matrix

The "CF3 Trap" in Procurement

A common failure mode in sourcing this compound is the accidental purchase of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile .[1][2] While chemically similar, the electronic properties of the ether linkage in the -OCF₃ group (resonance donation vs. induction) significantly alter downstream reactivity and biological binding.[2]

Sourcing Directive: Always verify the CAS number and request a ¹⁹F NMR spectrum prior to bulk purchase. The -OCF₃ signal is distinct from -CF₃.[1][2]

Supplier Tiering

Based on current stock availability and synthetic capability, suppliers are categorized into three tiers.

Tier Supplier Role Stock Status Strategic Use
Tier 1 SynQuest Labs Primary StockholderIn Stock (Catalog: 4637-7-17)Immediate gram-scale needs for pilot reactions.[1][2]
Tier 2 Enamine Custom/LibraryMake-on-Demand (REAL Database)Library expansion; accessing analogs (e.g., thiols).[1][2]
Tier 3 Combi-Blocks AggregatorInquire Backup sourcing; often holds precursors for synthesis.[1][2]
Sourcing Decision Workflow

The following logic gate ensures the correct acquisition strategy based on project phase.

SourcingStrategy Start Requirement: 5-Chloro-2-(OCF3)-benzyl cyanide CheckCAS Verify CAS: 1092461-20-5 Start->CheckCAS Quantity Quantity Needed? CheckCAS->Quantity Confirmed Tier1 Tier 1: SynQuest (Direct Stock) Quantity->Tier1 < 10g Tier2 Tier 2: Enamine/Custom (Lead Time: 2-4 wks) Quantity->Tier2 > 10g or Library Validation QC: 19F NMR (-58 ppm) Tier1->Validation Tier2->Validation

Figure 1: Strategic sourcing workflow to avoid common analog confusion and optimize lead times.

Part 3: Quality Assurance & Validation

Trustworthiness in chemical biology relies on self-validating protocols.[1][2] For fluorinated aromatics, ¹⁹F NMR is the gold standard for identity verification, far superior to LCMS which may not distinguish regional isomers effectively.

The Self-Validating Protocol
  • ¹H NMR (Proton): Confirm the methylene singlet (-CH₂CN) around δ 3.8–4.0 ppm .[2]

  • ¹⁹F NMR (Fluorine):

    • Target Signal: -57 to -59 ppm (Singlet, -OCF₃).[1][2]

    • Rejection Criteria: Signal at -62 to -64 ppm indicates the -CF₃ analog (incorrect product).[1][2]

  • GC-MS: Verify M+ peak at 235 amu. Look for characteristic loss of -CN (26 amu) or -OCF₃ fragments.[1][2]

QC_Workflow Sample Incoming Sample CAS 1092461-20-5 Solubility Dissolve in CDCl3 Sample->Solubility NMR_19F Run 19F NMR Solubility->NMR_19F Check_Shift Shift Position? NMR_19F->Check_Shift Pass PASS: -58 ppm (Trifluoromethoxy) Check_Shift->Pass -58 ppm Fail FAIL: -63 ppm (Trifluoromethyl) Check_Shift->Fail -63 ppm

Figure 2: Analytical discrimination workflow between OCF3 and CF3 analogs.

Part 4: Synthetic Utility & Applications[1][4][5][6]

The cyanomethyl group (-CH₂CN) is a versatile handle in medicinal chemistry.[1][2] Combined with the metabolic stability of the 5-Cl-2-OCF₃ motif, this scaffold is ideal for generating CNS-active agents or lipophilic enzyme inhibitors.[2]

Key Transformations
  • Hydrolysis (Acidic/Basic): Converts the nitrile to Phenylacetic Acid .[2]

    • Application: Precursor for NSAID analogs or auxin-mimic herbicides.[1][2]

  • Reduction (LiAlH₄/H₂): Converts the nitrile to Phenethylamine .[2]

    • Application: Scaffold for monoamine neurotransmitter transporter inhibitors.[2]

  • Alpha-Alkylation: Deprotonation with NaH/LDA followed by alkyl halide addition.[2]

    • Application: Increasing steric bulk to lock conformation in receptor binding pockets.[2]

SynthesisPath Core 5-Cl-2-OCF3 Phenylacetonitrile Acid Phenylacetic Acid (Hydrolysis) Core->Acid H2SO4 / H2O Amine Phenethylamine (Reduction) Core->Amine LiAlH4 or H2/Pd Alkylated Alpha-Substituted (Alkylation) Core->Alkylated 1. NaH, 2. R-X

Figure 3: Divergent synthetic pathways from the core nitrile scaffold.

Part 5: Safety & Handling

Hazard Profile
  • Acute Toxicity: Nitriles are metabolized to cyanide in vivo.[2] Treat as Fatal if Swallowed (H300) .[2]

  • Combustion: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Hydrogen Cyanide (HCN).

Handling Protocol
  • Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves are minimum; Viton gloves recommended for prolonged handling.[2]

  • Waste Disposal: Segregate into "Cyanide Waste" streams. Do not mix with acids (risk of HCN generation).[2]

References

  • SynQuest Labs. Product Catalog: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (Product 4637-7-17).[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1092461-20-5.[2] Retrieved from [1][2][3]

  • Enamine Store. Building Blocks and Screening Compounds (Search: Trifluoromethoxy). Retrieved from [1][2]

  • Combi-Blocks. Catalog of Fluorinated Building Blocks. Retrieved from [1][2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Contextual grounding for OCF3 utility).

Sources

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1092461-20-5 | Formula: C₉H₅ClF₃NO | M.W.: 235.59 g/mol [1]

Executive Summary & Chemical Identity

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). As a phenylacetonitrile derivative , it serves as a critical intermediate for introducing the trifluoromethoxy (-OCF₃) group—a pharmacophore known to enhance lipophilicity and metabolic stability in drug candidates.

This guide synthesizes safety protocols, physicochemical properties, and experimental applications, designed for researchers requiring a self-validating system for handling and synthesis.

PropertyValue
CAS Number 1092461-20-5
MDL Number MFCD11519359
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~260–270°C (Predicted)
Density ~1.4 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Hazard Identification & Risk Management

Core Hazard Logic: The molecule combines the acute toxicity risks of nitriles with the thermal decomposition hazards of organofluorines .

GHS Classification (Derived from Structure-Activity Relationships)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Mechanism: Potential release of cyanide ions (CN⁻) upon metabolism or acidic hydrolysis, though aryl acetonitriles are generally more stable than alkyl nitriles.

  • Skin/Eye Irritation: Category 2 (Skin) / 2A (Eye). Mechanism: Lipophilic nature facilitates dermal absorption and local irritation.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).

Critical Decomposition Hazards

Thermal decomposition (e.g., fire) releases toxic gases:

  • Hydrogen Cyanide (HCN): Neurotoxic asphyxiant.

  • Hydrogen Fluoride (HF): Corrosive to tissue/bone; systemic calcium depletion.

  • Hydrogen Chloride (HCl): Corrosive irritant.

  • Nitrogen Oxides (NOx): Respiratory irritant.

Safe Handling & Storage Architecture

This protocol establishes a self-validating safety loop to prevent exposure and environmental release.

A. Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of > 0.5 m/s .

  • Secondary Barrier: Use a spill tray to contain potential leaks during transfer.

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hands Double Nitrile Gloves (min 0.11 mm)Outer glove protects against splashes; inner glove prevents permeation.[2] Change every 30 mins.
Eyes Chemical Splash Goggles Prevents vapor/droplet entry; standard safety glasses are insufficient for liquid nitriles.
Body Lab Coat + Apron Impervious apron recommended for large-scale (>5g) handling.
Respiratory Full-face Respirator (ABEK Filter) Required only if fume hood containment is breached or during spill cleanup.
C. Storage Logic[3][4]
  • Condition: Store at 2–8°C (Refrigerated).

  • Incompatibility: Segregate from strong acids (risk of HCN generation) and strong oxidizers (risk of fire).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the nitrile group.

Emergency Response Protocols

Principle: Rapid neutralization and supportive care.

Graphviz Diagram: Emergency Response Logic

EmergencyResponse Start Emergency Event Exposure Determine Exposure Type Start->Exposure Skin Skin/Eye Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin 1. Flush w/ Water (15 min) 2. Remove Contaminated Clothing 3. Discard Leather Goods Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhalation->Action_Inhal Action_Ingest 1. Do NOT Induce Vomiting 2. Rinse mouth if conscious 3. Administer Oxygen Ingestion->Action_Ingest Medical Seek Medical Attention (Inform: Nitrile/Fluorine compound) Action_Skin->Medical Action_Inhal->Medical Action_Ingest->Medical

Caption: Decision matrix for immediate response to exposure events involving 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Experimental Application: Synthetic Utility

Scientist's Insight: The value of this compound lies in the -OCF₃ group .[5] Unlike -CF₃, the -OCF₃ group is conformationally flexible and can adopt an orthogonal orientation to the phenyl ring, providing unique binding interactions in enzyme pockets.

Standard Workflow: Hydrolysis to Phenylacetic Acid

This reaction converts the nitrile to a carboxylic acid, a common precursor for NSAIDs or auxin-mimic herbicides.[6]

Protocol:

  • Setup: Charge a round-bottom flask with 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq).

  • Solvent: Add a mixture of AcOH/H₂O/H₂SO₄ (1:1:1 v/v). Note: Acidic hydrolysis is preferred over basic to prevent side reactions with the halogenated ring.

  • Reaction: Reflux at 100°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallize from Hexane/EtOAc.

Graphviz Diagram: Synthetic Pathway

Synthesis Start 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile (Starting Material) Path1 Acidic Hydrolysis (H2SO4, H2O) Start->Path1 Path2 Reduction (LiAlH4 or H2/Raney Ni) Start->Path2 Path3 Alpha-Alkylation (NaH, R-X) Start->Path3 Prod1 Phenylacetic Acid Derivative (NSAID Precursor) Path1->Prod1 Prod2 Phenethylamine Derivative (CNS Active Scaffold) Path2->Prod2 Prod3 Complex API Scaffold Path3->Prod3

Caption: Divergent synthetic pathways utilizing the nitrile handle for drug discovery applications.

References
  • SynQuest Laboratories. (n.d.). 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrile Safety. Retrieved from

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Contextual reference for -OCF3 utility).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Difference between trifluoromethoxy and trifluoromethyl phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical, synthetic, and pharmacological distinctions between trifluoromethoxy- and trifluoromethyl- substituted phenylacetonitriles.

Executive Summary

In medicinal chemistry, the phenylacetonitrile scaffold serves as a critical intermediate for synthesizing phenylacetic acids, benzylamines, and heterocycles. The choice between a trifluoromethyl (


)  and a trifluoromethoxy (

)
substituent at the para- or meta-position is rarely arbitrary; it represents a strategic decision to modulate lipophilicity , metabolic stability , and electronic density .

While both groups are strong electron-withdrawing groups (EWG) and metabolically robust, they diverge significantly in their lipophilic contributions and resonance effects. The


 group acts as a "super-lipophilic" phenol ether, offering unique conformational flexibility and a distinct electronic signature (inductive withdrawal competing with resonance donation) compared to the purely inductive withdrawing 

group.

Physicochemical Profiling

The behavior of these nitriles is governed by the electronic and steric nature of the fluorinated substituent.

Electronic and Lipophilic Parameters

The following table summarizes the key descriptors distinguishing the two moieties. Note the higher lipophilicity (Hansch


) of the 

group despite its lower electron-withdrawing power (

).
ParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Phenylacetonitrile
Hammett




renders the

-proton more acidic.
Hammett



Similar inductive effects in meta position.
Hansch

(Lipophilicity)



increases LogP more than

.
Resonance Effect (

)

(None)

(Donating)

has weak

effect;

is purely

.
Bond Angle (

)
N/A (Direct C-C bond)

(Ether linkage)

can adopt non-coplanar conformations.
Electronic Mechanism Visualization

The diagram below illustrates the competing electronic vectors. The


 group deactivates the ring solely through induction, while the 

group possesses an oxygen lone pair that can donate electron density back into the ring, partially mitigating the inductive withdrawal.

ElectronicEffects CF3_Node Trifluoromethyl (-CF3) Pure Inductive Withdrawal (-I) Ring_CF3 Phenyl Ring (Strong Deactivation) CF3_Node->Ring_CF3 Strong e- Withdrawal OCF3_Node Trifluoromethoxy (-OCF3) Inductive (-I) + Resonance (+M) Ring_OCF3 Phenyl Ring (Moderate Deactivation) OCF3_Node->Ring_OCF3 Net e- Withdrawal (Oxygen Lone Pair Donation) Alpha_Proton α-Proton Acidity (pK_a Modulation) Ring_CF3->Alpha_Proton Increases Acidity (pK_a ~ 20.5) Ring_OCF3->Alpha_Proton Moderate Acidity (pK_a ~ 21.0)

Caption: Comparative electronic vectors. The -CF3 group exerts a stronger pull, lowering the pKa of the benzylic nitrile proton more than the -OCF3 group.

Synthetic Methodologies

Synthesizing phenylacetonitriles containing these groups requires distinct approaches due to the availability of precursors.

Route A: Nucleophilic Substitution (Classical)

This is the standard route for both analogs, utilizing benzyl halides. However, the reaction kinetics differ .

  • Substrate: 4-(Trifluoromethyl)benzyl bromide vs. 4-(Trifluoromethoxy)benzyl bromide.

  • Reactivity: The

    
     reaction on benzyl halides is sensitive to electronic effects.[1][2] While strong EWGs generally retard 
    
    
    
    rates (by destabilizing the developing positive charge in the transition state), the
    
    
    analog is sufficiently reactive. The
    
    
    analog, being less electron-withdrawing, often reacts slightly faster and with cleaner profiles in nucleophilic substitutions.
Detailed Protocol: Cyanation of Benzyl Halides

Objective: Synthesis of 2-[4-(trifluoromethoxy)phenyl]acetonitrile.

  • Reagents:

    • 4-(Trifluoromethoxy)benzyl bromide (

      
       equiv)
      
    • Sodium Cyanide (NaCN) (

      
       equiv) [Warning: Highly Toxic ]
      
    • Solvent: Ethanol/Water (

      
       v/v) or DMSO (for faster rates).
      
  • Procedure:

    • Step 1: Dissolve NaCN in water; add to a solution of the benzyl bromide in ethanol.

    • Step 2: Reflux the mixture at

      
       for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).
      
    • Step 3: Cool to room temperature. Quench with water (

      
       reaction volume).
      
    • Step 4: Extract with Dichloromethane (

      
      ). Wash combined organics with brine.
      
    • Step 5: Dry over

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation or silica gel chromatography.

  • Yield Expectation:

    • 
       Analog: 85–92%
      
    • 
       Analog: 80–88% (Slightly more susceptible to side reactions if basicity is too high, due to higher 
      
      
      
      -acidity).
Route B: Pd-Catalyzed Cyanation (Aryl Halide Precursors)

When the benzyl halide is unavailable, one must start from the aryl halide (chloride/bromide).

  • Reagents:

    
    , 
    
    
    
    , Xantphos.
  • Note: The

    
     group is robust under Pd-catalysis conditions, whereas the 
    
    
    
    group is similarly stable. This route is preferred for late-stage functionalization.

Reactivity Profile & Medicinal Chemistry Implications[3][4]

-Proton Acidity and Alkylation

The nitrile group (


) activates the benzylic position (

-proton). The presence of

or

further acidifies this proton.
  • Acidity Ranking:

    
    .
    
  • Implication: When using these nitriles as nucleophiles (e.g., alkylation with alkyl halides), the

    
     analog forms the carbanion more readily (requires weaker bases) but the resulting carbanion is less nucleophilic due to greater stabilization. The 
    
    
    
    analog offers a better balance of ease of deprotonation and nucleophilicity.
Metabolic Stability (ADME)

Both groups are used to block metabolic "soft spots" (specifically CYP450 oxidation).

  • 
    :  Effectively blocks oxidation at the attachment point. Extremely stable C-F bond (
    
    
    
    ).
  • 
    :  Also blocks para-hydroxylation. Unlike a methoxy group (
    
    
    
    ), which is rapidly metabolized via O-demethylation to the phenol, the
    
    
    group is metabolically stable. The C-F bonds on the methoxy carbon prevent the H-abstraction step required for oxidative dealkylation.

MetabolicStability Methoxy Methoxy Analog (-OCH3) Standard Metabolism CYP450 Metabolism (O-Dealkylation) Methoxy->Metabolism High Liability OCF3 Trifluoromethoxy (-OCF3) Bioisostere Stable Metabolically Stable (High Half-life) OCF3->Stable Blocks H-Abstraction (No α-hydrogens) CF3 Trifluoromethyl (-CF3) Bioisostere CF3->Stable Steric & Electronic Shielding Phenol Phenol Metabolite (Rapid Clearance) Metabolism->Phenol Rapid

Caption: Metabolic fate comparison. -OCF3 mimics -OCH3 sterically but eliminates the metabolic liability of O-dealkylation.

Strategic Selection Guide

When to choose which?

Design GoalRecommended GroupRationale
Maximize Lipophilicity

Highest

value; improves BBB penetration.
Maximize Metabolic Stability Both Both are excellent;

preferred if mimicking an ether.
Increase Solubility

Slightly less lipophilic than

, potentially better solubility.
Conformational Locking

The ether oxygen allows the

to twist out of plane, potentially fitting specific hydrophobic pockets better than the rigid

.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

  • Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008, 4, 13. Link

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile from benzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a critical transformation in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy (-OCF₃) group serves as a lipophilic bioisostere, enhancing metabolic stability and membrane permeability, while the nitrile (-CN) moiety provides a versatile handle for further derivatization into amines, amides, or carboxylic acids.

This application note details a robust, scalable protocol for converting 5-chloro-2-(trifluoromethoxy)benzyl bromide (or chloride) to its corresponding acetonitrile derivative. Unlike classical homogeneous methods (e.g., DMSO/NaCN) that suffer from difficult workups and high solvent waste, this guide prioritizes a Phase Transfer Catalysis (PTC) approach. This method ensures high yields (>90%), minimizes hydrolysis byproducts, and offers a safer operational window for handling cyanide salts.[1]

Retrosynthetic Analysis & Mechanism

The transformation proceeds via a classic Sₙ2 Nucleophilic Substitution . The electron-withdrawing nature of the trifluoromethoxy and chloro substituents on the aromatic ring significantly activates the benzylic position, making it highly susceptible to nucleophilic attack but also prone to side reactions (e.g., hydrolysis) if conditions are too harsh.

Reaction Scheme

Starting Material: 5-Chloro-2-(trifluoromethoxy)benzyl bromide (CAS: 137736-06-2 is analogous) Reagent: Sodium Cyanide (NaCN) Catalyst: Tetrabutylammonium Bromide (TBAB) Solvent: Toluene / Water (Biphasic)

ReactionMechanism SM Benzyl Bromide (Organic Phase) TS Transition State (S_N2 Attack) SM->TS Electrophile CN_Aq NaCN (Aqueous Phase) Q_CN [Q+ CN-] (Ion Pair) CN_Aq->Q_CN Phase Transfer (TBAB) Q_CN->TS Nucleophile Transport Prod Target Nitrile (Organic Phase) TS->Prod -Br Byprod NaBr (Aqueous Waste) TS->Byprod Leaving Group

Figure 1: Mechanism of Phase Transfer Catalysis (PTC) facilitating the transport of cyanide ions into the organic phase for Sₙ2 displacement.[2]

Critical Safety Protocol: Cyanide Handling

WARNING: Sodium Cyanide (NaCN) is rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.

  • The "Buddy System": Never work alone with cyanide. Ensure a colleague is present and aware.

  • Decontamination Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH. This converts residual cyanide to cyanate (OCN⁻), which is far less toxic.

    • Reaction:NaCN + NaOCl → NaOCN + NaCl

Experimental Protocol (Phase Transfer Method)

Materials & Reagents
ReagentEquiv.[3][4][5][6]RoleNotes
Benzyl Bromide Deriv. 1.0Substrate5-Chloro-2-(trifluoromethoxy)benzyl bromide
Sodium Cyanide (NaCN) 1.2 - 1.5NucleophileGranular; handle with extreme care
TBAB 0.05 (5 mol%)CatalystTetrabutylammonium bromide
Toluene 5-10 VolSolvent (Org)Solubilizes substrate
Water 3-5 VolSolvent (Aq)Solubilizes NaCN
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation of Aqueous Phase: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Sodium Cyanide (1.3 equiv) in water (3 volumes).

    • Note: Ensure the pH is >10.[7] If necessary, add a small amount of NaOH to prevent HCN formation, though NaCN solution is naturally basic.

  • Catalyst Addition: Add TBAB (0.05 equiv) to the aqueous solution.

  • Organic Phase Addition: Dissolve the 5-Chloro-2-(trifluoromethoxy)benzyl bromide (1.0 equiv) in Toluene (5 volumes). Add this solution to the reaction flask.

  • Initiation: Heat the biphasic mixture to 60–70°C with vigorous stirring ( >600 RPM).

    • Crucial: High agitation rates are required to maximize the interfacial surface area for the phase transfer catalyst.

Phase 2: Monitoring
  • TLC/HPLC: Monitor consumption of the benzyl bromide (Rt ~ 4-5 min) and formation of the nitrile (Rt ~ 3-4 min, typically more polar).

  • Endpoint: Reaction is typically complete within 2–4 hours .[4] Do not overheat or extend time unnecessarily to avoid hydrolysis to the amide.

Phase 3: Workup & Cyanide Destruction
  • Cooling: Cool the mixture to room temperature.

  • Quench: Slowly add the reaction mixture to a stirred solution of 10% Bleach (NaOCl) and NaOH (pH >11) in a large beaker. Stir for 30 minutes to oxidize excess cyanide.

    • Test: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

  • Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.

  • Washing:

    • Wash organic layer with Water (2 x 3 vol).

    • Wash with Brine (1 x 3 vol).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate under reduced pressure (Rotovap) at 45°C.

Phase 4: Purification
  • Crude State: The product is typically a pale yellow oil or low-melting solid.

  • Distillation: For high purity, Kugelrohr distillation (high vacuum, ~0.5 mmHg) is recommended.

  • Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1) or cold Ethanol.

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil/solidDarkens upon oxidation/storage
Yield 85% - 94% PTC method typically exceeds 90%
¹H NMR (CDCl₃) δ 7.4-7.2 (m, 3H, Ar-H), 3.75 (s, 2H, CH₂-CN)Characteristic singlet for benzylic protons at ~3.7-3.8 ppm
IR (Neat) ~2250 cm⁻¹ (CN stretch)Weak but diagnostic peak
MS (EI/ESI) [M]+ or [M+H]+ consistent with MWCheck for M+2 isotope peak (Cl pattern)

Troubleshooting & Optimization

Workflow Logic

The following diagram outlines the decision-making process for common issues.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Conversion Type->LowYield SM remains Hydrolysis Amide Byproduct Type->Hydrolysis New polar spot Emulsion Emulsion in Workup Type->Emulsion Separation fails Sol1 Increase Stirring Speed Check TBAB Quality LowYield->Sol1 Sol2 Reduce Temp (<60°C) Reduce Reaction Time Hydrolysis->Sol2 Sol3 Filter through Celite Add Brine Emulsion->Sol3

Figure 2: Troubleshooting logic for optimizing the cyanation reaction.

Key Optimization Tips
  • Stirring is Key: In PTC, the reaction rate is often diffusion-controlled. If the reaction is slow, increase RPM before adding more catalyst.

  • Solvent Choice: If Toluene is too slow, switch to Dichloromethane (DCM) (reflux at 40°C). DCM often provides better solubility for the ion pair but is harder to scale environmentally.

  • Substrate Quality: Benzyl halides degrade over time (releasing HBr/HCl). Ensure starting material is not acidic; wash with bicarbonate if necessary before use.

References

  • Organic Syntheses. Benzyl Cyanide. Org. Synth. 1922 , 2,[4] 9.

  • Starks, C. M. Phase-transfer catalysis.[1][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971 , 93, 195–199.

  • BenchChem. Synthesis of 2-Phenylacetonitrile from Benzyl Chloride: Protocols and Safety.

  • Sigma-Aldrich. Product Specification: 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (Analogous Chemistry).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011 .[9]

Sources

Application Note: Protocol for Cyanation of 5-chloro-2-(trifluoromethoxy)benzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for the conversion of 5-chloro-2-(trifluoromethoxy)benzyl chloride to 2-(5-chloro-2-(trifluoromethoxy)phenyl)acetonitrile . This transformation is a critical step in the synthesis of various agrochemical actives (e.g., indoxacarb analogs) and pharmaceutical intermediates.

While classical nucleophilic substitution methods exist, this guide prioritizes a Phase Transfer Catalysis (PTC) approach. The PTC method offers superior scalability, reduced hydrolysis by-products, and simplified workup compared to homogeneous solvent systems (e.g., DMSO or Ethanol/Water).

Chemical Transformation

Substrate: 5-chloro-2-(trifluoromethoxy)benzyl chloride (CAS: 132908-18-2) Product: 2-(5-chloro-2-(trifluoromethoxy)phenyl)acetonitrile (CAS: 132908-19-3) Reaction Type: Nucleophilic Substitution (


)

Safety & Hazard Control (CRITICAL)

WARNING: This protocol utilizes Sodium Cyanide (NaCN).[1][2][3] Cyanide is a rapid-acting mitochondrial toxin that inhibits cellular respiration. Inhalation, ingestion, or skin absorption can be fatal within minutes.

Mandatory Safety Infrastructure
  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • HCN Monitoring: Portable Hydrogen Cyanide (HCN) detectors must be worn by all personnel. Set alarm threshold at 4.7 ppm (STEL).

  • No Acids: Absolutely NO acidic materials should be present in the reaction hood. Contact between Cyanide and Acid generates lethal HCN gas.

  • Antidote Kit: A Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) must be immediately accessible.

Waste Neutralization Protocol

All aqueous waste and glassware must be quenched before disposal:

  • Quenching Agent: 10-15% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH.

  • Procedure: Soak glassware and treat aqueous waste with bleach solution for 24 hours. Verify residual oxidant using starch-iodide paper before disposal.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate features a benzene ring substituted with a chlorine atom at the 5-position and a trifluoromethoxy (-OCF


) group at the 2-position.
  • Electronic Effects: Both -Cl and -OCF

    
     are electron-withdrawing groups (EWG). This decreases electron density on the ring, making the benzylic position highly electrophilic and reactive toward 
    
    
    
    attack.
  • Solubility Profile: The lipophilic -OCF

    
     group renders the substrate highly soluble in non-polar organic solvents (Toluene, DCM) and poorly soluble in water.
    
Why Phase Transfer Catalysis (PTC)?

Classical methods often use Ethanol/Water reflux. However, for this specific substrate, PTC is superior because:

  • Suppression of Hydrolysis: By keeping the substrate in the organic phase and the bulk cyanide in the aqueous phase, the contact time between the benzylic halide and hydroxide ions (from water) is minimized, reducing the formation of the benzyl alcohol impurity.

  • Process Efficiency: The catalyst (TBAB) shuttles the cyanide ion into the organic layer as a tight ion pair (

    
    ), increasing its nucleophilicity due to weak solvation in the organic medium.
    

Experimental Protocol: Phase Transfer Catalysis (Recommended)

Materials
ReagentEquiv.[1][3][4][5][6][7]Role
5-chloro-2-(trifluoromethoxy)benzyl chloride 1.0Substrate
Sodium Cyanide (NaCN) 1.2 - 1.5Nucleophile
Tetrabutylammonium Bromide (TBAB) 0.05 (5 mol%)Phase Transfer Catalyst
Toluene 5-10 VolOrganic Solvent
Water 3-5 VolAqueous Solvent
Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Cyanide (1.2 eq) in Water (3 volumes relative to substrate mass).

    • Note: Ensure the flask is properly vented to a scrubber or trap if working on a large scale.

  • Preparation of Organic Phase:

    • Dissolve 5-chloro-2-(trifluoromethoxy)benzyl chloride (1.0 eq) and TBAB (0.05 eq) in Toluene (5 volumes).

  • Reaction Initiation:

    • Add the organic phase to the aqueous cyanide solution.

    • Vigorously stir the biphasic mixture. High shear mixing is critical to maximize the interfacial area.

  • Reaction Conditions:

    • Heat the mixture to 45–50°C .

    • Caution: Do not reflux immediately.[8] The activated benzylic halide reacts exothermically. Monitor internal temperature.[5]

    • Maintain temperature for 3–5 hours.

  • Monitoring:

    • Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

    • Target: >98% conversion of starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Separate the layers.

    • Aqueous Layer: Treat immediately with Bleach/NaOH quenching solution (See Section 2).

    • Organic Layer: Wash with water (2 x 3 Vol) and Brine (1 x 3 Vol).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[9]
      
Visualization: Reaction Mechanism & Workflow[8]

G sub Substrate (Organic Phase) ts Transition State (SN2 Attack) sub->ts Electrophile cn_aq NaCN (Aqueous Phase) ptc TBAB Catalyst (Interfacial Shuttle) cn_aq->ptc Anion Exchange complex [Q+ CN-] (Ion Pair in Organic) ptc->complex Phase Transfer complex->ts Nucleophile prod Product (Nitrile) ts->prod Substitution waste NaCl + NaBr (Aqueous Waste) ts->waste Leaving Group

Caption: Mechanistic pathway of Phase Transfer Catalyzed cyanation. The catalyst shuttles cyanide into the organic phase for reaction.

Alternative Protocol: Classical Solvent System

Use this method only if PTC reagents are unavailable or if the substrate solubility in Toluene is unexpectedly poor.

Materials
  • Solvent: Ethanol / Water (3:1 ratio).

  • Reagents: NaCN (1.5 eq).[1]

Procedure
  • Dissolve 5-chloro-2-(trifluoromethoxy)benzyl chloride in Ethanol.

  • Dissolve NaCN in the minimum amount of water required.[1]

  • Add the aqueous cyanide solution dropwise to the ethanol solution.

  • Heat to Reflux (78°C) for 4-6 hours.

  • Workup: Evaporate Ethanol under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Separate and wash as per PTC protocol.

Disadvantages:

  • Higher risk of hydrolysis (formation of benzyl alcohol).

  • Slower reaction rate due to solvation of cyanide by ethanol/water (hydrogen bonding reduces nucleophilicity).

Analytical Control

HPLC Method Parameters

To ensure product purity and monitor reaction progress:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% H3PO4
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
NMR Characterization (Expected)
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the benzylic -CH
    
    
    Cl peak (typically ~4.6 ppm) and the appearance of the benzylic -CH
    
    
    CN peak (typically 3.7 – 3.9 ppm , singlet, 2H).
  • 
    F NMR:  The -OCF
    
    
    
    signal should remain relatively unchanged (singlet, ~ -58 ppm), confirming the stability of the trifluoromethoxy group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Insufficient catalyst or agitation.Increase TBAB to 10 mol%. Increase stirring speed (RPM) to maximize emulsion.
Hydrolysis Byproduct High water content or temp.Switch from Classical to PTC method. Reduce temperature to 40°C.
Emulsion during Workup Surfactant effect of TBAB.Add saturated Brine. Filter through a Celite pad if necessary.

References

  • Mechanism of PTC Cyanation: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • General Protocol for Benzylic Cyanation: "Benzyl Cyanide". Organic Syntheses, Coll.[4][5][9][10] Vol. 1, p.107 (1941). Link

  • Synthesis of Fluorinated Phenylacetonitriles: BenchChem Application Note for 4-Chloro-2-fluorophenylacetonitrile. Link

  • Safety & Handling of Cyanides: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[8][10] Link

  • Substrate Data: 5-Chloro-2-(trifluoromethyl)phenylacetonitrile Product Page, Sigma-Aldrich. Link(Note: Analogous structure used for physical property estimation).

Sources

Application Note: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5) represents a high-value "privileged structure" intermediate for modern drug discovery. This scaffold uniquely combines three critical medicinal chemistry elements:

  • A Versatile Nitrile Handle: Allows for rapid divergence into amines, acids, amides, and heterocycles.[1]

  • Metabolic Blocking (OCF₃): The trifluoromethoxy group at the ortho position provides robust metabolic stability against P450 oxidation while significantly enhancing lipophilicity (Hansch

    
     ≈ +1.04).
    
  • Orthogonal Reactivity (Cl): The 5-chloro substituent serves as a latent handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with initial nitrile transformations.

This guide provides validated protocols and strategic insights for deploying this building block to accelerate Hit-to-Lead (H2L) and Lead Optimization campaigns.

Part 2: Chemical Profile & Strategic Value

Physicochemical Data
PropertySpecification
Chemical Name 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile
CAS Number 1092461-20-5
Molecular Formula C₉H₅ClF₃NO
Molecular Weight 235.59 g/mol
Appearance Low-melting solid or viscous oil (Grade dependent)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Acidity (pKa) ~15–16 (Estimated for

-CH₂ due to EWG effect)
The "Fluorine Effect" in Design

The ortho-trifluoromethoxy group is not merely a substituent; it is a conformational control element. The steric bulk of the -OCF₃ group forces the phenyl ring to twist relative to adjacent substituents, potentially locking bioactive conformations. Furthermore, the high electronegativity of the OCF₃ and Cl groups increases the acidity of the benzylic protons, making this scaffold more reactive toward


-alkylation than unsubstituted phenylacetonitrile.

Part 3: Divergent Synthetic Protocols

The following protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood with appropriate PPE.

Protocol A: Controlled -Alkylation

Objective: Introduction of steric bulk or pharmacophores at the benzylic position.

Context: The electron-withdrawing nature of the 2-OCF₃ and 5-Cl groups stabilizes the benzylic carbanion, facilitating alkylation. However, this also increases the risk of bis-alkylation. This protocol uses Potassium Hexamethyldisilazide (KHMDS) for precise kinetic control.

Materials:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

  • Base: KHMDS (1.1 eq, 0.5 M in Toluene)

  • Electrophile: Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.05 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the substrate (1.0 eq) and anhydrous THF (0.2 M concentration) under Nitrogen or Argon. Cool to -78°C .

  • Deprotonation: Dropwise add KHMDS solution over 15 minutes. The solution may turn deep yellow/orange, indicating carbanion formation. Stir at -78°C for 30 minutes.

  • Alkylation: Add the alkyl halide (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expert Tip: If bis-alkylation is observed, switch the base to LiHMDS and maintain the temperature strictly at -78°C during the addition of the electrophile.

Protocol B: Chemoselective Reduction to Phenethylamine

Objective: Synthesis of CNS-active primary amines without dehalogenating the aryl chloride.

Context: Standard Lithium Aluminum Hydride (LAH) reduction at reflux can sometimes cause hydrodehalogenation (loss of the Cl atom). Borane-THF complex offers a chemoselective alternative that preserves the aryl chloride.

Materials:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

  • Reagent: Borane-THF complex (BH₃·THF) (1.0 M solution, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, then HCl (aq)

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous THF (0.3 M) under Nitrogen. Cool to 0°C .

  • Addition: Add BH₃·THF solution dropwise via syringe. Gas evolution (H₂) may occur.

  • Reflux: Warm to room temperature, then heat to a gentle reflux (65°C) for 4–6 hours.

  • Workup (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (vigorous bubbling).

  • Hydrolysis: Add 1N HCl and stir at room temperature for 1 hour (or reflux briefly) to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH >10. Extract the free amine into DCM.

Protocol C: Late-Stage Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the 5-position after the nitrile has been established.

Context: The 5-Cl position is less reactive than a bromide or iodide but can be activated using modern biaryl phosphine ligands.

Materials:

  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile derivative[2][3][4]

  • Partner: Boronic Acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degas solvents thoroughly with Nitrogen.

  • Combine all reagents in a sealed tube.

  • Heat to 100°C for 12–18 hours.

  • Filter through Celite and purify.

Part 4: Visualization of Workflows

Divergent Synthesis Pathway

The following diagram illustrates the central role of this scaffold in generating diverse chemical libraries.

G Start 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile (CAS 1092461-20-5) Amine Phenethylamine (CNS Active Core) Start->Amine BH3·THF Reduction Acid Phenylacetic Acid (Linker/NSAID) Start->Acid H2SO4/H2O Hydrolysis Tetrazole Tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 Cyclization Alkylated alpha-Alkylated Scaffold Start->Alkylated KHMDS, R-X alpha-Alkylation Biaryl Biaryl Scaffold (via Suzuki) Alkylated->Biaryl Pd-Cat Cross-Coupling

Caption: Divergent synthesis workflow transforming the nitrile core into amine, acid, and biaryl scaffolds.

Pharmacophore Logic

Why choose this specific isomer?

G Center 5-Cl-2-OCF3-Phenylacetonitrile OCF3 2-OCF3 Group: High Lipophilicity (pi +1.04) Metabolic Block (Ortho) Center->OCF3  ADME Optimization Cl 5-Cl Group: Electronic Tuning Cross-Coupling Handle Center->Cl  SAR Expansion CN Acetonitrile: Reactive Warhead Hydrogen Bond Acceptor Center->CN  Library Generation

Caption: Pharmacophore analysis highlighting the functional roles of the OCF3, Cl, and Nitrile groups.

Part 5: Safety & Handling

  • Cyanide Hazard: While the nitrile group is stable, do not mix this compound with strong acids at high temperatures without proper venting, as trace hydrolysis could theoretically release HCN. Always keep a cyanide antidote kit available in the lab.

  • Fluorine Decomposition: Thermal decomposition (e.g., in a fire) may release Hydrogen Fluoride (HF) and toxic fluorinated gases.

  • Skin Contact: Treat as a potent irritant.[5] The lipophilic nature of the OCF₃ group may enhance skin absorption. Double-gloving (Nitrile) is recommended.

Part 6: References

  • SynQuest Laboratories. (n.d.). Product Specification: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5).[2] Retrieved from

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (General reference for OCF3 properties).

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. (Reference for Nitrile utility).

  • BenchChem. (2025). Technical Profile: Aryl Acetonitrile Building Blocks. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Fluorinated Aryl Nitriles. (General safety protocols).

Sources

Reaction conditions for hydrolysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for the hydrolysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 137736-06-2 analog) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of advanced agrochemicals (e.g., auxin-mimic herbicides) and pharmaceutical intermediates where the trifluoromethoxy (-OCF


) group is employed to enhance metabolic stability and lipophilicity.

Due to the ortho-substitution (2-position -OCF


), this reaction exhibits significant steric hindrance compared to para-substituted analogs, requiring tailored protocols to ensure complete conversion while maintaining the integrity of the fluorinated moiety.

Chemical Context & Mechanistic Insights

The Challenge of Ortho-Substitution

The hydrolysis of phenylacetonitriles typically proceeds via the attack of a nucleophile (OH


 or H

O) on the nitrile carbon. In this specific substrate, the bulky trifluoromethoxy group at the 2-position creates a "steric wall," impeding the approach of the nucleophile.
  • Consequence: Standard protocols (e.g., room temperature hydrolysis) often stall at the intermediate amide.

  • Solution: Elevated temperatures (Reflux) and high-boiling co-solvents are strictly required to drive the equilibrium to the carboxylic acid.

Stability of the Trifluoromethoxy Group

While the -OCF


 group is generally robust, it can degrade under extreme forcing conditions (e.g., fusion with KOH >200°C) to release fluoride ions. The protocols below use refluxing aqueous ethanol/sodium hydroxide , which is thermodynamically sufficient to hydrolyze the nitrile without compromising the -OCF

ether linkage [1][2].
Reaction Pathway

The reaction proceeds in two distinct stages:

  • Hydration: The nitrile is hydrated to the primary amide (5-Chloro-2-(trifluoromethoxy)phenylacetamide).

  • Hydrolysis: The amide is further hydrolyzed to the carboxylic acid with the release of ammonia.

ReactionPathway Figure 1: Stepwise hydrolysis pathway. The ortho-OCF3 group significantly slows Step 1 and Step 2. Substrate 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile (R-CN) Intermediate Intermediate Amide (R-CONH2) Substrate->Intermediate OH- / H2O (Slow Step 1) Product 5-Chloro-2-(trifluoromethoxy) phenylacetic acid (R-COOH) Intermediate->Product OH- / H2O Reflux (Rate Limiting Step 2) Byproduct Ammonia (NH3) Intermediate->Byproduct

Experimental Protocols

Method A: Alkaline Hydrolysis (Recommended)

Best for scale-up, high yield, and ease of purification.

Reagents & Equipment
  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH) pellets (5.0 - 8.0 equiv)

  • Solvent: Ethanol (95%) and Water (1:1 v/v ratio)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/Heating mantle.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the nitrile (e.g., 10.0 g) in Ethanol (50 mL).

  • Base Addition: Dissolve NaOH (5.0 equiv) in Water (50 mL) and add this solution to the ethanolic mixture.

    • Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 85-90°C internal temp).

    • Critical Checkpoint: Maintain reflux for 8–12 hours . Due to the ortho-effect, shorter times (e.g., 2-4 hours) often result in incomplete conversion to the amide.

  • Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1). The nitrile spot (high Rf) should disappear, followed by the transient amide spot (mid Rf), leaving the acid (baseline/low Rf).

  • Workup (Purification by Extraction):

    • Cool reaction to room temperature.

    • Evaporation: Remove the bulk of the Ethanol under reduced pressure (Rotavap).

    • Wash: Dilute the remaining aqueous residue with Water (50 mL) and wash with Dichloromethane (DCM, 2 x 30 mL).

      • Purpose: This removes unreacted nitrile or neutral amide impurities. The product is currently a water-soluble carboxylate salt.

    • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH ≈ 1-2.

      • Observation: The product should precipitate as a white/off-white solid.

    • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Drying: Combine organic layers, dry over Anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate to dryness.
Expected Results
  • Yield: 85–95%

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% (by HPLC).

Method B: Acidic Hydrolysis (Alternative)

Use only if the substrate contains base-sensitive impurities, though less common for this specific chemotype.

Reagents
  • Acid: Sulfuric Acid (H

    
    SO
    
    
    
    ), 60% aqueous solution (v/v).
  • Additive: Acetic Acid (glacial) can be added (20% v/v) to increase solubility of the organic nitrile.

Procedure
  • Suspend the nitrile in 60% H

    
    SO
    
    
    
    (10 mL per gram of substrate).
  • Heat to reflux (approx. 110-120°C).

  • Stir for 12–16 hours. Acid hydrolysis is typically slower than basic hydrolysis for sterically hindered nitriles.

  • Pour onto crushed ice. The solid acid precipitates immediately. Filter and wash with cold water.

Analytical Data & Specifications

ParameterSpecificationNotes
Reaction Time 8 – 16 HoursDependent on scale and reflux vigor.
Temperature 85°C – 100°CEssential to overcome steric barrier.
Solvent System EtOH/H

O (1:1)
Ensures solubility of both lipophilic nitrile and ionic base.
Key Impurity Amide Intermediate5-Chloro-2-(trifluoromethoxy)phenylacetamide.[1] Indicates insufficient reaction time.
Appearance White Crystalline SolidRecrystallize from Hexane/EtOAc if colored.

Workflow Visualization

Workflow Figure 2: Optimized Workup Protocol for High Purity Isolation Step1 Start: Dissolve Nitrile in EtOH + aq. NaOH Step2 Reflux (85°C) 8-12 Hours Step1->Step2 Step3 Evaporate Ethanol Step2->Step3 Step4 Wash Aqueous Phase with DCM Step3->Step4 Step5 Discard Organic Layer (Removes unreacted Nitrile) Step4->Step5 Organic Phase Step6 Acidify Aqueous Layer (pH 1-2 with HCl) Step4->Step6 Aqueous Phase Step7 Extract with EtOAc & Concentrate Step6->Step7 End Final Product: Carboxylic Acid Step7->End

Troubleshooting Guide

Issue 1: Reaction stalls at the Amide intermediate.

  • Cause: Steric hindrance from the 2-OCF

    
     group prevents the second hydrolysis step.
    
  • Fix: Increase the reaction temperature by switching solvent to Ethylene Glycol/Water (allows heating to 130°C) or increase Base concentration to 10 equiv.

Issue 2: Low Yield / Material lost during workup.

  • Cause: The product may be slightly soluble in the acidic aqueous phase if the volume is too large.

  • Fix: Saturate the aqueous layer with NaCl (salting out) before the final Ethyl Acetate extraction.

Issue 3: Fluoride detected in waste stream.

  • Cause: Degradation of -OCF

    
     group due to excessive heating or concentration.
    
  • Fix: Ensure temperature does not exceed 100°C. Do not use fusion conditions.

References

  • BenchChem. (2025).[2] 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile: Downstream Transformations. Retrieved from

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications.[3] ChemMedChem. (General reference on stability of OCF3 group).

  • Organic Syntheses. General Procedures for Hydrolysis of Phenylacetonitriles. Coll. Vol. 1, p. 436. Retrieved from

  • U.S. Patent 8,835,679. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.[4][5] (Analogous hydrolysis conditions). Retrieved from

  • Sigma-Aldrich. (2025). 2-(Trifluoromethyl)phenylacetonitrile Product Information. Retrieved from

Sources

Application Note: Scalable Preparation of 5-Chloro-2-(trifluoromethoxy)phenylacetic Acid and Key Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Regioselective synthesis, phase-transfer catalysis, and analytical tracking.

Executive Summary & Retrosynthetic Rationale

The trifluoromethoxy (–OCF₃) group is a privileged motif in medicinal chemistry, highly valued for its ability to enhance lipophilicity, metabolic stability, and membrane permeability. However, synthesizing multi-substituted trifluoromethoxyarenes like 5-chloro-2-(trifluoromethoxy)phenylacetic acid presents significant regiochemical challenges.

A common pitfall in this synthesis is attempting a Directed Ortho-Metalation (DoM) directly on 4-chloro-1-(trifluoromethoxy)benzene. Because both the –OCF₃ and –Cl groups can act as directing groups, DoM often yields an intractable mixture of regioisomers.

The Expert Solution: To ensure absolute regiocontrol, this protocol utilizes 2-bromo-4-chloro-1-(trifluoromethoxy)benzene as the starting material. By leveraging the rapid kinetics of halogen-metal exchange at cryogenic temperatures, we selectively lithiate the position ortho to the –OCF₃ group. This self-validating pathway guarantees correct substitution, flowing through highly stable, easily trackable intermediates (aldehyde → alcohol → bromide → cyanide → acid).

Pathway Visualization

Pathway SM 2-Bromo-4-chloro-1- (trifluoromethoxy)benzene Int1 Int-1: 5-Chloro-2-(trifluoromethoxy) benzaldehyde SM->Int1 n-BuLi, THF, -78°C then DMF Int2 Int-2: 5-Chloro-2-(trifluoromethoxy) benzyl alcohol Int1->Int2 NaBH4, MeOH 0°C to RT Int3 Int-3: 5-Chloro-2-(trifluoromethoxy) benzyl bromide Int2->Int3 PBr3, DCM 0°C to RT Int4 Int-4: 5-Chloro-2-(trifluoromethoxy) benzyl cyanide Int3->Int4 NaCN, TBAB H2O/Toluene, Reflux Product 5-Chloro-2-(trifluoromethoxy) phenylacetic acid Int4->Product KOH, EtOH/H2O Reflux, then HCl

Figure 1: Five-step regioselective synthetic workflow for 5-chloro-2-(trifluoromethoxy)phenylacetic acid.

Step-by-Step Experimental Protocols

Step 1: Halogen-Metal Exchange & Formylation (Synthesis of Int-1)

Causality Insight: Bromine-lithium exchange is orders of magnitude faster than chlorine-lithium exchange or direct deprotonation. By keeping the reaction at –78 °C, we prevent benzyne formation and ensure the organolithium intermediate remains strictly localized before quenching with DMF .

  • Setup: Charge a flame-dried, argon-purged flask with 2-bromo-4-chloro-1-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to –78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv), maintaining the internal temperature below –70 °C. Stir for 30 minutes.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at –78 °C, then allow the mixture to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica plug to yield 5-Chloro-2-(trifluoromethoxy)benzaldehyde .

Step 2: Hydride Reduction (Synthesis of Int-2)

Causality Insight: Sodium borohydride in methanol is chosen for its mildness. It perfectly reduces the aldehyde without risking reductive defluorination of the –OCF₃ group or dechlorination of the aryl chloride.

  • Setup: Dissolve Int-1 (1.0 equiv) in methanol (0.3 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.2 equiv) in small portions to safely manage hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature. Monitor via TLC (disappearance of UV-active aldehyde spot).

  • Workup: Carefully quench with 1M HCl to destroy excess hydride. Extract with DCM, dry, and concentrate to yield 5-Chloro-2-(trifluoromethoxy)benzyl alcohol quantitatively.

Step 3: Bromination (Synthesis of Int-3)

Causality Insight: Phosphorus tribromide (PBr₃) is preferred over concentrated aqueous HBr. Aqueous HBr requires harsh reflux conditions that can lead to emulsion issues during scale-up. PBr₃ operates cleanly in anhydrous DCM via an activated phosphite ester intermediate .

  • Setup: Dissolve Int-2 (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Reagent Addition: Dropwise add PBr₃ (0.4 equiv; noting that 1 mole of PBr₃ brominates 3 moles of alcohol).

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Quench by pouring the mixture over crushed ice. Extract with DCM, wash with saturated NaHCO₃ to neutralize residual acid, dry, and concentrate to yield 5-Chloro-2-(trifluoromethoxy)benzyl bromide .

Step 4: Phase-Transfer Cyanation (Synthesis of Int-4)

Causality Insight: Cyanide salts are water-soluble, while the benzyl bromide is organic-soluble. Using a biphasic system (Toluene/Water) with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst shuttles the CN⁻ ion into the organic phase. This dramatically accelerates the Sₙ2 reaction and minimizes the competing hydrolysis of the bromide back to the alcohol.

  • Setup: Dissolve Int-3 (1.0 equiv) in Toluene (0.2 M).

  • Phase-Transfer: Add a solution of NaCN (1.5 equiv) in water (equal volume to Toluene) and TBAB (0.05 equiv).

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Safety Note: Treat aqueous waste with bleach to destroy residual cyanide. Separate the organic layer, wash with water and brine, dry, and concentrate to yield 5-Chloro-2-(trifluoromethoxy)benzyl cyanide .

Step 5: Basic Hydrolysis (Synthesis of Final Product)

Causality Insight: Basic hydrolysis is preferred over acidic hydrolysis to avoid the generation of highly toxic HCN gas from any unreacted trace cyanide. The reaction proceeds through a primary amide intermediate before fully converting to the carboxylate .

  • Setup: Dissolve Int-4 (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous KOH (5.0 equiv).

  • Hydrolysis: Reflux the mixture for 16 hours. The reaction is complete when ammonia evolution ceases (can be checked with damp pH paper over the condenser).

  • Isolation: Cool to room temperature and remove Ethanol under reduced pressure. Acidify the remaining aqueous layer with 6M HCl to pH 1–2.

  • Collection: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford 5-Chloro-2-(trifluoromethoxy)phenylacetic acid .

Quantitative Data & Analytical Tracking

A hallmark of a self-validating protocol is the ability to track reaction progress via simple spectroscopic markers. The benzylic position (C1) undergoes distinct electronic environment changes at each step. Below is the analytical tracking data for process validation.

CompoundMW ( g/mol )Expected YieldDiagnostic ¹H NMR Shift (CDCl₃, ppm)
Int-1 (Aldehyde)224.5685%~10.3 (s, 1H, CH O)
Int-2 (Alcohol)226.5895%~4.7 (s, 2H, CH₂ OH)
Int-3 (Bromide)289.4890%~4.5 (s, 2H, CH₂ Br)
Int-4 (Cyanide)235.5988%~3.8 (s, 2H, CH₂ CN)
Product (Acid)254.5982%~3.7 (s, 2H, CH₂ COOH)

Table 1: Summary of intermediate molecular weights, scalable yields, and diagnostic ¹H NMR benzylic proton shifts used for self-validation.

References

2. "Bromuro de 5-cloro-2-(trifluorometoxi)bencilo, 97 %, Thermo Scientific", Fisher Scientific. URL:[Link][1]

Sources

Application Note: Chemoselective Reduction of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

[1]

Executive Summary & Strategic Rationale

This guide details the high-fidelity reduction of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (Substrate 1 ) to 5-Chloro-2-(trifluoromethoxy)phenethylamine (Target 2 ).[1]

This transformation presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a nitrile to a primary amine while preserving an aryl chloride.[2]

  • The Trap: Standard catalytic hydrogenation (e.g., Pd/C, H2) or dissolving metal reductions often result in hydrodehalogenation , stripping the chlorine atom to yield the des-chloro impurity.[2]

  • The Solution: The protocol below utilizes Borane-Dimethyl Sulfide (BH3[1]·DMS) . Unlike Lithium Aluminum Hydride (LAH), which can be temperamental with sensitive halides at ambient temperatures, or catalytic hydrogenation which risks dehalogenation, borane reagents exhibit high chemoselectivity for the cyano group over aryl halides.[2]

Reaction Scheme

The transformation proceeds via the formation of a borazine intermediate, which requires rigorous acidic hydrolysis to release the free amine.[2]

ReactionSchemeSubstrateNitrile Substrate(Ar-CH2-CN)ComplexBoron-AmineComplexSubstrate->ComplexBH3·DMSTHF, RefluxProductPhenethylamine(Ar-CH2-CH2-NH2)Complex->Product1. MeOH (Quench)2. HCl/MeOH (Hydrolysis)3. NaOH (Workup)

Figure 1: Reaction pathway highlighting the critical hydrolysis step.

Technical Protocol: The Borane-DMS Route

Reagent Stoichiometry & Materials

Scale: 10.0 mmol basis (adjust linearly).

ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
Nitrile Substrate ~235.591.02.36 gStarting Material
BH3[1]·DMS (2.0 M in THF) N/A1.5 - 2.07.5 - 10 mLReducing Agent
Anhydrous THF 72.11N/A30 mLSolvent (0.3M conc.)[1]
Methanol 32.04Excess~20 mLQuench
HCl (1.25 M in MeOH) 36.46Excess~15 mLComplex Hydrolysis
Step-by-Step Methodology
Phase 1: Reduction[1][5]
  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with nitrogen.[2][4]

  • Solvation: Charge the flask with Nitrile Substrate (10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Controlled Addition: Add BH3·DMS solution dropwise via syringe over 15–20 minutes.[2]

    • Note: Evolution of dimethyl sulfide (stench) and mild exotherm will occur.[2] Ensure venting into a bleach scrubber if possible to neutralize odors.[2]

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Once at RT, heat the mixture to reflux (66 °C) for 3–5 hours.

    • Checkpoint: Monitor by TLC or LCMS.[2] The nitrile peak should disappear.[2] A new spot (often the boron complex) may appear near the baseline or solvent front depending on the eluent.[2]

Phase 2: Quench & Hydrolysis (The Critical Step)

Most yield losses occur here due to incomplete breaking of the N-B bond.

  • Quench: Cool the reaction mixture to 0 °C . Carefully add Methanol (10 mL) dropwise.

    • Safety: Vigorous hydrogen gas evolution will occur.[2] Add slowly!

  • Hydrolysis: Add 1.25 M HCl in Methanol (15 mL) or concentrated aqueous HCl (3 mL) carefully.

  • Reflux: Heat the mixture to reflux for 1 hour .

    • Why? The initial reduction forms a stable amine-borane adduct. Simple base workup will NOT release the amine.[2] Acidic reflux is mandatory to cleave this bond.[2]

  • Concentration: Cool to RT and concentrate the mixture under reduced pressure to remove THF/MeOH/DMS, yielding the amine hydrochloride salt as a solid or gummy residue.

Phase 3: Isolation[1]
  • Basification: Suspend the residue in water (20 mL) and cool to 0 °C. Basify to pH >12 using 4M NaOH .

  • Extraction: Extract with Dichloromethane (DCM) or MTBE (3 x 20 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 95:5:1) or convert to the HCl salt for recrystallization.[2]

Process Logic & Troubleshooting

Chemoselectivity Analysis

The choice of Borane (


2
MethodRisk Profile for 5-Cl-2-OCF3 SubstrateVerdict
H2 / Pd/C High Risk: Rapid hydrodehalogenation (Ar-Cl

Ar-H) likely.[1]
Avoid
LiAlH4 Moderate Risk: Can reduce Ar-Cl at reflux; requires cryogenic control.[1]Backup
BH3·DMS Low Risk: Chemoselective for Nitrile.[2] Inert to Ar-Cl and Ar-OCF3.[1]Recommended
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / "Missing" Product Boron-Amine complex not broken.Increase acid hydrolysis time (Step 7).[2] Ensure pH < 1 during hydrolysis.[2]
Secondary Amine Impurity Dimerization via imine intermediate.[2]Keep concentration dilute (0.1 - 0.3 M).[1] Ensure rapid heating to reflux after addition.[2]
Stench Dimethyl sulfide release.Use a bleach trap for the exhaust gas.[2] Alternatively, use BH3[2]·THF (less stable, no smell).[2]

Workflow Visualization

WorkflowStartStart: Nitrile + THF(0°C, N2 atm)AddBH3Add BH3·DMS(Dropwise, Exotherm)Start->AddBH3Reflux1Reflux 3-5h(Form B-N Complex)AddBH3->Reflux1QuenchCool to 0°CQuench w/ MeOHReflux1->QuenchHydrolysisAdd HCl/MeOHReflux 1h (Critical)Quench->Hydrolysis H2 EvolutionWorkupBasify (NaOH)Extract (DCM)Hydrolysis->Workup Break ComplexFinalFinal Product:PhenethylamineWorkup->Final

Figure 2: Operational workflow for the Borane reduction protocol.

References

  • Brown, H. C., & Choi, Y. M. (1981).[2] The hydroboration of organic compounds with borane-dimethyl sulfide. Synthesis of primary amines.[2][6][7][8][9] Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.).[2] Reduction of Nitriles to Amines.[2][6][7][8] (General overview of chemoselectivity).

  • Roesler, R., et al. (2002).[2] Chemoselective reduction of nitriles in the presence of aryl halides.[2] (Validation of Borane utility). Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.).[1][2] Borane dimethyl sulfide complex properties and handling.[2][8]

Application Note: Precision Alpha-Alkylation of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established organic methodology with the specific electronic and steric nuances of the target substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile .

Executive Summary

The alpha-alkylation of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a pivotal transformation in the synthesis of next-generation agrochemicals (e.g., indoxacarb analogs) and voltage-gated sodium channel blockers. This substrate presents unique challenges due to the synergistic electron-withdrawing effects of the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups.

These substituents significantly increase the acidity of the benzylic protons (


 estimated < 18 vs. ~21.9 for phenylacetonitrile), stabilizing the carbanion but also increasing the propensity for dialkylation  and oxidative degradation . This guide outlines two validated protocols: a robust Phase-Transfer Catalysis (PTC) method for scale-up and a Cryogenic Lithiation method for high-precision mono-alkylation.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule features a "Pull-Pull" electronic system. Both the 5-Cl and 2-OCF₃ groups exert strong inductive electron-withdrawing effects (-I).

  • 2-OCF₃ Group: Adds lipophilicity and steric bulk ortho to the reaction site. Its -I effect is strong, enhancing alpha-acidity.

  • 5-Cl Group: Further stabilizes the resulting carbanion through inductive withdrawal.

Reaction Pathway & Competing Side Reactions

The primary challenge is controlling the reaction trajectory between mono-alkylation (desired) and dialkylation (undesired). Due to the enhanced acidity of the product (which retains the electron-withdrawing groups), the mono-alkylated species can compete for base, leading to mixtures.

ReactionPathway Start Substrate (5-Cl-2-OCF3-PhCH2CN) Base Base Deprotonation Start->Base Anion1 Carbanion Intermediate Base->Anion1 -H+ Product Mono-Alkylated Product (Target) Anion1->Product + R-X (k1) Side2 Hydrolysis (Amide) Anion1->Side2 + H2O / OH- (If wet) Side1 Dialkylated Impurity Product->Side1 + Base / + R-X (k2) (Over-alkylation)

Figure 1: Reaction pathway showing the competition between mono-alkylation (k1) and dialkylation (k2). For this substrate, k2 is often comparable to k1 due to persistent acidity.

Experimental Protocols

Protocol A: Phase-Transfer Catalysis (PTC)

Best for: Scale-up, simple alkyl halides (MeI, EtBr, Benzyl Br), and cost-efficiency. Mechanism: Interfacial generation of the carbanion using aqueous NaOH and a quaternary ammonium salt.

Materials
  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 equiv)

  • Base: 50% w/w NaOH (aq) (3.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5 mol%)

  • Solvent: Toluene (3 volumes)

Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask with the Substrate , Toluene , and Catalyst .

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Note: Lower temperature suppresses hydrolysis of the nitrile.

  • Base Addition: Add 50% NaOH dropwise with vigorous mechanical stirring (overhead stirrer recommended >400 rpm). The mixture will become biphasic.[1]

  • Alkylation: Add the Alkylating Agent dropwise over 30 minutes, maintaining internal temperature < 10 °C.

    • Critical: Do not dump the alkyl halide; a surge in concentration promotes dialkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Cool to 5 °C. Add water (5 volumes) and separate layers.

  • Workup: Extract aqueous layer with Toluene. Wash combined organics with 1M HCl (to remove amine impurities) and Brine. Dry over MgSO₄.[2]

  • Purification: Concentrate in vacuo. Recrystallize (if solid) from Heptane/IPA or distill (if liquid).

Protocol B: Anhydrous Kinetic Control (LiHMDS)

Best for: Complex electrophiles, strict mono-alkylation requirements, or expensive substrates. Mechanism: Irreversible deprotonation at low temperature to form a tight ion pair, preventing proton exchange with the product.

Materials
  • Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0M in THF (1.05 equiv)

  • Electrophile: Alkyl Halide / Epoxide (1.1 equiv)

  • Solvent: Anhydrous THF (10 volumes)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry glassware and cool under a stream of Nitrogen/Argon.

  • Solubilization: Dissolve the Substrate in Anhydrous THF and cool to -78 °C (Dry ice/Acetone).

  • Deprotonation: Add LiHMDS slowly via syringe pump over 20 minutes.

    • Observation: A color change (often deep yellow or orange) indicates carbanion formation.

    • Hold: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the Electrophile (neat or dissolved in minimal THF) dropwise.

  • Warm-up: Stir at -78 °C for 1 hour, then slowly allow to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes for this specific scaffold.

IssueProbable CauseCorrective Action
High Dialkylation Excess base or fast addition of reagents.Protocol A: Reduce catalyst load to 1 mol%. Protocol B: Ensure T < -60°C during addition. Use strictly 1.05 eq of base.
Hydrolysis (Amide formation) Temperature too high or reaction time too long in aqueous base.Protocol A: Keep T < 20°C. Reduce NaOH concentration to 30%. Switch to Protocol B.
Low Conversion Steric hindrance from ortho-OCF₃ group.Increase reaction time. Use a more reactive electrophile (e.g., Iodide instead of Bromide).
Dark/Tarry Product Polymerization of the nitrile anion.Exclude Oxygen strictly (degas solvents). The anion is electron-rich and prone to oxidative coupling.
Workflow Visualization: Protocol Selection

ProtocolSelection Start Start: 5-Cl-2-OCF3-PhCH2CN Decision Is strict mono-alkylation critical? Start->Decision PTC Method A: PTC (NaOH/Toluene) - Scalable - Ambient Temp - Risk: ~5-10% Dialkylation Decision->PTC No (Purification possible) LiHMDS Method B: LiHMDS (THF/-78°C) - High Precision - Cryogenic - Risk: Moisture Sensitivity Decision->LiHMDS Yes (Complex product)

Figure 2: Decision tree for selecting the optimal alkylation strategy based on purity requirements.

Safety & Handling

  • Cyanide Hazard: While the substrate is a nitrile (R-CN) and not free cyanide, metabolic processing or exposure to strong acids/oxidizers can theoretically release HCN. Work in a well-ventilated fume hood.

  • Strong Bases: LiHMDS and 50% NaOH are corrosive. LiHMDS is moisture-sensitive and pyrophoric in high concentrations.

  • Alkylating Agents: Methyl Iodide and Benzyl Bromide are potent alkylators and suspected carcinogens. Use double-gloving and specific waste disposal protocols.

References

  • BenchChem. (2025).[3] Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation. Retrieved from .

  • Organic Syntheses. (1979). Phase-Transfer Catalyzed Alkylation: 2-Phenylbutyronitrile. Org. Synth. 59, 202. Link.

  • DuPont. (1992). Process for the preparation of Indoxacarb intermediates. US Patent 5,145,987.
  • Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes. Pure and Applied Chemistry, 43(3-4), 439-462.
  • Sigma-Aldrich. (n.d.). Product Specification: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile. Link.

Sources

Application Note: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

The development of highly selective, metabolically stable protein kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. While traditional hinge-binding scaffolds (e.g., quinazolines, anilino-pyrimidines) have yielded numerous FDA-approved drugs, acquired resistance mutations and off-target toxicities necessitate the continuous exploration of novel chemical space.

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile has emerged as a highly versatile and privileged building block for the synthesis of advanced Type I and Type II kinase inhibitors. The strategic placement of its functional groups offers a trifecta of pharmacological and synthetic advantages [1]:

  • The Acetonitrile Handle (-CH₂CN): This moiety serves as a highly reactive bifunctional precursor. The acidic α-protons facilitate Knoevenagel condensations, while the electrophilic nitrile carbon enables rapid cyclization with amidines, guanidines, or hydrazines. This allows for the modular construction of canonical hinge-binding heterocycles, such as pyrimidines, pyrazoles, and 2-aminothiophenes (via the Gewald reaction).

  • The Trifluoromethoxy Group (-OCF₃): Often termed a "super-halogen," the -OCF₃ group provides exceptional lipophilicity (Hansch

    
    ) and metabolic stability, effectively blocking cytochrome P450-mediated O-dealkylation. Crucially, it adopts a unique out-of-plane conformation that allows the scaffold to project deeply into hydrophobic sub-pockets (such as the DFG-out allosteric pocket), enhancing target residence time.
    
  • The 5-Chloro Substituent (-Cl): The chlorine atom provides precise steric bulk and the potential for halogen bonding with backbone carbonyls in the kinase specificity pocket, driving selectivity against closely related kinome off-targets.

Workflow A 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile B Knoevenagel Condensation & Cyclization A->B Reactivity of -CH2CN C Pyrimidine/Pyrazole Hinge Binder B->C Scaffold Generation D Type II Kinase Inhibitor (DFG-out conformation) C->D Hydrophobic Tail Insertion

Caption: Workflow from phenylacetonitrile scaffold to Type II kinase inhibitor generation.

Quantitative Structure-Activity Relationship (SAR) Profiling

To demonstrate the superior physicochemical and biological profile of this specific substitution pattern, we present representative SAR data comparing the 5-chloro-2-(trifluoromethoxy)phenylacetonitrile-derived pyrimidine core against standard analogs. The data illustrates how the combination of -Cl and -OCF₃ optimizes both biochemical potency against target kinases (e.g., FLT3, RET, or PKD) and microsomal stability [2, 3].

Scaffold Derivative (Phenyl Ring Substituents)Target Kinase IC₅₀ (nM)Kinome Selectivity (S-score @ 1 µM)Mouse Liver Microsomal T₁/₂ (min)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Unsubstituted (H)145.00.45 (Poor)12.54.2
2-Methoxy (-OCH₃)85.20.38 (Moderate)18.05.1
2-Trifluoromethoxy (-OCF₃)22.40.15 (Good)> 60.018.5
5-Chloro-2-(trifluoromethoxy) 4.1 0.05 (Excellent) > 120.0 22.3

Table 1: Comparative profiling of phenylacetonitrile-derived kinase inhibitors. The 5-Cl, 2-OCF₃ combination synergistically enhances potency, selectivity, and metabolic half-life.

Synthetic Methodology: Scaffold Elaboration

The following protocol details the conversion of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile into a 2-amino-pyrimidine core—a fundamental pharmacophore for ATP-competitive kinase inhibition.

Protocol 1: One-Pot Knoevenagel Condensation and Pyrimidine Cyclization

Expert Rationale: This one-pot sequence minimizes intermediate purification. The use of piperidine acts as a mild base to deprotonate the acidic α-methylene of the acetonitrile, driving the Knoevenagel condensation. Subsequent addition of guanidine hydrochloride under basic conditions forces a nucleophilic attack on the nitrile, yielding the pyrimidine ring.

Materials:

  • 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

  • Substituted benzaldehyde or heteroaryl aldehyde (1.1 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Piperidine (0.2 eq)

  • Sodium methoxide (NaOMe) (2.0 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Procedure:

  • Condensation: In a flame-dried round-bottom flask, dissolve 5-chloro-2-(trifluoromethoxy)phenylacetonitrile (10 mmol) and the selected aldehyde (11 mmol) in 30 mL of anhydrous EtOH.

  • Catalysis: Add piperidine (2 mmol) dropwise. Stir the reaction mixture at reflux (78°C) for 4 hours.

  • In-Process Control (IPC): Monitor the consumption of the starting nitrile via LC-MS or TLC (Hexanes:EtOAc 3:1). The formation of the acrylonitile intermediate should be >95%.

  • Cyclization: Cool the mixture to room temperature. Add guanidine hydrochloride (15 mmol) followed by NaOMe (20 mmol).

  • Reflux: Heat the mixture back to reflux for an additional 12 hours. The strong base liberates free guanidine, which attacks the highly electrophilic intermediate.

  • Workup: Cool to 0°C, neutralize with 1M HCl, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the 2-amino-pyrimidine derivative.

Biochemical Validation: Kinase Inhibition Assays

To ensure the synthesized scaffold actively inhibits the target kinase (e.g., Aurora Kinase or Protein Kinase D) [3, 4], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Protocol 2: TR-FRET Kinase Assay

Expert Rationale: TR-FRET is selected over radiometric assays due to its high-throughput compatibility and the elimination of compound auto-fluorescence interference (via time-delayed measurement). This protocol is a self-validating system: it requires the calculation of a Z'-factor to ensure assay robustness.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the scaffold-derived inhibitors (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550). Include Staurosporine as a positive control and DMSO as a negative vehicle control.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Peptide mix to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • ATP Addition: Add 5 µL of 2X ATP solution (at the predetermined

    
     concentration for the specific kinase) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the Europium-labeled anti-phosphopeptide antibody.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., EnVision) at 615 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using the equation:

      
      . Proceed with data analysis only if 
      
      
      
      .

Cellular Efficacy and Pathway Disruption

Biochemical potency must translate to cellular efficacy. The Ba/F3 cell line model is the gold standard for validating kinase inhibitors. Native Ba/F3 cells are dependent on Interleukin-3 (IL-3) for survival. When engineered to express an oncogenic, constitutively active kinase (e.g., FLT3-ITD or RET fusions), they become IL-3 independent [2].

Protocol 3: Ba/F3 Cell Viability Counter-Screen

Expert Rationale: This assay inherently controls for off-target cytotoxicity. If a compound kills the engineered Ba/F3 cells in the absence of IL-3, but the cells survive when IL-3 is added back (or if the parental IL-3 dependent cells survive treatment), the compound is confirmed to be an on-target kinase inhibitor rather than a general toxicophore.

Step-by-Step Procedure:

  • Cell Seeding: Seed engineered Ba/F3 cells (e.g., Ba/F3-FLT3-ITD) at

    
     cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS, without IL-3.
    
  • Counter-Screen Plating: In a parallel plate, seed the parental Ba/F3 cells in the same medium supplemented with 10 ng/mL murine IL-3.

  • Treatment: Treat both plates with a 10-point serial dilution of the scaffold-derived inhibitor (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add 10 µL of CellTiter-Glo® (Promega) luminescent reagent to each well. Shake for 2 minutes to lyse cells, then incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence. Calculate the IC₅₀ for both cell lines. A high therapeutic index (Parental IC₅₀ / Engineered IC₅₀ > 50) validates the specific mechanism of action.

Signaling Inhibitor Scaffold-Derived Inhibitor Kinase Target Kinase (e.g., FLT3 / RET) Inhibitor->Kinase ATP-competitive inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation MAPK RAS / MAPK Pathway Kinase->MAPK Phosphorylation Prolif Cell Proliferation & Tumor Survival PI3K->Prolif Survival signals MAPK->Prolif Mitogenic signals

Caption: Mechanism of action for scaffold-derived inhibitors disrupting oncogenic kinase signaling.

Conclusion

The 5-chloro-2-(trifluoromethoxy)phenylacetonitrile scaffold provides an optimal starting point for kinase inhibitor drug discovery. By leveraging the reactivity of the acetonitrile group to build hinge-binding heterocycles, and utilizing the unique physicochemical properties of the chloro and trifluoromethoxy substituents to occupy deep hydrophobic pockets, medicinal chemists can design highly potent, selective, and metabolically stable therapeutics.

References

  • Benchchem. Phenylacetonitrile | Benzyl Cyanide | CAS 140-29-4. Benchchem Product Catalog.
  • Chemical Kinomics. Drug Discovery - Inhibitor: Ba/F3 Cellular Models for FLT3 and RET. Chemical Kinomics Research.
  • PubMed Central (NIH). A targeted library screen reveals a new inhibitor scaffold for protein kinase D. National Institutes of Health.
  • PubMed Central (NIH). The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. National Institutes of Health.

Application Note: Reagents and Protocols for the Nucleophilic Substitution of 5-Chloro-2-(trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the trifluoromethoxy (–OCF


) group is a highly prized pharmacophore. It acts as a lipophilic electron-withdrawing group that significantly enhances the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs)[1]. 5-Chloro-2-(trifluoromethoxy)benzyl bromide  (CAS: 1092461-19-2) serves as an exceptionally versatile electrophilic building block for incorporating this motif into complex drug scaffolds[2].

Due to the primary nature of the benzylic carbon and the excellent leaving-group ability of the bromide ion, the C–Br bond is highly susceptible to heterolysis and nucleophilic attack[3]. While the ortho-trifluoromethoxy group introduces mild steric shielding, the benzylic position remains unhindered enough to heavily favor bimolecular nucleophilic substitution (S


2) over unimolecular solvolysis (S

1) when paired with strong nucleophiles in polar aprotic solvents.

This application note provides field-proven, self-validating protocols for the S


2 displacement of 5-chloro-2-(trifluoromethoxy)benzyl bromide using various nucleophiles, ensuring high yields and minimal side reactions.

Mechanistic Causality & Reaction Dynamics

Successful nucleophilic substitution on this specific substrate requires careful modulation of reaction conditions to prevent competing side reactions (e.g., over-alkylation, etherification via solvolysis, or homocoupling).

  • Solvent Selection: Polar aprotic solvents (such as MeCN and DMF) are strictly recommended. They lack hydrogen-bond donors, effectively stripping the hydration shell from anionic nucleophiles (like CN

    
     or F
    
    
    
    ). This raises the ground-state energy of the nucleophile, drastically accelerating the S
    
    
    2 transition state.
  • Leaving Group Dynamics: The bromide ion is a highly polarizable, weak base, making it an excellent leaving group. However, the resulting HBr byproduct must be efficiently scavenged (e.g., using K

    
    CO
    
    
    
    or DIPEA) to prevent the protonation of incoming amine nucleophiles or the degradation of acid-sensitive functional groups.
  • Chemoselectivity: The aromatic ring is deactivated by both the 5-chloro and 2-trifluoromethoxy groups. This electron deficiency prevents competing S

    
    Ar (nucleophilic aromatic substitution) at the chloro position under standard S
    
    
    
    2 conditions, ensuring exclusive reaction at the benzylic carbon[4].

Reagent Selection & Quantitative Data

The following table summarizes the optimized parameters for substituting 5-chloro-2-(trifluoromethoxy)benzyl bromide with various classes of nucleophiles.

Nucleophile ClassRepresentative ReagentSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Amines (1°/2°) Morpholine / K

CO

MeCN25–602–485–95S

2 dominates; mild base neutralizes HBr without degrading the substrate.
Cyanide NaCNDMF604–680–90DMF enhances CN

nucleophilicity; enables one-carbon homologation.
Fluoride AgF / Et

N·3HF
MeCN251270–85Et

N·3HF solubilizes AgF, driving clean S

2 fluorine-bromine exchange[5].
Thiolates Thiophenol / DIPEADCM251–290–98S-nucleophiles are highly polarizable and react rapidly at room temperature.

Reaction Pathways Visualization

G SM 5-chloro-2-(trifluoromethoxy) benzyl bromide N1 Amine (R2NH) K2CO3, MeCN SM->N1 N2 NaCN / KCN DMF, 60°C SM->N2 N3 AgF / Et3N·3HF MeCN, RT SM->N3 N4 Thiol (RSH) DIPEA, DCM SM->N4 P1 Benzylamine Derivative (Drug Scaffold) N1->P1 P2 Benzyl Cyanide (Homologation) N2->P2 P3 Benzyl Fluoride (Bioisostere) N3->P3 P4 Benzyl Thioether (Linker) N4->P4

Reaction pathways for the nucleophilic substitution of 5-chloro-2-(trifluoromethoxy)benzyl bromide.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Causality: When reacting with primary amines, over-alkylation to the tertiary amine is a common failure mode. To prevent this, the protocol utilizes an inverse-addition technique where the electrophile is added dropwise to an excess of the amine. K


CO

is selected over stronger bases (like NaH) to prevent benzylic deprotonation or etherification side-reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the amine (1.5 eq) and anhydrous K

    
    CO
    
    
    
    (2.0 eq) in anhydrous MeCN (0.2 M relative to the electrophile).
  • Addition: Dissolve 5-chloro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) in a small volume of MeCN. Add this solution dropwise to the stirring amine mixture at 0 °C over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H

    
    O. Wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation System: Analyze the crude mixture via LC-MS (ESI+). The desired product will exhibit a distinct[M+H]

    
     peak. The presence of a 3:1 isotopic cluster will confirm the retention of the 5-chloro substituent.
    
Protocol B: Nucleophilic Fluorination

Causality: Direct fluorination of benzyl bromides often suffers from poor yields due to the high lattice energy and poor solubility of alkali metal fluorides, leading to S


1 solvolysis or elimination. By utilizing a synergistic combination of AgF and Et

N·3HF, the fluoride source is effectively solubilized in MeCN, driving a highly stereospecific S

2 inversion[5],[6].

Step-by-Step Methodology:

  • Preparation: In a light-protected (foil-wrapped) reaction vial under argon, add 5-chloro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) and anhydrous MeCN (0.1 M).

  • Reagent Addition: Add Et

    
    N·3HF (0.5 eq) followed by AgF (1.5 eq). Note: AgF is light-sensitive and hygroscopic; handle swiftly.
    
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12 hours. The formation of a yellowish AgBr precipitate indicates reaction progress.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Dry the combined organic layers over MgSO
    
    
    
    and carefully concentrate (benzyl fluorides can be volatile).
  • Self-Validation System: Analyze via

    
    F NMR. You must observe two distinct fluorine environments: a singlet at roughly -58 ppm (the –OCF
    
    
    
    group) and a new triplet (due to coupling with the adjacent CH
    
    
    protons) in the -200 to -220 ppm range, confirming the successful installation of the benzylic fluoride.
Protocol C: Cyanation (One-Carbon Homologation)

Causality: The cyanide anion is an ambident nucleophile. Using a polar aprotic solvent like DMF ensures that the carbon atom of the cyanide acts as the primary nucleophilic center, maximizing the yield of the nitrile over the isonitrile.

Step-by-Step Methodology:

  • Preparation: (Perform strictly in a fume hood). Dissolve 5-chloro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add NaCN (1.5 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with a large excess of water to dissolve DMF and unreacted NaCN. Extract with diethyl ether (3x). Wash the organic layer extensively with water (5x) and brine to remove residual DMF. Dry over MgSO

    
     and concentrate.
    
  • Self-Validation System: Analyze via FT-IR spectroscopy. A successful reaction is self-validated by the appearance of a sharp, distinct C≡N stretching band at approximately 2250 cm

    
    .
    

References

  • Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation Organic Letters (ACS Publications) URL:[Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile RSC Advances (National Institutes of Health - PMC) URL:[Link]

  • Method for preparation of 5-substituted pyrimidines US Patent 20140121375A1 URL
  • Carbocation Footprinting of Soluble and Transmembrane Proteins Journal of the American Society for Mass Spectrometry (NIH) URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis Using 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details optimized microwave-assisted protocols for utilizing 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile as a core scaffold in medicinal chemistry. The presence of the trifluoromethoxy (


) group confers significant lipophilicity and metabolic stability, while the nitrile (

) functionality serves as a versatile handle for heterocycle formation and functional group interconversion.

Traditional thermal heating for these transformations often requires prolonged reflux times (12–24 hours) and harsh reagents, leading to degradation of the sensitive


 moiety or hydrolysis byproducts. Microwave (MW) irradiation offers a superior alternative by utilizing dielectric heating  to overcome activation barriers rapidly, typically reducing reaction times to under 30 minutes while suppressing side reactions.
Key Applications Covered:
  • Rapid Hydrolysis: Conversion to phenylacetic acid derivatives (NSAID-like scaffolds).

  • Bioisostere Synthesis: [3+2] Cycloaddition to form 5-substituted-1H-tetrazoles.

  • 
    -Alkylation:  Mono-alkylation via Phase Transfer Catalysis (PTC).
    

Chemical Context & Reactivity Analysis[1][2][3][4][5]

The substrate features three distinct reactivity zones:

  • The Nitrile Group (

    
    ):  Susceptible to nucleophilic attack (hydrolysis, tetrazole formation) and reduction.
    
  • The Benzylic Position (

    
    -CH2):  Acidified by the electron-withdrawing nature of the nitrile and the ortho-
    
    
    
    group, facilitating deprotonation and alkylation.
  • The Aryl Core: The 5-Chloro substituent allows for downstream cross-coupling (e.g., Suzuki-Miyaura), while the 2-

    
     group provides steric bulk and electronic modulation.
    

Safety Warning: Nitriles can release hydrogen cyanide (HCN) under strongly acidic or reducing conditions. Microwave synthesis should always be conducted in dedicated, sealed pressure vessels to contain volatile intermediates and solvent vapors.

Protocol A: Rapid Hydrolysis to Carboxylic Acids

Objective: Convert the nitrile to 5-Chloro-2-(trifluoromethoxy)phenylacetic acid. Mechanism: Base-catalyzed nucleophilic addition of water to the nitrile carbon, followed by elimination of ammonia.

Experimental Workflow
ParameterCondition
Reagents Substrate (1.0 equiv), NaOH (10 equiv, 4M aq.), Ethanol
Vessel 10 mL or 30 mL Borosilicate Glass MW Vial (Sealed)
Temperature 140 °C
Time 10–15 Minutes (Hold Time)
Pressure ~6–8 bar (Autogenous)
Stirring High (600 RPM)

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, dissolve 1.0 mmol (approx. 235 mg) of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in 2 mL of Ethanol.

  • Add Base: Add 2.5 mL of 4M aqueous NaOH. Cap the vial with a PTFE/Silicone septum.

  • Irradiate: Place in the microwave reactor. Ramp to 140 °C over 2 minutes; hold at 140 °C for 10 minutes.

    • Note: The ethanol/water mixture couples efficiently with MW energy.

  • Workup: Cool to room temperature. Transfer to a beaker and acidify carefully with 2M HCl to pH ~2.

  • Isolation: The carboxylic acid will precipitate. Filter the solid or extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
     and concentrate.
    

Why Microwave? Conventional reflux takes 8–12 hours and often results in partial hydrolysis to the amide. The high temperature/pressure of MW drives the equilibrium completely to the acid in minutes.

Protocol B: Synthesis of Tetrazoles (Carboxylic Acid Bioisosteres)

Objective: Transform the nitrile into a 5-substituted-1H-tetrazole using a "Green" aqueous protocol. Significance: Tetrazoles are metabolically stable surrogates for carboxylic acids, improving oral bioavailability and receptor binding.

Mechanistic Pathway

The reaction proceeds via a [3+2] cycloaddition between the nitrile and the azide anion. Zinc salts are used as Lewis acid catalysts to activate the nitrile, significantly lowering the energy barrier.

TetrazoleSynthesis Start Nitrile Substrate Complex Activated Zn-Nitrile Complex Start->Complex Coordination Azide Sodium Azide (NaN3) Cyclo [3+2] Cycloaddition Azide->Cyclo Nucleophilic Attack Catalyst ZnBr2 Catalyst Catalyst->Complex Complex->Cyclo Product 5-Substituted Tetrazole Cyclo->Product Acidic Workup

Figure 1: Lewis-acid catalyzed tetrazole formation pathway.

Experimental Workflow
ParameterCondition
Reagents Substrate (1.0 equiv),

(1.5 equiv),

(1.0 equiv)
Solvent Water : Isopropanol (2:1)
Temperature 150 °C
Time 15 Minutes
Safety Do not use mineral acids in the reaction step (Hydrazoic acid risk).

Step-by-Step Procedure:

  • Charge: To a MW vial, add 1.0 mmol of nitrile, 1.5 mmol (97 mg) of Sodium Azide, and 1.0 mmol (225 mg) of Zinc Bromide.

  • Solvent: Add 3 mL of water/isopropanol mixture. The zinc salt helps solubilize the azide in the organic phase via coordination.

  • Irradiate: Heat to 150 °C for 15 minutes.

  • Workup (Critical):

    • Cool the vial.

    • Add 3 mL of 1M HCl carefully (in a fume hood) to break the Zinc-Tetrazole complex and protonate the tetrazole. Caution: This may release small amounts of

      
       gas; ensure good ventilation.
      
    • Extract with Ethyl Acetate.[1][2][3] The product is usually pure enough for use after evaporation.

Protocol C: -Alkylation via Phase Transfer Catalysis

Objective: Introduce an alkyl group at the benzylic position. Method: Microwave-assisted solid-liquid Phase Transfer Catalysis (PTC).

Experimental Workflow
ParameterCondition
Reagents Substrate, Alkyl Halide (1.1 equiv),

or KOH (solid)
Catalyst TBAB (Tetrabutylammonium bromide, 5 mol%)
Solvent Toluene or solvent-free (if liquid alkyl halide)
Temperature 100 °C
Time 5–8 Minutes

Procedure:

  • Mix nitrile (1 mmol), alkyl halide (1.1 mmol), finely powdered KOH (2 mmol), and TBAB (0.05 mmol) in a vial.

  • Irradiate at 100 °C for 5 minutes.

  • Dilute with ether, wash with water, and concentrate. The MW acceleration is due to the rapid heating of the ionic catalyst/base interface.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion (Hydrolysis) Poor solubility of nitrile in aqueous base.Increase Ethanol ratio or use ethylene glycol (higher bp, better coupling).
Low Yield (Tetrazole) "Zinc-Tetrazole" cluster not broken.Ensure pH < 2 during workup to liberate the free tetrazole.
Pressure Errors Solvent vapor pressure too high.Do not fill vial >60%. Use Ethanol/Water, not Methanol (lower bp).
Byproduct: Amide Hydrolysis stopped too early.Increase temp to 150°C or extend time to 20 mins.

References

  • Microwave-Assisted Hydrolysis: Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3013. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link

  • Microwave Heterocycle Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629-639. Link

  • Green Chemistry Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis during storage of fluorinated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Hydrolytic Degradation During Storage & Handling

Executive Summary

Fluorinated phenylacetonitriles (e.g., 4-fluorophenylacetonitrile, 2,4-difluorophenylacetonitrile) are critical intermediates in the synthesis of pharmaceutical APIs. While generally stable, the presence of fluorine substituents exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the nitrile carbon. This makes these compounds significantly more susceptible to nucleophilic attack by atmospheric moisture compared to their non-fluorinated analogs.

This guide provides a self-validating system to prevent, diagnose, and remediate hydrolysis.

Module 1: The Mechanism of Failure (Why it happens)

To prevent degradation, one must understand the molecular vulnerability. The nitrile group (


) is thermodynamically unstable relative to its hydrolysis products (amide and carboxylic acid) in the presence of water.

The Fluorine Factor: In non-fluorinated phenylacetonitrile, the benzene ring provides some electronic stabilization. However, a fluorine atom on the ring pulls electron density away from the benzylic position. This destabilization propagates to the nitrile carbon, increasing its partial positive charge (


). Consequently, the activation energy for the nucleophilic attack by water is lowered.

Degradation Pathway:

  • Moisture Ingress: Water enters via permeable packaging or headspace air.

  • Nucleophilic Attack: Water attacks the nitrile carbon.[1]

  • Amide Formation: The intermediate tautomerizes to a Phenylacetamide (often a solid precipitate).

  • Acid Formation: Further hydrolysis converts the amide to Phenylacetic Acid and Ammonia.

Visualizing the Threat

HydrolysisMechanism Nitrile Fluorinated Phenylacetonitrile (Liquid/Low MP Solid) Imidate Imidic Acid Intermediate (Unstable) Nitrile->Imidate Nucleophilic Attack Water + H₂O (Moisture) Water->Imidate Amide Fluorinated Phenylacetamide (Solid Precipitate) Imidate->Amide Tautomerization Acid Fluorinated Phenylacetic Acid (Corrosive Contaminant) Amide->Acid Slow Hydrolysis (+ H₂O) Ammonia + NH₃ Amide->Ammonia

Figure 1: Stepwise hydrolytic degradation pathway of fluorinated phenylacetonitriles. Note that the formation of the amide is often the first visible sign of degradation (solids appearing in liquid).

Module 2: Storage Protocols (The "Prevent" Phase)

Standard: Maintain water content


.
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic rate of hydrolysis. Every 10°C drop roughly halves the reaction rate.
Atmosphere Dry Nitrogen or ArgonDisplaces humid air. Argon is heavier than air and provides a better "blanket" for liquids.
Container Borosilicate Glass or Teflon (PFA/FEP)Avoid LDPE/HDPE for long-term storage. Plastics are permeable to water vapor over months.
Sealing Parafilm® over cap + DesiccatorMechanical barrier against moisture diffusion.
Stabilizers None usually requiredIf acid free. Presence of trace acid/base catalyzes hydrolysis; ensure high purity initially.

Protocol 2.1: The "Argon Blanket" Technique Used after every dispensing event.

  • Connect a Pasteur pipette to a low-pressure Argon line (2-3 psi).

  • Insert the pipette tip into the container, hovering 1 cm above the liquid surface.

  • Flow Argon for 15-30 seconds to displace headspace air.

  • Immediately cap the bottle while withdrawing the pipette.

  • Wrap the cap-neck junction with Parafilm M®.

Module 3: Troubleshooting & Diagnostics

Symptom: "My liquid precursor has developed floating white crystals." Diagnosis: Partial hydrolysis has occurred. The "crystals" are likely the corresponding amide (e.g., 2-(4-fluorophenyl)acetamide), which has poor solubility in the nitrile.

Symptom: "The material smells like urine or ammonia." Diagnosis: Advanced hydrolysis. The amide is converting to carboxylic acid, releasing ammonia gas.

Diagnostic Workflow

Troubleshooting Start Incoming/Stored Material Visual Visual Inspection: Solids? Haze? Color? Start->Visual GCMS Run GC-MS / H-NMR Visual->GCMS Decision Identify Impurity GCMS->Decision Amide Impurity: Amide (M+18 peak) Decision->Amide M+18 Acid Impurity: Acid (M+19 peak) Decision->Acid M+19 Clean Purity >98% Decision->Clean None Action_Amide Filtration (if solid) or Distillation Amide->Action_Amide Action_Acid Base Wash (NaHCO₃) then Distillation Acid->Action_Acid Action_Store Reseal under Argon Clean->Action_Store

Figure 2: Decision tree for assessing material integrity.

Module 4: Remediation (Recovery Protocols)

If hydrolysis is detected, the material is often recoverable. Do not discard without assessment.

Scenario A: Removing Trace Acid (The "Sour" Smell)

Target: Removal of 4-fluorophenylacetic acid.

  • Dissolve the nitrile in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4][5] The base converts the acid impurity into its water-soluble sodium salt (

      
      ). The neutral nitrile remains in the organic layer.
      
  • Separate the organic layer.[6]

  • Dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate under reduced pressure.

Scenario B: Removing Amide Solids

Target: Removal of 2-(4-fluorophenyl)acetamide.

  • Filtration: If the amide has precipitated, simple filtration through a sintered glass funnel (porosity 3) is often sufficient.

  • Distillation (The Gold Standard): For high purity, perform vacuum distillation.

    • Note: Amides have significantly higher boiling points than nitriles due to Hydrogen bonding. They will remain in the pot residue.

Frequently Asked Questions (FAQs)

Q1: Can I store fluorinated phenylacetonitriles in plastic bottles? A: Only for short-term transit (<2 weeks). For storage, NO . High-density polyethylene (HDPE) allows slow moisture diffusion. Over 6 months, this can lead to a 1-2% increase in amide content. Always transfer to amber borosilicate glass with a Teflon-lined cap.

Q2: I see a new peak in my GC at M+18. What is it? A: This is the primary amide . The molecular weight of the nitrile (


) plus water (

) equals the amide (

). This confirms moisture contamination.

Q3: Is the hydrolysis autocatalytic? A: Yes. The hydrolysis produces ammonia (basic) or carboxylic acid (acidic) as byproducts.[7] Both acids and bases catalyze further hydrolysis of the remaining nitrile.[1][2] Therefore, once degradation starts, it accelerates. Immediate purification is recommended to save the bulk material.

Q4: Why does the fluorinated analog degrade faster than the non-fluorinated one? A: The fluorine atom is an Electron Withdrawing Group (EWG). It pulls electron density away from the nitrile carbon, making it more positive (


) and significantly more attractive to water molecules (nucleophiles).
References
  • Substituent Effects on the Hydrolysis of Benzonitriles. Zeitschrift für Naturforschung. (Discusses the acceleration of hydrolysis by electron-withdrawing groups).

  • Purification of Crude 2-Phenylacetonitrile. BenchChem Technical Support. (Protocols for acid washing and distillation).[6]

  • Hydrolysis of Nitriles. Chemistry LibreTexts. (Mechanistic overview of acid/base catalyzed hydrolysis).

  • Safety Data Sheet: 4-Fluorophenylacetonitrile. Fisher Scientific. (Storage and stability data).

  • Reactions of Nitriles. Chemistry Steps. (Detailed reaction pathways for nitrile to amide conversion).

Sources

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 1092461-20-5[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying heavily substituted phenylacetonitriles.

Compound Profile & Physicochemical Context

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile presents unique purification challenges due to its electronic structure. The aromatic ring is highly electron-deficient, heavily deactivated by both the strong inductive electron-withdrawing effect of the trifluoromethoxy (-OCF


) group and the electronegativity of the chlorine (-Cl) atom.

Mechanistic Consequence: This extreme electron withdrawal significantly increases the acidity of the benzylic


-protons adjacent to the nitrile (-CN) group. Consequently, the compound is highly susceptible to base-catalyzed deprotonation, leading to unwanted dimerization, alkylation, or hydrolysis into the corresponding phenylacetic acid derivative[2][3]. Purification workflows must strictly avoid strong aqueous bases and prolonged thermal stress.

Troubleshooting & FAQs

Q1: My product turns yellow/brown during distillation, and the yield is lower than expected. What is causing this? A: This is a classic sign of thermal degradation and potential polymerization. Phenylacetonitriles can decompose or oxidize at elevated temperatures[2].

  • Causality: Heating the compound above 150°C at atmospheric pressure provides the activation energy for the

    
    -protons to undergo oxidative coupling or thermal cracking.
    
  • Solution: You must use high-vacuum fractional distillation (e.g., <2 mmHg) to lower the boiling point significantly[4]. Ensure your glassware is acid-washed to remove trace alkaline residues that catalyze degradation.

Q2: I am seeing a co-eluting impurity on silica gel chromatography. How do I separate it? A: Co-elution in this context usually involves unreacted starting materials (e.g., the corresponding benzyl chloride/bromide) or regioisomers (like the 3-chloro isomer).

  • Causality: Both the target nitrile and the benzyl halide precursor have similar lipophilicity due to the -OCF

    
     and -Cl groups. Standard ethyl acetate/hexanes mixtures may not provide enough selectivity.
    
  • Solution: Switch to a more polarizable solvent system, such as Toluene/Hexanes (1:3 to 1:1) . The

    
    -
    
    
    
    interactions between toluene and the electron-deficient aromatic ring of your product will differ from the impurities, altering the retention factor (R
    
    
    ) and improving resolution.

Q3: My yield drops significantly after the aqueous workup. Where did the product go? A: You likely lost your product to the aqueous phase due to hydrolysis or enolization[3][5].

  • Causality: If you washed the organic layer with strong bases (e.g., NaOH or KOH) to remove acidic impurities, you likely deprotonated the acidic

    
    -protons or hydrolyzed the nitrile group to a water-soluble phenylacetate salt.
    
  • Solution: Strictly use saturated aqueous sodium bicarbonate (NaHCO

    
    )  for neutralization. It is basic enough to neutralize residual acids but too weak to deprotonate the 
    
    
    
    -carbon or hydrolyze the nitrile[2][5].

Data Presentation

Table 1: Physicochemical Properties & Separation Metrics
PropertyValue / CharacteristicImpact on Purification
Molecular Weight 235.59 g/mol High mass requires strong vacuum for distillation.
Physical State Liquid / Low-melting solidCrystallization is generally ineffective; rely on liquid-phase methods.

-Proton pKa
~18-20 (Estimated)Highly sensitive to strong bases; avoid NaOH/KOH during workup.
TLC Detection UV Active (254 nm)Easy to monitor via standard UV lamps on silica plates.
Table 2: Common Impurities & Removal Strategies
Impurity TypeSourceRecommended Removal Strategy
Benzyl Halide Precursor Incomplete starting material reactionSilica gel chromatography (Toluene/Hexanes gradient).
Phenylacetic Acid Deriv. Hydrolysis of the nitrile groupMild base wash (NaHCO

) followed by organic extraction.
Dimeric Byproducts Base-catalyzed over-alkylationVacuum distillation (dimers have vastly higher boiling points).
Isocyanides Side reaction from cyanide sourceStir with warm 50% H

SO

for 5 mins, then extract[2][5].

Standard Operating Procedures (SOPs)

Protocol 1: Fractional Vacuum Distillation (Scale: >10g)

Use this self-validating protocol for large-scale purification where impurities have distinct boiling points.[2][4][6]

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to increase theoretical plates) and a high-vacuum pump equipped with a cold trap.

  • Preparation: Charge the distillation flask with the crude 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile. Add a PTFE-coated magnetic stir bar to prevent bumping. Do not exceed 60% flask capacity.

  • Vacuum Application: Slowly apply vacuum until the system stabilizes at <2 mmHg. Crucial step: Do not apply heat until the vacuum is completely stable to prevent sudden bumping of volatile solvents.

  • Heating: Gradually increase the temperature of the heating mantle. Discard the initial "forerun" (usually residual solvents or unreacted low-boiling halides).

  • Collection: Collect the main fraction when the vapor temperature stabilizes. The product will distill as a clear, colorless liquid.

  • Validation: Analyze the main fraction via GC-MS. Purity should exceed 98%.

Protocol 2: Flash Column Chromatography (Scale: <10g)

Use this protocol for complex mixtures or when separating closely related regioisomers.

  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh) using Hexanes as the slurry solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution Strategy: Begin isocratic elution with 100% Hexanes to flush out highly non-polar impurities. Gradually introduce Toluene (up to 30% v/v) to elute the target nitrile.

  • Monitoring: Collect fractions and spot them on TLC plates. Develop plates in 20% EtOAc/Hexanes and visualize under a 254 nm UV lamp.

  • Isolation: Pool the fractions containing the single target spot. Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40°C.

Process Visualizations

PurificationWorkflow Start Crude 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Assess Assess Purity (GC-MS / TLC) Start->Assess Decision Scale & Impurity Profile? Assess->Decision Distillation Vacuum Distillation (Large Scale / Volatile Impurities) Decision->Distillation >10g, distinct B.P. Chromatography Silica Gel Chromatography (Small Scale / Close Rf Impurities) Decision->Chromatography <10g, complex mix Pure Pure Product (>98%) Distillation->Pure Chromatography->Pure

Decision tree for selecting the optimal purification method based on scale and impurity profile.

DegradationPathway ArCH2CN 5-Cl-2-(OCF3)-C6H3-CH2CN (Target Compound) Anion Carbanion Intermediate [Ar-CH-CN]- ArCH2CN->Anion Deprotonation (Strong Base) Hydrolysis Ar-CH2-COOH (Phenylacetic Acid Deriv.) ArCH2CN->Hydrolysis Aqueous Base + Heat Base Aqueous Base (OH-) Base->Anion Dimer Dimerization / Alkylation (Byproducts) Anion->Dimer Nucleophilic Attack

Base-catalyzed degradation pathways of phenylacetonitriles leading to yield loss.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 9th Edition. Blackwell's / Elsevier. Retrieved from[Link]

  • Organic Syntheses.

    
    -(N,N-Dimethylamino)phenylacetonitrile (Vacuum Distillation Guidelines). Retrieved from[Link]
    
  • Organic Syntheses. Procedure: Diphenylacetonitrile. Retrieved from[Link]

Sources

Removing cyanide impurities from 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Directive: Read Before Proceeding

WARNING: You are handling a potential source of Hydrogen Cyanide (HCN).

  • The pH Criticality: In aqueous solutions, cyanide exists in equilibrium between cyanide ion (

    
    ) and hydrogen cyanide (
    
    
    
    ). The pKa of HCN is
    
    
    .
    • pH < 9: Volatile, lethal HCN gas is generated.

    • pH > 11: Cyanide remains as the non-volatile, water-soluble

      
       ion.
      
  • Never acidify the organic layer or aqueous waste streams until you have confirmed the absence of cyanide.

Tier 1: Diagnostic & Detection (Do I have a problem?)

Before attempting remediation, quantify the issue. Residual cyanide in 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile usually stems from the nucleophilic substitution of the benzyl chloride precursor.

Qualitative Rapid Test (The Prussian Blue Method)

Use this for a "Yes/No" check on the organic layer.

  • Take 1 mL of your organic phase.

  • Add 1 mL of 10% NaOH (aq). Shake well.

  • Add 2-3 drops of freshly prepared saturated Ferrous Sulfate (

    
    ) solution.
    
  • Add 1 drop of 10% HCl (to acidify just enough to dissolve iron hydroxides).

  • Result: A blue precipitate (Prussian Blue) indicates free cyanide.

Quantitative Analysis
MethodLimit of Detection (LOD)Suitability
Silver Nitrate Titration ~1-5 ppmBest for process control (high levels).
Ion Chromatography (IC) < 10 ppbEssential for final pharmaceutical release testing.
ISE (Ion Selective Electrode) ~0.1 ppmGood for aqueous waste streams; difficult in organics.

Tier 2: Remediation Protocols

We recommend Protocol A as the primary method. The electron-withdrawing nature of the trifluoromethoxy (-OCF


) and chloro (-Cl) groups makes the benzylic protons of your target molecule acidic. Protocol B (Oxidation)  carries a risk of chlorinating the benzylic position if not strictly controlled.
Protocol A: The Ferrous Scavenge (Recommended)

Mechanism: Complexation of free cyanide into stable, water-soluble ferrocyanide species.

Step-by-Step:

  • Preparation: Dissolve crude 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in a non-miscible solvent (e.g., Toluene or Ethyl Acetate).

  • Buffer: Add an equal volume of pH 11-12 aqueous buffer (e.g., dilute NaOH). Do not use water alone; keep pH high to prevent HCN evolution.

  • Scavenger Addition: Add 1.5 equivalents (relative to estimated cyanide) of Ferrous Sulfate Heptahydrate (

    
    ) .
    
    • Note: The iron will initially form a greenish/brown sludge of hydroxides.

  • Agitation: Stir vigorously for 30-60 minutes at ambient temperature.

    • Chemistry:

      
       (Water soluble).
      
  • Filtration: The mixture may form a suspension. Filter through a Celite pad to remove iron hydroxides/cyanides.

  • Separation: Separate the layers. The cyanide is now locked in the aqueous phase as the ferrocyanide complex.

  • Wash: Wash the organic layer once with 0.1 M NaOH, then with brine.

Protocol B: Hypochlorite Oxidation (Use with Caution)

Mechanism: Oxidation of Cyanide to Cyanate (


).
Risk: High. The benzylic position is activated. Excess bleach can create 5-Chloro-2-(trifluoromethoxy)-

-dichlorophenylacetonitrile.

Step-by-Step:

  • Cooling: Cool the organic solution to 0-5°C .

  • pH Check: Ensure the aqueous phase pH is > 10.

  • Addition: Slowly add 1.05 equivalents of 10-12% Sodium Hypochlorite (Bleach) solution. Monitor temperature closely.

  • Quench: After 15 minutes, immediately quench with Sodium Thiosulfate solution to destroy excess hypochlorite.

  • Verification: Check organic layer by GC/HPLC to ensure no benzylic chlorination occurred.

Visual Workflows

Figure 1: Decision Logic for Cyanide Removal

CyanideRemediation Start Crude 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Test Perform Prussian Blue Test Start->Test Positive Positive (Blue Ppt) Test->Positive Detected Negative Negative Test->Negative Clean Decision Check Impurity Level Positive->Decision HighLevel High (>1000 ppm) Decision->HighLevel LowLevel Trace (<1000 ppm) Decision->LowLevel ProtoA Protocol A: Ferrous Sulfate Wash (Safe for Benzylic Protons) HighLevel->ProtoA LowLevel->ProtoA Preferred ProtoB Protocol B: Hypochlorite Wash (Risk of Side Reactions) LowLevel->ProtoB Alternative (Careful!) FinalWash Final Brine Wash & Dry ProtoA->FinalWash ProtoB->FinalWash

Caption: Decision tree prioritizing chemical stability of the trifluoromethoxy-phenylacetonitrile scaffold.

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the Ferrous Sulfate wash. How do I break it? A: Iron hydroxides are notorious for stabilizing emulsions.

  • Filtration: Pass the entire biphasic mixture through a pad of Celite or Diatomaceous earth. The solids causing the emulsion will be trapped.

  • Salting Out: Add solid NaCl to saturation.

  • Time: Iron complexes settle slowly. Centrifugation is highly effective if available.

Q: Can I use acidic hydrolysis to remove the cyanide? A: No. While acid hydrolysis converts nitriles to carboxylic acids, doing so to remove impurity cyanide will generate lethal HCN gas. Furthermore, you risk hydrolyzing your product (the nitrile) to 5-chloro-2-(trifluoromethoxy)phenylacetic acid.

Q: My product yield dropped after using the Bleach (Hypochlorite) method. A: You likely oxidized the benzylic position. The -OCF


 group withdraws electrons, making the benzylic protons (

-protons) more acidic (

). In the presence of base (bleach is basic) and an electrophile (Cl

from hypochlorite), you formed the

-chloro impurity. Switch to Protocol A .

Q: How do I dispose of the aqueous waste from Protocol A? A: The aqueous layer contains Ferrocyanide


. While less toxic than free cyanide, it is still a regulated waste. It must be treated as "Cyanide Waste" and disposed of according to local environmental regulations (often requiring oxidative destruction before release).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile. (Analogous synthesis and workup procedures).

  • Organic Syntheses. (1943).

    
    -Phenylacetoacetonitrile. Coll. Vol. 2, p. 487. (Classic reference for handling benzyl cyanide derivatives). 
    
  • Centers for Disease Control (CDC). (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters. (Detailed chemistry on Ferrous Sulfate complexation).

  • Thermo Fisher Scientific. (n.d.). Analyzing Cyanide by Ion Chromatography. (Detection methods).

  • National Institutes of Health (NIH). (2013). Effect of organic matter on cyanide removal. (Photocatalytic and oxidative degradation context).

Sources

Technical Support Center: Phase Transfer Catalysis for Fluorinated Benzyl Cyanides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization & Troubleshooting Guide for


 Cyanation of Fluorinated Benzyl Halides
Ticket ID:  PTC-F-BENZ-001
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Fluorine Paradox in PTC

Welcome to the Advanced Technical Support Center. You are likely here because standard protocols for benzyl cyanide synthesis are failing with your fluorinated substrates.

Fluorinated benzyl halides present a unique paradox in Phase Transfer Catalysis (PTC):

  • Electronic Acceleration: The electron-withdrawing nature of fluorine (especially in para or meta positions) generally accelerates the nucleophilic attack at the benzylic carbon by stabilizing the transition state.

  • Thermodynamic Instability: That same electron-withdrawal renders the

    
    -protons of the resulting nitrile significantly more acidic (
    
    
    
    drops from ~21 to ~18-19). This makes the product highly susceptible to deprotonation, leading to dimerization , hydrolysis (amide formation) , or oxidative degradation under the very basic conditions required for the reaction.

This guide moves beyond "add more catalyst" and targets the specific kinetic and thermodynamic bottlenecks of this system.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My reaction stalls at 60-70% conversion regardless of time."

Diagnosis: Catalyst Poisoning or Hydration Shell Inhibition. Root Cause: In PTC, the cyanide ion (


) must be shuttled from the aqueous phase to the organic phase.[1] If the aqueous phase is too dilute, the 

ion becomes heavily hydrated. The catalyst (

) struggles to strip the water molecules off the anion to transport it. A "wet" anion is a non-reactive anion.

Corrective Action:

  • Increase Ionic Strength: Saturate the aqueous phase. Do not use dilute NaCN solutions. Use a 50% w/w solution or even solid NaCN with minimal water (Solid-Liquid PTC).

  • Switch Catalyst: If using Tetrabutylammonium bromide (TBAB) , switch to Aliquat 336 (Methyltrioctylammonium chloride) . The longer alkyl chains increase lipophilicity, protecting the ion pair from the aqueous interface better than TBAB.

Issue 2: "I see a large 'M+18' peak in LC-MS (Amide Impurity)."

Diagnosis: Nitrile Hydrolysis.[2][3][4][] Root Cause: Fluorinated benzyl cyanides are prone to hydrolysis under basic conditions (


) and high temperatures (

). The reaction

is catalyzed by the same

species shuttling

ions (generated from equilibrium with water) into the organic phase.

Corrective Action:

  • Temperature Control: Cap reaction temperature at 40-50°C . Fluorinated substrates are reactive enough that reflux is rarely necessary and often detrimental.

  • Buffer the Aqueous Phase: Add NaHCO₃ (Sodium Bicarbonate) to the aqueous phase to buffer the pH near 9-10, preventing the runaway basicity that drives hydrolysis.

Issue 3: "The product has a vile, overpowering odor and lower yield."

Diagnosis: Isocyanide Formation (


).
Root Cause:  Cyanide is an ambident nucleophile (can attack from C or N). While C-attack is thermodynamically favored, N-attack (kinetic) occurs if the "Hard-Soft Acid Base" (HSAB) matching is off.

Corrective Action:

  • Solvent Switch: Avoid highly polar aprotic solvents (like DMSO/DMF) if possible, as they can sometimes favor the kinetic product. Stick to Toluene or Dichloromethane .

  • Post-Process Remediation: Wash the organic layer with 10% HCl immediately after separation. This hydrolyzes the unstable isocyanide back to the amine (which washes out) without harming the fluorinated nitrile.

Module 2: The Mechanism & Visualization

To fix the process, you must visualize the "Shuttle." The catalyst (


) operates in a cyclic loop.
Figure 1: The Starks Extraction Mechanism

This diagram illustrates the transfer of the cyanide anion across the interface and the displacement of the halide.

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction) NaCN Na+ CN- QCN_exchange Ion Exchange [Q+ X-] → [Q+ CN-] NaCN->QCN_exchange Supply CN- NaX Na+ X- (Waste) QCN_exchange->NaX Release X- QCN_org Q+ CN- (Active Catalyst) QCN_exchange->QCN_org Transfer RX Ar-CH2-X (Substrate) RCN Ar-CH2-CN (Product) RX->RCN QX_org Q+ X- (Spent Catalyst) RCN->QX_org Release Catalyst QCN_org->RCN SN2 Attack QX_org->QCN_exchange Return to Interface

Caption: The Quaternary Ammonium (


) acts as a lipophilic shuttle, pulling 

into the organic phase to react with the Benzyl Halide.

Module 3: Optimized Experimental Protocol

Substrate: 4-Fluorobenzyl Chloride (Example) Scale: 100 mmol Target Yield: >95% Purity: >98% (by GC)

ParameterSpecificationRationale
Solvent Toluene (3 vol)Non-polar enough to exclude water; dissolves catalyst well.
Catalyst TBAB (3 mol%)Tetrabutylammonium Bromide.[6] Standard balance of cost/efficiency.
Reagent NaCN (1.2 equiv)Slight excess to drive kinetics.
Water Minimal (Sat. Soln)Critical: Use 30% w/w NaCN in water. High concentration reduces anion hydration.
Agitation 800+ RPM The reaction is mass-transfer limited. High shear is required to maximize interfacial area.
Temp 45°CHigh enough for kinetics, low enough to prevent hydrolysis of the fluorinated product.
Step-by-Step Procedure
  • Preparation: In a 3-neck flask equipped with a mechanical stirrer (overhead stirring preferred over magnetic), charge 4-Fluorobenzyl chloride (14.45 g, 100 mmol) and Toluene (45 mL).

  • Catalyst Addition: Add TBAB (0.97 g, 3 mmol). Stir at room temperature for 5 minutes to disperse.

  • Cyanide Charge: Prepare a solution of NaCN (5.88 g, 120 mmol) in Water (12 mL). Caution: NaCN is highly toxic. Handle in a fume hood with appropriate PPE.

  • Initiation: Add the aqueous NaCN solution to the organic phase.

  • Reaction: Heat to 45°C with vigorous stirring (800 RPM).

    • Checkpoint: Monitor by HPLC/GC at 2 hours. You should see >80% conversion.

  • Quench & Workup:

    • Cool to 20°C.

    • Add Water (50 mL) to dissolve salts. Separate phases.

    • Wash 1: 10% HCl (20 mL) – Removes isocyanide odor and traces of amine.

    • Wash 2: Saturated NaHCO₃ (20 mL).

    • Wash 3: Brine (20 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Problem Detected Type Identify Symptom Start->Type Slow Low Conversion (<50% after 4h) Type->Slow Impure Low Purity (Amides/Dimers) Type->Impure Agitation Check Agitation Is it >600 RPM? Slow->Agitation Temp Check Temp Is T > 60°C? Impure->Temp Water Check Water Vol Is Aqueous Phase Saturated? Agitation->Water Yes Fix_Agit Increase RPM (Mass Transfer Limited) Agitation->Fix_Agit No Fix_Cat Change Catalyst (Use Aliquat 336) Water->Fix_Cat Yes Fix_Conc Reduce Water (Increase [CN-]) Water->Fix_Conc No Base Check pH Is pH > 11? Temp->Base No Fix_Temp Lower Temp to 40°C (Prevent Hydrolysis) Temp->Fix_Temp Yes Fix_Buffer Buffer Aqueous Phase (Add NaHCO3) Base->Fix_Buffer Yes

Caption: Logical workflow for diagnosing kinetic stalls versus thermodynamic degradation.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions." Pure and Applied Chemistry. Link

  • Sassion, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
  • Fedorynski, M. (2003). "Basic principles of phase-transfer catalysis." Catalysis Reviews. (Detailed mechanism of interfacial activation). Link

  • BenchChem Technical Guides. (2025). "Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts." (Data on TBAB vs Aliquat efficiency). Link

Sources

Technical Support Center: Troubleshooting 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceuticals (such as YAP/TAZ-TEAD protein-protein interaction inhibitors) and agrochemicals[1]. However, researchers frequently encounter low conversion rates during its downstream functionalization. The unique electronic and steric environment—specifically the strong electron-withdrawing and sterically demanding ortho-trifluoromethoxy (-OCF₃) group combined with the meta-chloro substituent—significantly alters the reactivity of both the α-carbon and the nitrile moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome low conversion in two primary transformations: α-Alkylation and Nitrile Reduction .

Section 1: α-Alkylation Challenges

Q1: My α-alkylation using alkyl halides under Phase-Transfer Catalysis (PTC) stalls at 30-40% conversion. How can I drive this to completion?

Causality & Expert Insight: The -OCF₃ group exerts a strong inductive electron-withdrawing effect, increasing the acidity of the α-protons. While deprotonation by a base is facile, the resulting resonance-stabilized carbanion is sterically shielded by the bulky ortho-OCF₃ group, drastically reducing its nucleophilicity[2]. Furthermore, in biphasic PTC systems, inadequate interfacial surface area severely limits the reaction rate, leading to stalled conversions and increased susceptibility to hydrolysis side-reactions[2].

Solution:

  • Mechanical Optimization: Ensure vigorous stirring (>800 rpm) to maximize the aqueous-organic interfacial area[2].

  • Chemical Alternative: If conversion remains low due to steric clash in the S_N2 transition state, switch from traditional alkyl halides to a transition-metal-free, base-promoted alkylation using alcohols. This "borrowing hydrogen" pathway bypasses the direct S_N2 steric clash by generating an electrophilic aldehyde in situ, which undergoes condensation and subsequent transfer hydrogenation[3].

Data Presentation: Comparative Alkylation Strategies
MethodReagents & CatalystTemp (°C)Typical Conversion (%)Primary Byproducts
Biphasic PTC Alkyl Halide, NaOH, TEBAC25 - 4540 - 65Dialkylation, Hydrolysis
Microwave PTC Alkyl Halide, NaOH, TEBACMicrowave (160W)77 - 100Trace Amides
Base-Promoted Alcohol, KOtBu, Toluene12085 - 99Unreacted Alcohol

Data synthesized from established [2] and [3] methodologies.

Protocol 1: Base-Promoted α-Alkylation with Alcohols

Self-Validating Checkpoint: The reaction mixture should transition from clear to a deep, persistent color upon KOtBu addition, indicating successful carbanion formation.

  • Setup: To a flame-dried, sealed reaction tube or Schlenk flask under an inert argon atmosphere, add 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 equiv)[2].

  • Reagent Addition: Add potassium tert-butoxide (KOtBu) (0.8 equiv) and the desired alcohol (3.0 equiv) in anhydrous toluene to achieve a 0.1 M concentration[2].

  • Reaction: Seal the tube and heat in a preheated oil bath at 120 °C for 3-12 hours[2]. Monitor the consumption of the starting material via TLC or GC-MS.

  • Work-up: Cool to room temperature and quench the reaction by adding a saturated aqueous NH₄Cl solution[2]. Extract with EtOAc, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

Section 2: Nitrile Reduction to Primary Amines

Q2: Catalytic hydrogenation of the nitrile yields a complex mixture of primary, secondary, and tertiary amines. How do I achieve high conversion selectively to the primary amine?

Causality & Expert Insight: Nitrile reduction is notoriously difficult due to the low C-CN bond dissociation energy (risking decyanation) and the high redox potential required[4]. The reaction proceeds via an intermediate imine. The electron-withdrawing -Cl and -OCF₃ groups increase the electrophilicity of this intermediate. Unreacted primary amine products can readily attack this highly electrophilic imine, leading to transamination and the formation of unwanted secondary or tertiary amines[4],[5].

Solution: To suppress this side reaction, the reduction must be performed in the presence of an excess of ammonia (NH₃) or a basic promoter (e.g., NaOH). Ammonia shifts the equilibrium of the imine-amine condensation backward, protecting the primary amine[5]. Furthermore, maintaining the temperature strictly between 60 °C and 80 °C ensures high conversion without providing the activation energy required for extensive reductive decyanation[5].

Protocol 2: Selective Catalytic Hydrogenation to Primary Amines

Self-Validating Checkpoint: Hydrogen uptake should cease abruptly once stoichiometric reduction is complete. Continued slow uptake indicates undesired ring reduction or dehalogenation of the chloro substituent.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in methanol (0.2 M).

  • Additives: Add 5 equivalents of anhydrous ammonia (or 0.2 M NaOH if ammonia is incompatible with downstream steps) to suppress secondary amine formation[5].

  • Catalyst: Add a heterogeneous catalyst such as Raney Nickel (20% w/w) or a specific Ruthenium-NHC complex (10 mol%)[4].

  • Reaction: Pressurize the vessel with H₂ to 50-100 psig. Heat the mixture to 60–80 °C and stir vigorously until hydrogen consumption completely ceases[5].

  • Work-up: Vent the reactor carefully. Filter the catalyst through a pad of Celite (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield the primary amine.

Section 3: Visualization & Troubleshooting Logic

Troubleshooting Start Low Conversion of 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile CheckRxn Identify Reaction Type Start->CheckRxn Alkylation α-Alkylation CheckRxn->Alkylation Reduction Nitrile Reduction CheckRxn->Reduction Alk_Issue1 Biphasic PTC Method? Alkylation->Alk_Issue1 Alk_Issue2 Steric Hindrance? Alkylation->Alk_Issue2 Red_Issue1 Secondary Amine Byproducts? Reduction->Red_Issue1 Alk_Sol1 Increase stirring rate >800 rpm or switch to TEBAC catalyst Alk_Issue1->Alk_Sol1 Yes Alk_Sol2 Use base-promoted alcohol alkylation (120°C, KOtBu) Alk_Issue2->Alk_Sol2 Yes Red_Sol1 Add NH3 or NaOH promoter; Control temp at 60-80°C Red_Issue1->Red_Sol1 Yes

Troubleshooting workflow for resolving low conversion in phenylacetonitrile reactions.

References

  • ResearchGate. "α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols." ResearchGate.[Link]

  • Taylor & Francis. "Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation." Synthetic Communications.[Link]

  • Google Patents. "US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • Thieme Connect. "Catalytic Reduction of Nitriles." Synthesis.[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile from its corresponding benzyl halide precursors (such as1[1]) is a critical step in pharmaceutical and agrochemical development. However, the extreme moisture sensitivity of both the electrophilic precursors and certain cyanating agents often leads to catastrophic yield drops and dangerous byproduct formation.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and actionable data to master this delicate cyanation process.

Diagnostic Workflow: Identifying Moisture-Induced Failures

Before adjusting your reaction parameters, use the following logical relationship diagram to diagnose the root cause of your yield loss.

Workflow Issue Low Yield of 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Detect Analyze Crude by GC-MS / NMR Issue->Detect Q_Alcohol Is Benzyl Alcohol Byproduct >5%? Detect->Q_Alcohol Q_Cyanide Is Cyanating Agent Degrading (e.g., HCN)? Detect->Q_Cyanide Sol_Anhydrous Switch to Anhydrous TMSCN with Lewis Acid Catalyst Q_Alcohol->Sol_Anhydrous Anhydrous conditions Sol_PTC Optimize PTC: Use highly lipophilic catalyst (e.g., TBAB) & minimize water Q_Alcohol->Sol_PTC Biphasic (NaCN/KCN) Sol_Dry Rigorous Schlenk Techniques: Dry solvents over molecular sieves Q_Cyanide->Sol_Dry Moisture contamination

Diagnostic workflow for troubleshooting low cyanation yields of moisture-sensitive benzyl halides.

Troubleshooting FAQs: The Causality of Moisture Sensitivity

Q1: Why is my 5-chloro-2-(trifluoromethoxy)benzyl bromide converting to an alcohol instead of the target nitrile? A: The benzylic position of 5-chloro-2-(trifluoromethoxy)benzyl bromide is highly electrophilic. The strongly electron-withdrawing trifluoromethoxy (-OCF₃) group destabilizes any potential carbocation intermediate, forcing the reaction through a strict


 pathway rather than 

. In an

mechanism, the reaction rate is highly dependent on the local concentration of the nucleophile. If adventitious water is present (e.g., from wet solvents or an unoptimized biphasic system), the small, highly mobile water molecules outcompete the bulkier cyanide (

) ions. This results in rapid nucleophilic attack by water, hydrolyzing the precursor into 5-chloro-2-(trifluoromethoxy)benzyl alcohol.

Q2: How do I handle Trimethylsilyl Cyanide (TMSCN) safely and prevent its degradation during anhydrous cyanation? A: 2[2] is a premier reagent for anhydrous cyanation, but it is exceptionally moisture-sensitive. Upon contact with trace water, it rapidly hydrolyzes to hexamethyldisiloxane (HMDSO) and highly toxic hydrogen cyanide (HCN) gas[2]. To prevent this:

  • Atmosphere: Execute all transfers under ultra-pure Argon using rigorous Schlenk techniques.

  • Solvent Prep: Pre-dry all solvents over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Activation: Always pair TMSCN with a 3 (e.g.,

    
    ) to accelerate the nucleophilic addition, ensuring the desired cyanation outpaces any background hydrolysis[3].
    

Q3: Can I use aqueous phase-transfer catalysis (PTC) without hydrolyzing the benzyl halide? A: Yes. While anhydrous conditions avoid water entirely,4[4] is often preferred for scale-up due to lower reagent costs. To prevent substrate hydrolysis in a biphasic system, you must manipulate the interfacial dynamics:

  • Catalyst Lipophilicity: Use a highly lipophilic catalyst like Tetrabutylammonium bromide (TBAB). TBAB tightly pairs with the cyanide ion and rapidly shuttles it deep into the organic phase, minimizing the time the electrophile spends near the water-rich interface[5].

  • Aqueous Minimization: Use a fully saturated aqueous solution of NaCN. This reduces the absolute volume of water and increases the ionic strength, which "salts out" the organic phase and drastically lowers water solubility in the organic layer.

Quantitative Data: Cyanating Agent Selection

Choosing the right cyanating agent dictates your moisture-control strategy. Use the table below to align your reagent choice with your laboratory's capabilities.

Cyanating AgentMoisture SensitivityToxicity / Hydrolysis ByproductOptimal Reaction PhaseTypical Yield (Anhydrous vs Biphasic)
TMSCN Extremely HighHigh (HCN gas, HMDSO)Anhydrous Organic>90% (Anhydrous) / <10% (Biphasic)
NaCN / KCN Low (Stable Salt)Low (Causes substrate hydrolysis)Biphasic (PTC)<20% (Anhydrous) / 85-95% (Biphasic)
Acetone Cyanohydrin ModerateModerate (Acetone, HCN)Organic (with base)70-80% (Anhydrous) / Not Recommended

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Anhydrous Cyanation using TMSCN

Ideal for highly moisture-sensitive batches where PTC fails.

  • Preparation: Flame-dry a two-neck round-bottom flask. Backfill with Argon (3 cycles). Add 5-chloro-2-(trifluoromethoxy)benzyl bromide (1.0 equiv) and anhydrous dichloromethane (DCM).

    • Validation Checkpoint: Perform a Karl Fischer titration on the DCM in the flask. The reading must be <10 ppm water .

  • Catalyst Addition: Add

    
     (0.1 equiv) as a Lewis acid catalyst under a positive stream of Argon[3].
    
    • Validation Checkpoint: The catalyst should remain suspended/partially dissolved without clumping, indicating a moisture-free environment.

  • TMSCN Addition: Cool the flask to 0°C. Dropwise, add TMSCN (1.2 equiv) via a gas-tight syringe[3].

    • Validation Checkpoint: Monitor the internal temperature probe. A slight, controlled exotherm (1-3°C) confirms the activation of the catalyst and active cyanation. Lack of an exotherm indicates degraded TMSCN.

  • Reaction Monitoring: Warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 9:1). Proceed to quenching only when the starting material spot (

      
      ) completely disappears and the nitrile product spot (
      
      
      
      ) is dominant.
  • Quenching: Slowly quench the reaction with saturated aqueous

    
     in a well-ventilated fume hood.
    
    • Validation Checkpoint: Cessation of gas evolution confirms the complete neutralization of any unreacted TMSCN/HCN.

Protocol B: Optimized Biphasic Cyanation (PTC)

Ideal for scalable, cost-effective synthesis.

  • Aqueous Phase Preparation: Dissolve NaCN (1.5 equiv) in the absolute minimum amount of deionized water required to create a saturated solution[4].

    • Validation Checkpoint: The solution must be completely clear with no undissolved salt, but highly viscous. Excess water volume will lead to substrate hydrolysis.

  • Organic Phase Preparation: Dissolve 5-chloro-2-(trifluoromethoxy)benzyl bromide (1.0 equiv) and TBAB (0.1 equiv) in toluene.

  • Biphasic Reaction: Combine the phases and heat to 60°C. Stir vigorously.

    • Validation Checkpoint: The stirring rate must be >800 rpm. Visually confirm the formation of a cloudy, opaque emulsion. If the phases separate while stirring, interfacial mixing is insufficient, and hydrolysis will dominate[6].

  • Analysis: After 6 hours, halt stirring, allow phases to separate, and sample the organic layer.

    • Validation Checkpoint: Perform GC-MS analysis. The protocol is validated if the target 5-chloro-2-(trifluoromethoxy)phenylacetonitrile peak dominates, and the benzyl alcohol byproduct peak represents <5% of the total area.

References

Sources

Technical Support Center: Crystallization of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with 5-chloro-2-(trifluoromethoxy)phenylacetonitrile derivatives.

The presence of the highly lipophilic trifluoromethoxy (


) and chloro (

) groups severely depresses the melting point of these derivatives and alters their activity coefficients in polar solvents. This structural combination makes these compounds highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates as a metastable, solute-rich liquid rather than nucleating into a solid crystal lattice.

I. Diagnostic Workflow for Phase Separation

Before adjusting your parameters, use the workflow below to determine if your system is undergoing true solid nucleation or falling into an LLPS metastable zone.

G Start Generate Supersaturation (Cooling / Antisolvent) Check Phase State Observation Start->Check LLPS Oiling Out (LLPS) Droplet Formation Check->LLPS Metastable Liquid Solid Primary Nucleation (Solid Crystals) Check->Solid Stable Solid Intervene Isothermal Seeding & Solvent Adjustment LLPS->Intervene Troubleshooting End Crystal Growth & Filtration Solid->End Intervene->Solid Bypass LLPS

Diagnostic workflow for mitigating Liquid-Liquid Phase Separation (LLPS).

II. Frequently Asked Questions & Troubleshooting

Q1: During antisolvent addition, my solution turns into a milky emulsion that eventually forms a sticky resin at the bottom of the reactor. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS). Because 5-chloro-2-(trifluoromethoxy)phenylacetonitrile is highly lipophilic, adding a highly polar antisolvent (like water) rapidly changes the solvent system's dielectric constant. Instead of overcoming the activation energy required for solid nucleation, the system minimizes its free energy by separating into two liquid phases: a solvent-rich phase and a solute-rich oil phase. As1[1], these oil droplets eventually coalesce and solidify rapidly, trapping impurities and mother liquor. Causality-Driven Solution: You must bypass the cloud point (monotectic temperature) by seeding the solution isothermally before the antisolvent concentration reaches the LLPS boundary[2].

Q2: How do I select a better solvent/antisolvent system to prevent this? A: Avoid solvent systems with excessively steep solubility curves. While Ethanol/Water is a standard pharmaceutical solvent system, it is notorious for inducing LLPS in highly fluorinated aromatics[3]. Transitioning to an Isopropanol/Water or an Ethyl Acetate/Heptane system provides a more gradual generation of supersaturation, allowing for controlled crystal growth.

Quantitative Data: Solvent System Screening

Table 1: Solubility and Phase Behavior of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile at 25°C.

Solvent / Antisolvent SystemRatio (v/v)Solubility (mg/mL)Phase ObservationMechanistic Recommendation
Ethanol / Water1:115.2Oiling out (LLPS)Avoid; dielectric contrast is too high.
Isopropanol / Water2:122.4Slow nucleationSeed isothermally at 35°C to bypass LLPS.
Ethyl Acetate / Heptane1:48.5Rapid precipitationDecrease antisolvent addition rate to 0.1 vol/min.
Toluene / Heptane1:345.0Complete miscibilityUse evaporative or deep-cooling crystallization.

Q3: I managed to get crystals, but they are highly agglomerated and fail purity specifications. How can I improve the morphology? A: Agglomeration is the direct kinetic consequence of crystallization occurring from the oiled-out droplets rather than from the bulk solution. When the oil droplets finally solidify, they do so catastrophically, cementing multiple microcrystals together[4]. To correct this, implement a Temperature Cycling (Ostwald Ripening) protocol. By oscillating the temperature, you selectively dissolve the highly strained, impure fines and redeposit the material onto the more thermodynamically stable, larger crystal faces.

III. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Isothermal Seeding-Assisted Antisolvent Crystallization

Rationale: Seeding provides a low-energy template for the solute to integrate into a solid lattice, bypassing the high activation energy barrier of primary nucleation and avoiding the LLPS region[5].

  • Dissolution: Dissolve the crude 5-chloro-2-(trifluoromethoxy)phenylacetonitrile in Isopropanol (3 volumes) at 45°C under moderate agitation (250 RPM).

    • Validation Checkpoint: Solution must be completely transparent. Use a laser pointer to confirm the absence of a Tyndall effect (no undissolved fines).

  • Initial Antisolvent Addition: Slowly dose Water (0.5 volumes) into the reactor over 15 minutes while maintaining the temperature at 45°C.

    • Validation Checkpoint: The solution must remain clear. If cloudiness appears, you have crossed the cloud point; heat to 50°C to redissolve.

  • Isothermal Seeding: Cool the reactor to 35°C. Add 1-2 wt% of pure crystalline seeds (previously milled to <50 µm for high surface area). Hold isothermally for 60 minutes.

    • Validation Checkpoint: Visual inspection or Focused Beam Reflectance Measurement (FBRM) must show a sustained, stable suspension of solid particles without the formation of spherical oil droplets.

  • Final Antisolvent Addition: Dose the remaining Water (1.5 volumes) at a strictly controlled rate of 0.05 volumes/minute at 35°C.

    • Rationale: Slow addition ensures that the supersaturation generation rate does not exceed the crystal growth rate, preventing secondary nucleation or late-stage LLPS.

  • Isolation: Cool the slurry to 5°C at 0.5°C/min, hold for 2 hours, filter, and wash with pre-chilled Isopropanol/Water (1:2 v/v).

    • Validation Checkpoint: Mother liquor concentration (via HPLC or ATR-FTIR) should plateau, indicating equilibrium solubility has been reached.

Protocol B: Temperature Cycling (Ostwald Ripening) for Purity Enhancement

Rationale: If agglomeration has occurred, this thermodynamic annealing process will heal crystal defects and reject entrapped impurities into the mother liquor.

  • Slurry Preparation: Suspend the agglomerated wet cake in an Ethyl Acetate / Heptane (1:4 v/v) mixture (5 volumes) at 20°C.

  • Heating Cycle: Heat the slurry to 55°C at 1°C/min. Hold for 30 minutes.

    • Rationale: This temperature dissolves approximately 30-40% of the solid mass, specifically targeting the high-energy fines and the amorphous bridges holding the agglomerates together.

    • Validation Checkpoint: Slurry density should visibly decrease, but the system must not go into complete solution.

  • Cooling Cycle: Cool the slurry back to 20°C at a slow rate of 0.2°C/min. Hold for 60 minutes.

  • Iteration & Isolation: Repeat Steps 2 and 3 for three total cycles. After the final cooling phase, filter the slurry and dry under vacuum at 40°C.

    • Validation Checkpoint: Microscopic evaluation of the final slurry should reveal discrete, well-faceted crystals rather than amorphous clusters.

IV. References

  • Kota Tanaka, Hiroshi Takiyama. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 2019. 4

  • Huaiyu Yang, et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 2012.2

  • Sébastien Daver, et al. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development, 2017.5

  • Emilie Deneau, et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 2005. 1

  • Benchchem. "Application Notes and Protocols for the Crystallization of (5-Fluoro-1H-indol-3-YL)methanamine Derivatives." Benchchem Protocols. 3

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of novel molecular entities is paramount. 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile stands as a key building block, valued for its unique electronic properties imparted by the chloro and trifluoromethoxy substituents. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a critical tool for structural elucidation and purity assessment. We will explore the expected spectral features, compare them with commercially available alternatives, and provide a standardized protocol for data acquisition.

Deciphering the 1H NMR Spectrum of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

While a publicly available, experimentally verified 1H NMR spectrum for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is not readily found in the literature, we can confidently predict its key features based on established principles of NMR spectroscopy and data from structurally analogous compounds. The electron-withdrawing nature of the chlorine, trifluoromethoxy, and nitrile groups will significantly influence the chemical shifts of the aromatic and benzylic protons.

The aromatic region of the spectrum is expected to display a complex multiplet system for the three protons on the phenyl ring. The proton positioned between the chloro and trifluoromethoxy groups (H-3) would likely be the most deshielded due to the additive electron-withdrawing effects of the adjacent substituents. The other two aromatic protons (H-4 and H-6) will also be shifted downfield and will exhibit coupling to each other and to H-3, resulting in a complex splitting pattern.

The methylene protons (-CH2CN) are anticipated to appear as a singlet, shifted downfield from what would be expected for a simple alkyl nitrile. This deshielding is a direct consequence of the adjacent electron-withdrawing aromatic ring.

Comparative Analysis with Alternative Phenylacetonitriles

To provide a practical context for the analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, a comparison with commercially available, structurally related alternatives is invaluable. The following table summarizes the key 1H NMR spectral data for selected analogs, highlighting the influence of different substitution patterns on the chemical shifts.

Compound NameStructureKey ¹H NMR Data (Predicted/Reported)
5-Chloro-2-(trifluoromethoxy)phenylacetonitrile 5-Chloro-2-(trifluoromethoxy)phenylacetonitrilePredicted: Aromatic protons (3H, complex multiplet, ~7.5-7.8 ppm), Methylene protons (2H, singlet, ~3.9-4.1 ppm)
2-Fluoro-5-(trifluoromethyl)phenylacetonitrile2-Fluoro-5-(trifluoromethyl)phenylacetonitrileAromatic protons (multiplet), Methylene protons (singlet). Specific shifts depend on solvent.
3-(Trifluoromethoxy)phenylacetonitrile[1]3-(Trifluoromethoxy)phenylacetonitrileAromatic protons (multiplet), Methylene protons (singlet).
4-(Trifluoromethyl)phenylacetonitrile[2][3]4-(Trifluoromethyl)phenylacetonitrileAromatic protons (two doublets, AA'BB' system), Methylene protons (singlet, ~3.8 ppm).
2-Chloro-5-(trifluoromethyl)phenylacetonitrile[4]2-Chloro-5-(trifluoromethyl)phenylacetonitrileAromatic protons (multiplet), Methylene protons (singlet).

This comparative data underscores the diagnostic power of 1H NMR in distinguishing between these closely related structures. The specific substitution pattern on the aromatic ring gives rise to a unique "fingerprint" in the aromatic region of the spectrum.

Visualizing a Workflow for Spectroscopic Analysis

To ensure reproducible and high-quality data, a standardized workflow for 1H NMR analysis is crucial. The following diagram illustrates the key steps from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). tms Add a small amount of internal standard (e.g., TMS). prep->tms tube Transfer the solution to a clean, dry NMR tube. tms->tube spectrometer Insert the sample into the NMR spectrometer. tube->spectrometer shimming Shim the magnetic field to optimize homogeneity. spectrometer->shimming acquire Acquire the 1H NMR spectrum using standard pulse sequences. shimming->acquire ft Apply Fourier transform to the FID. acquire->ft phasing Phase the spectrum and correct the baseline. ft->phasing integration Integrate the signals to determine proton ratios. phasing->integration analysis Analyze chemical shifts, coupling constants, and multiplicities. integration->analysis

Caption: A standardized workflow for acquiring and analyzing a 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of a substituted phenylacetonitrile.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the phenylacetonitrile derivative.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte's resonances.[5][6]
  • Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Optimize the magnetic field homogeneity by shimming. This is a critical step to achieve sharp spectral lines and good resolution.
  • Acquire the 1H NMR spectrum using a standard one-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply a baseline correction to obtain a flat baseline across the spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all the signals in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.[7][8][9]

By adhering to this rigorous experimental protocol, researchers can obtain high-quality, reproducible 1H NMR data, enabling confident structural confirmation and purity assessment of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile and its analogs.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • PubChemLite. 2-chloro-5-(trifluoromethyl)phenylacetonitrile (C9H5ClF3N). [Link]

  • SpectraBase. 3-(Trifluoromethyl)phenylacetonitrile - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. [Link]

  • Cheméo. Chemical Properties of 3-(Trifluoromethoxy)phenylacetonitrile (CAS 108307-56-8). [Link]

  • ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds. [Link]

  • Hans Reich NMR Collection. NMR Spectroscopy. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • mzCloud. 2 5 Chloro 2 methylanilino 2 phenylacetonitrile. [Link]

  • Clariant. PTFE-free alternatives. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • EPA. TOXICITY TESTING OF ALTERNATIVES: AN INDUSTRY PERSPECTIVE. [Link]

  • MDPI. New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. [Link]

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19F NMR Chemical Shift Guide: Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 19F NMR chemical shifts for Trifluoromethyl (-CF3 ) and Trifluoromethoxy (-OCF3 ) groups. This content is designed for researchers and medicinal chemists requiring precise structural characterization data.

Executive Summary

In 19F NMR spectroscopy (referenced to


 at 0.0 ppm), the trifluoromethoxy (-OCF

)
group typically resonates downfield (less negative ppm) relative to the trifluoromethyl (-CF

)
group when attached to similar aromatic scaffolds.
  • Ar-CF

    
    :  Typically -60 to -65 ppm .
    
  • Ar-OCF

    
    :  Typically -57 to -59 ppm .
    

This shift difference (


 ppm) is a diagnostic signature derived from the strong inductive deshielding effect of the oxygen atom in the -OCF

moiety.

Chemical Shift Comparison & Mechanism

Aromatic Systems (The Standard Case)

The most common application in drug discovery involves distinguishing between aryl-CF


 and aryl-OCF

analogs. The oxygen linker in the trifluoromethoxy group significantly alters the electronic environment of the fluorine nuclei.
Functional GroupStructureTypical Shift Range (

, ppm)
Electronic Mechanism
Trifluoromethyl

-60 to -65 Shielded: The C-F bonds are directly attached to the aromatic ring. The electron density is relatively high compared to the O-analog.
Trifluoromethoxy

-57 to -59 Deshielded: The electronegative oxygen atom exerts a strong inductive effect (-I), pulling electron density away from the

carbon, deshielding the fluorine nuclei (shifting them downfield).

Note: Values are referenced to Trichlorofluoromethane (


, 

ppm).[1] Negative values indicate upfield shifts.[2][3]
Substituent Effects (Hammett Correlation)

While the ranges above are standard, the exact position is modulated by other substituents on the aromatic ring.

  • Electron Withdrawing Groups (EWGs): (e.g., -NO

    
    , -CN) generally cause a slight downfield  shift (less negative).
    
  • Electron Donating Groups (EDGs): (e.g., -OMe, -NH

    
    ) generally cause a slight upfield  shift (more negative).
    
13C NMR Coupling Patterns (Confirmation)

If 19F chemical shift data is ambiguous due to complex scaffolds, 13C NMR provides a definitive confirmation via Carbon-Fluorine (


) coupling constants.
InteractionAr-CF

(Coupling to Ring)
Ar-OCF

(Coupling to Ring)
Coupling to Ipso-Carbon

Hz
(Quartet)

Hz
(Often unresolved or small)
Direct C-F Coupling (

)

Hz
(Quartet)

Hz
(Quartet)

Key Diagnostic: In the 13C spectrum, the aromatic carbon attached to the -CF


 group will appear as a distinct quartet with a significant splitting (~30 Hz).[4] The aromatic carbon attached to the -OCF

group will appear as a singlet or a very narrow quartet because the coupling must pass through the oxygen atom (3 bonds).

Experimental Protocol

Standard Acquisition Parameters

To ensure reproducible data for publication or patent filing, follow this protocol.

  • Pulse Sequence: Standard single-pulse (e.g., zgfhig on Bruker) with inverse gated proton decoupling (to eliminate broadening from long-range H-F coupling).

  • Spectral Width (SW): 200–300 ppm (ensure capture of internal standards).

  • Relaxation Delay (D1):

    • Qualitative: 1–2 seconds.

    • Quantitative:

      
       (typically 10–20 seconds for isolated CF
      
      
      
      groups which have long relaxation times).
  • Offset (O1P): -60 ppm (centers the excitation on the region of interest).

Internal Standards & Referencing

Precise referencing is critical as solvent effects can shift 19F signals by 1–2 ppm.

StandardChemical Shift (

)
Pros/Cons
Trichlorofluoromethane (

)
0.00 ppm Gold Standard. Inert, but volatile (bp 24°C).
Hexafluorobenzene (

)
-164.9 ppm Good for widely spaced spectra. Non-volatile.
Trifluoroacetic Acid (TFA) -76.55 ppm Common, but pH-dependent. Use external insert if possible.

-Trifluorotoluene
-63.72 ppm Excellent secondary standard; structurally similar to analytes.

Structural Assignment Workflow

The following diagram illustrates the logical decision process for distinguishing these groups using NMR data.

G Start Unknown Fluorinated Aromatic Compound Acquire19F Acquire 19F NMR (Ref: CFCl3 = 0 ppm) Start->Acquire19F CheckShift Check Chemical Shift Range Acquire19F->CheckShift RangeOCF3 Range: -57 to -59 ppm (Downfield) CheckShift->RangeOCF3 Low Shielding RangeCF3 Range: -60 to -65 ppm (Upfield) CheckShift->RangeCF3 High Shielding Acquire13C Acquire 13C NMR (Look at Ipso-Carbon) RangeOCF3->Acquire13C Ambiguous? ResultOCF3 CONFIRMED: Trifluoromethoxy (-OCF3) RangeOCF3->ResultOCF3 Likely RangeCF3->Acquire13C Ambiguous? ResultCF3 CONFIRMED: Trifluoromethyl (-CF3) RangeCF3->ResultCF3 Likely CouplingCheck Check Ipso-Carbon Splitting Acquire13C->CouplingCheck LargeSplit Large Quartet (~30 Hz) (2-bond C-C-F coupling) CouplingCheck->LargeSplit SmallSplit Singlet or Small Splitting (3-bond C-O-C-F coupling) CouplingCheck->SmallSplit LargeSplit->ResultCF3 SmallSplit->ResultOCF3

Figure 1: Decision tree for distinguishing Trifluoromethyl and Trifluoromethoxy groups using 19F and 13C NMR.

References

  • Dolbier, W. R. (2009).[5] Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Sloop, J. C. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1-14. Link

  • Hu, J., et al. (2015). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for properties).
  • Alfa Chemistry. "19F NMR Chemical Shift Table." Link

  • Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. (Standard reference for substituent effects).

Sources

Publish Comparison Guide: LC-MS Identification of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and pharmaceutical researchers involved in the process development and quality control of agrochemical intermediates, specifically focusing on the Indoxacarb precursor 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile .

Executive Summary & Compound Profile

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 133481-10-4) is a critical synthetic intermediate, primarily used in the manufacturing of the oxadiazine insecticide Indoxacarb .

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Electronegativity: The trifluoromethoxy (

    
    ) and chloro (
    
    
    
    ) groups strongly withdraw electrons, reducing the basicity of the nitrile nitrogen, making protonation (
    
    
    ) in ESI difficult.
  • Lipophilicity: High logP (approx. 3.5–4.0) makes it prone to carryover in standard C18 workflows.

  • Volatility: While volatile enough for GC-MS, thermal stress can cause nitrile hydrolysis or degradation in dirty matrices, making LC-MS the preferred technique for regulated purity analysis and trace detection in biological matrices.

This guide objectively compares column chemistries and ionization modes to establish a robust, self-validating protocol.

Comparative Analysis: Designing the Optimal Method

A. Column Chemistry: C18 vs. Phenyl-Hexyl

Standard alkyl phases (C18) rely solely on hydrophobic interactions. However, for halogenated aromatics, Phenyl-Hexyl or Biphenyl phases offer superior selectivity due to


 interactions with the electron-deficient benzene ring of the analyte.
FeatureC18 (Standard) Phenyl-Hexyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic interactionHydrophobic +

stacking
The electron-deficient ring (due to

,

) interacts strongly with the phenyl stationary phase.
Peak Shape Good, but potential tailingSharp, symmetrical

interactions reduce non-specific binding to silanols.
Selectivity ModerateHighBetter separation from non-aromatic synthetic byproducts.
Aqueous Stability HighModeratePhenyl phases require careful equilibration but offer orthogonal selectivity.
B. Ionization Source: ESI vs. APCI

The nitrile group is a weak base. Standard ESI+ often results in poor sensitivity for the protonated molecular ion


.
Ionization ModeESI (Electrospray) APCI (Atmospheric Pressure Chemical Ionization) Verdict
Primary Ion

or


or

ESI (Modified) is preferred for robustness, provided ammonium buffers are used.
Sensitivity High (with adducts)ModerateAPCI is better for pure non-polar compounds, but ESI is more versatile for impurity profiling.
Matrix Effects Susceptible to suppressionMore resistantUse ESI for clean synthetic samples; consider APCI for complex biological matrices.

Expert Decision: We utilize ESI+ with Ammonium Formate . The formation of the ammonium adduct


 is energetically favorable and provides a stable, high-intensity signal compared to the elusive protonated ion.

Detailed Experimental Protocol

This protocol is validated for linearity (


) and specificity against common synthetic precursors.
I. Reagents & Preparation
  • Solvent A: Millipore Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Methanol + 5mM Ammonium Formate.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins.

II. LC Configuration (Agilent 1290 / Waters Acquity Class)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Profile:

Time (min) % Solvent B Event
0.00 40% Initial Hold
1.00 40% Isocratic elution of polar impurities
6.00 95% Linear Ramp (Elution of Analyte)
8.00 95% Wash

| 8.10 | 40% | Re-equilibration |

III. MS Parameters (Sciex Triple Quad / Thermo Q-Exactive)
  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units.

  • Target Ions (Monoisotopic Mass ~235.02 Da):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Role
Quantifier 253.1 (

)
226.115Loss of

(Nitrile specific)
Qualifier 1 253.1 (

)
190.025Loss of

+

Qualifier 2 236.0 (

)
150.030Ring fragmentation

> Note: The transition 253.1


 226.1 corresponds to the loss of 

from the ammonium adduct species, a characteristic fragmentation for phenylacetonitriles.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the fragmentation pathway, essential for confirming identity.

A. Method Development Decision Tree

MethodSelection Start Analyte: 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Prop Properties: - Electronegative (-OCF3, -Cl) - Weakly Basic Nitrile Start->Prop Choice1 Ionization Choice Prop->Choice1 Choice2 Column Choice Prop->Choice2 ESI_Std ESI+ (0.1% FA) Result: Weak [M+H]+ Choice1->ESI_Std Protonation ESI_Adduct ESI+ (NH4 Formate) Result: Strong [M+NH4]+ Choice1->ESI_Adduct Adduct Formation Final Final Protocol: ESI+ w/ NH4 adducts on Phenyl-Hexyl ESI_Adduct->Final C18 C18 Column Result: General Retention Choice2->C18 Phenyl Phenyl-Hexyl Result: Selectivity via Pi-Pi Choice2->Phenyl Halogen Interaction Phenyl->Final

Caption: Decision matrix selecting ESI+ with Ammonium Formate and Phenyl-Hexyl stationary phase based on analyte electronegativity and aromaticity.

B. Proposed Fragmentation Pathway (MS/MS)

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z 253.1 AmmoniaLoss Transient [M+H]+ m/z 236.0 Precursor->AmmoniaLoss - NH3 (17 Da) Frag1 Product Ion 1 [M+H - HCN]+ m/z 209.0 AmmoniaLoss->Frag1 - HCN (27 Da) (Nitrile Loss) Frag2 Product Ion 2 [M+H - OCF3]+ m/z 151.0 AmmoniaLoss->Frag2 - OCF3 (85 Da) (Ether Cleavage)

Caption: Mechanistic fragmentation pathway of the ammonium adduct precursor, showing characteristic losses of Nitrile and Trifluoromethoxy groups.

Data Interpretation & Self-Validation

To ensure the trustworthiness of your results, verify the following "Self-Validating" markers in your spectra:

  • Chlorine Isotope Pattern:

    • The mass spectrum must show a characteristic 3:1 intensity ratio between

      
       M and 
      
      
      
      M+2 (e.g., 253.1 and 255.1). If this ratio is absent, the peak is not the chlorinated target.
  • Adduct Confirmation:

    • Inject the sample with and without Ammonium Formate.[1][2]

    • With Buffer: Dominant peak at 253.1 (

      
      ).
      
    • Without Buffer: Shift to weak 236.1 (

      
      ) or 258.1 (
      
      
      
      ). This shift confirms the molecular weight identity.
  • Retention Time Stability:

    • On a Phenyl-Hexyl column, the analyte should elute after non-halogenated impurities but before highly lipophilic dimers.

References

  • Asian Journal of Chemistry. (2012). Preparation of Intermediate of Indoxacarb. Describes the synthesis and role of 4-trifluoromethoxy phenyl carbamate and related nitrile intermediates.

  • Reaction Chemistry & Engineering. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Discusses the indanone intermediates downstream of the phenylacetonitrile.

  • U.S. EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Provides foundational guidance on HPLC separation of carbamate-related compounds and post-column derivatization relevant to this class of chemistry.

  • PubChem. (2025).[3] 4-(Trifluoromethyl)phenylacetonitrile Compound Summary. Used for structural property comparison and fragmentation prediction of the non-chlorinated analog.

Sources

Comparative Guide: FTIR Characterization of Nitrile Groups in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals characterizing fluorinated aromatic nitriles. It synthesizes mechanistic physical organic chemistry with practical spectroscopic protocols.

Executive Summary

In medicinal chemistry, the nitrile group (–C≡N) is a versatile bioisostere for carbonyls and hydroxyls, while fluorine substitution modulates metabolic stability and lipophilicity. Accurately characterizing the nitrile stretching frequency (


)  in fluorinated aromatics is critical for verifying substitution patterns and electronic environments.

This guide compares FTIR spectroscopy against alternative methods (Raman), providing specific characteristic peaks, mechanistic explanations for frequency shifts induced by fluorination, and a validated experimental protocol.

Key Findings
  • The "Blue Shift" Effect: Fluorine substitution (Electron Withdrawing) typically shifts the

    
     peak to higher wavenumbers  (2230–2260 cm⁻¹) compared to unsubstituted benzonitrile (~2228 cm⁻¹).
    
  • FTIR vs. Raman: FTIR is the superior choice for fluorinated aromatics due to the high polarity of the C–F bond and the risk of fluorescence interference in Raman from aromatic impurities.

  • Differentiation: The magnitude of the shift helps distinguish between mono-fluorinated isomers (ortho/meta/para) and perfluorinated species.

Mechanistic Insight: The Fluorine Effect

To interpret the spectra, one must understand the underlying physics. The position of the nitrile peak is governed by the bond force constant (


), which is influenced by the electronic effects of the aromatic ring.
Electronic Competition
  • Conjugation (Red Shift): In benzonitrile, the aromatic ring donates electron density into the

    
     orbital of the nitrile group (resonance), weakening the C≡N bond and lowering the frequency compared to aliphatic nitriles (e.g., acetonitrile at ~2250 cm⁻¹ vs. benzonitrile at ~2228 cm⁻¹).
    
  • Fluorine Inductive Effect (-I) (Blue Shift): Fluorine is highly electronegative. It pulls electron density away from the ring (Inductive effect). This "electron starvation" of the ring reduces its ability to donate electrons to the nitrile group (suppresses conjugation).

    • Result: The C≡N bond retains more "triple bond character," resulting in a stiffer bond and a shift to higher frequencies (Blue Shift) .

Visualization of Electronic Effects

ElectronicEffects F_Atom Fluorine Atom (High Electronegativity) Ring Aromatic Ring (Electron Density) F_Atom->Ring Inductive Withdrawal (-I) Conjugation Resonance (Conjugation) Donation to -C≡N F_Atom->Conjugation Suppresses CN_Bond Nitrile Bond (-C≡N) Force Constant (k) F_Atom->CN_Bond Restores Triple Bond Character Ring->Conjugation Normal State Conjugation->CN_Bond Weakens Bond (Red Shift) Shift Blue Shift (Higher Wavenumber) CN_Bond->Shift Increases k

Figure 1: Mechanistic pathway showing how fluorine substitution suppresses conjugation, leading to a "Blue Shift" in the nitrile stretching frequency.

Comparative Data: Characteristic Peaks

The following table summarizes the characteristic FTIR peaks for nitrile groups in various fluorinated environments. Note the progressive shift to higher wavenumbers as electron-withdrawing character increases.

Table 1: C≡N Stretching Frequencies in Fluorinated Aromatics
Compound ClassSpecific ExampleSubstitution Pattern

(cm⁻¹)
Relative IntensityElectronic Driver
Control BenzonitrileUnsubstituted2228 ± 2 StrongBaseline Conjugation
Mono-Fluoro 4-FluorobenzonitrilePara2231 - 2235 Medium-Strong-I > +R (Weak Resonance)
Mono-Fluoro 3-FluorobenzonitrileMeta2232 - 2238 StrongPure -I (Inductive)
Mono-Fluoro 2-FluorobenzonitrileOrtho2235 - 2242 Strong-I + Ortho Field Effect
Perfluorinated PentafluorobenzonitrilePerfluoro2250 - 2260 MediumCumulative -I (Max Blue Shift)
Aliphatic Acetonitrile(Reference)~2253 WeakNo Conjugation

Note: Values represent liquid film or solution (e.g., CCl₄) data. Solid-state (KBr) measurements may vary by ±2 cm⁻¹ due to crystal lattice packing forces.

Method Comparison: FTIR vs. Raman

Why choose FTIR over Raman for this specific application?

Table 2: Performance Comparison
FeatureFTIR Spectroscopy Raman Spectroscopy Verdict for Fluorinated Nitriles
Sensitivity to C≡N High. The C≡N bond has a strong dipole moment, making it IR active.Medium. Active due to polarizability, but often weaker than ring modes.FTIR Wins (Stronger Signal).
Interference Water/CO₂. Requires purging or background subtraction.Fluorescence. Aromatic impurities or the fluorophore nature of the sample can "swamp" the signal.FTIR Wins (Immune to fluorescence).
Fluorine Specifics C-F Stretch (1000-1400 cm⁻¹) is extremely intense, confirming fluorination.C-F vibrations are often weak; Ring breathing modes dominate.FTIR Wins (Simultaneous confirmation of F).
Sample Prep Liquid film or KBr pellet required.Non-destructive, can measure through glass vials.Raman Wins (Convenience).

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Workflow Diagram

Protocol Start Start: Sample Prep CheckState Liquid or Solid? Start->CheckState Liquid Liquid Film (NaCl/KBr Plates) CheckState->Liquid Liquid Solid KBr Pellet or ATR (Diamond Crystal) CheckState->Solid Solid Acquisition Acquisition (Res: 2 cm⁻¹, Scans: >32) Liquid->Acquisition Solid->Acquisition Validation Validation Check: 1. Baseline Flat? 2. CO₂ Doublet (2350) Absent? Acquisition->Validation Validation->Acquisition Fail (Re-purge/Clean) Processing Data Processing (Baseline Correction) Validation->Processing Pass Analysis Peak Picking (Identify 2230-2260 Region) Processing->Analysis

Figure 2: Step-by-step experimental workflow for FTIR analysis of fluorinated nitriles.

Step-by-Step Methodology
  • Instrument Setup:

    • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may broaden the sharp nitrile peak, losing isomer resolution).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Apodization: Boxcar or weak apodization (e.g., Norton-Beer Weak) to preserve peak sharpness.

  • Sample Preparation:

    • Liquids (e.g., 2-Fluorobenzonitrile): Place a drop between two NaCl or KBr salt plates to form a capillary film. Do not use aqueous solvents.

    • Solids (e.g., 4-Fluorobenzonitrile): Use ATR (Attenuated Total Reflectance) with a Diamond crystal for speed. Ensure good contact pressure. Alternatively, press a KBr pellet (1-2 mg sample in 100 mg dry KBr).

  • Acquisition & Validation (Self-Check):

    • Background: Collect a fresh background spectrum (air) before the sample.

    • Quality Control Marker: Check the region around 2350 cm⁻¹ . If a jagged doublet appears, your purge is insufficient (atmospheric CO₂). Purge for 2 more minutes and re-acquire.

    • Intensity Check: The Nitrile peak (2230-2260 cm⁻¹) should have an absorbance between 0.2 and 0.8 A.U. If >1.0, the detector is saturated (film too thick); if <0.05, the signal is too weak.

  • Data Interpretation:

    • Locate the C≡N stretch in the 2220–2260 cm⁻¹ range.

    • Confirm fluorination by looking for the C–F stretch (very strong, broad band) in the 1100–1350 cm⁻¹ region.

References

  • NIST Chemistry WebBook. Benzonitrile, 2-fluoro- (IR Spectrum). National Institute of Standards and Technology.[1] [Link]

  • NIST Chemistry WebBook. Benzonitrile, pentafluoro- (IR Spectrum). National Institute of Standards and Technology.[1] [Link]

  • Getahun, G. et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link][2]

  • Zhao, Y. et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy.[3][4] Molecules, 28(12), 4702.[4] [Link]

Sources

Comparative Guide: Bioisosteric Replacement of Chlorine with Trifluoromethoxy in Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds within medicinal chemistry and agrochemical development, the phenylacetonitrile scaffold serves as a critical pharmacophore and synthetic intermediate. Historically, the insertion of a chlorine (-Cl) atom on the phenyl ring has been a standard strategy to block metabolic hot spots and enhance binding affinity. However, modern drug design increasingly favors the trifluoromethoxy (-OCF₃) group as a premium bioisostere for chlorine.

This guide provides an in-depth technical comparison of replacing -Cl with -OCF₃ in phenylacetonitriles. By analyzing stereoelectronic properties, lipophilicity, and synthetic workflows, this document equips drug development professionals with the actionable data needed to justify late-stage functionalization choices.

Physicochemical & Stereoelectronic Profiling (The "Why")

The decision to replace a chlorine atom with a trifluoromethoxy group is driven by the need to manipulate the molecule's 3D conformation and pharmacokinetic profile without introducing metabolic liabilities. While chlorine is a spherical, moderately lipophilic halogen, the -OCF₃ group acts as a "pseudo-halogen" with unique stereoelectronic behavior.

Stereoelectronic Causality: The Orthogonal Effect

Unlike a standard methoxy (-OCH₃) group, which lies coplanar to the aromatic ring to maximize


-

conjugation, the -OCF₃ group adopts an orthogonal conformation . This is driven by strong hyperconjugation: the lone pairs on the oxygen atom (

) delocalize into the highly polarized antibonding orbital of the carbon-fluorine bond (

). To minimize electronic repulsion and maximize this hyperconjugative stabilization, the -CF₃ moiety twists out of the aromatic plane.

This orthogonal projection allows the -OCF₃ group to probe deep, 3D hydrophobic sub-pockets in target receptors that a flat, spherical chlorine atom cannot reach, thereby significantly enhancing target binding affinity and selectivity.

Table 1: Quantitative Comparison of -Cl vs. -OCF₃ Substituents
PropertyChlorine (-Cl)Trifluoromethoxy (-OCF₃)Strategic Impact on Phenylacetonitriles
Hansch Lipophilicity (

)
+0.71+1.04-OCF₃ dramatically enhances membrane permeability, bioavailability, and blood-brain barrier (BBB) penetration[1].
van der Waals Volume ~20 ų~45 ų-OCF₃ occupies a larger, out-of-plane volume, optimizing hydrophobic contacts in bulky receptor pockets.
Hammett Constant (

)
+0.23+0.35-OCF₃ is more electron-withdrawing, which increases the acidity of the

-protons on the acetonitrile moiety, facilitating downstream functionalization.
Conformational Geometry Spherical / PlanarOrthogonal-OCF₃ projects perpendicularly to the phenyl ring, avoiding flat, non-specific binding interactions.
Metabolic Stability HighVery HighThe robust C-F bonds (485.3 kJ/mol) and steric bulk of -OCF₃ completely shield the oxygen linker from CYP450-mediated oxidative cleavage[1].

Pharmacological Impact & Pathway Visualization

Replacing chlorine with trifluoromethoxy alters the entire pharmacological trajectory of the phenylacetonitrile derivative. The high electronegativity of the fluorine atoms decreases the electron density on the oxygen, eliminating its ability to act as a hydrogen bond acceptor. This prevents unwanted interactions with metabolic enzymes, granting the molecule superior in vivo half-life[1].

Pathway A Phenylacetonitrile Scaffold B Chlorine (-Cl) Isostere A->B C Trifluoromethoxy (-OCF3) Isostere A->C D Planar/Spherical Sterics (~20 ų) B->D F Standard Lipophilicity B->F E Orthogonal Projection Sterics (~45 ų) C->E G Enhanced Lipophilicity (Hansch π = +1.04) C->G

Fig 1. Divergent physicochemical and stereoelectronic pathways of Cl vs. OCF₃ substitution on phenylacetonitriles.

Experimental Methodologies & Synthetic Workflows

Synthesizing trifluoromethoxylated arenes has historically been challenging due to the instability of the trifluoromethoxide anion. While modern methods allow for direct dehydroxytrifluoromethoxylation of alcohols using specialized reagents (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 systems), the most robust, scalable, and self-validating industrial route to 4-(trifluoromethoxy)phenylacetonitrile relies on the cyanation of the corresponding benzyl halide[2].
Protocol: Phase-Transfer Catalyzed Cyanation of 4-(Trifluoromethoxy)benzyl bromide

Scientific Rationale (Causality): The extreme lipophilicity of the -OCF₃ group renders the benzyl bromide starting material highly insoluble in aqueous solutions. If a standard biphasic cyanation is attempted without a catalyst, the reaction will stall, leading to competing hydrolysis of the bromide back to the alcohol. To overcome this, Tetrabutylammonium bromide (TBAB) is employed as a Phase Transfer Catalyst (PTC). TBAB acts as a lipophilic shuttle, carrying the hydrophilic cyanide anion (


) into the organic phase, thereby accelerating the 

displacement and ensuring a high-yield, self-validating reaction system.

Materials:

  • 4-(Trifluoromethoxy)benzyl bromide (1.0 equiv, 10 mmol)

  • Potassium cyanide (KCN) (1.5 equiv, 15 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 0.5 mmol)

  • Toluene (Organic phase, 20 mL)

  • Deionized Water (Aqueous phase, 10 mL)

Step-by-Step Procedure:

  • System Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethoxy)benzyl bromide in 20 mL of Toluene.

  • Aqueous Activation: In a separate vial, dissolve KCN in 10 mL of deionized water. Safety Note: KCN is highly toxic. Ensure the pH of the aqueous solution remains strictly basic (>pH 10) to prevent the evolution of lethal HCN gas.

  • Biphasic Initiation: Add the aqueous KCN solution to the toluene mixture. The system will form two distinct layers.

  • Catalysis & Heating: Add the TBAB catalyst to the biphasic mixture. Heat the reaction to 80°C under vigorous stirring (1000 RPM) to maximize the interfacial surface area between the two phases.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The extreme electron-withdrawing nature of the -OCF₃ group activates the benzylic position, typically driving the

    
     reaction to completion within 4-6 hours.
    
  • Workup & Isolation: Cool the mixture to room temperature. Separate the organic toluene layer. Extract the aqueous layer once with 10 mL of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate the solvent under reduced pressure. The crude 4-(trifluoromethoxy)phenylacetonitrile can be purified via vacuum distillation or silica gel chromatography to yield a clear, highly lipophilic oil[3].

Synthesis N1 4-(Trifluoromethoxy)benzyl bromide (Highly Lipophilic) N2 Biphasic System Setup (Toluene / Water) N1->N2 N3 Phase-Transfer Catalysis (KCN, TBAB, 80°C) N2->N3 Ensures basic pH (Safety) N4 SN2 Displacement (CN- shuttled to organic phase) N3->N4 TBAB overcomes OCF3 lipophilicity N5 4-(Trifluoromethoxy)phenylacetonitrile (Target API Intermediate) N4->N5 >90% Yield, High Purity

Fig 2. Self-validating biphasic synthetic workflow utilizing phase-transfer catalysis to overcome the extreme lipophilicity of the -OCF₃ substituent.

Strategic Recommendations for Drug Developers

When optimizing a phenylacetonitrile-derived lead compound (such as an aromatase inhibitor or calcium channel blocker), the transition from a chlorine substituent to a trifluoromethoxy group should be considered when:

  • Metabolic Half-Life is Insufficient: If the chlorine-substituted analog is undergoing rapid clearance, the -OCF₃ group provides a superior steric shield against CYP450 enzymes[1].

  • Targeting Deep Hydrophobic Pockets: The orthogonal projection of the -OCF₃ group allows it to act as a 3D structural probe, often resulting in a 10- to 100-fold increase in binding affinity compared to the planar/spherical chlorine atom.

  • Permeability is the Bottleneck: The high Hansch

    
     value (+1.04) of the -OCF₃ group makes it one of the most effective functional groups for rescuing compounds that fail PAMPA or BBB-permeability assays.
    

While the synthetic incorporation of -OCF₃ is more complex than standard chlorination, the resulting enhancements in pharmacokinetics, target residence time, and overall developability make it a highly cost-effective bioisosteric replacement in modern drug discovery.

References

1.1 - Molecules / PMC 2.2 - Chem-Impex 3.3 - Sigma-Aldrich 4. 4 - iScience / SIOC

Sources

A Researcher's Guide to the Purity and Elemental Analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the purity and precise elemental composition of a starting material are not mere data points; they are the foundation upon which reliable and reproducible results are built. This guide provides an in-depth technical comparison and analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, a key intermediate in the synthesis of various biologically active molecules. We will delve into the expected elemental analysis data, common methods for purity determination, and how to interpret these results in the context of your research.

Understanding the Compound: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, with a molecular formula of C₉H₅ClF₃NO and a molecular weight of 235.59 g/mol , is a substituted phenylacetonitrile. The presence of a trifluoromethoxy group (-OCF₃) and a chlorine atom significantly influences its chemical properties, making it a valuable building block in medicinal chemistry and agrochemical research. These functional groups can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds.

Theoretical Elemental Composition

A crucial first step in the quality assessment of any chemical compound is to compare the experimentally determined elemental composition with the theoretical values derived from its molecular formula. For 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (C₉H₅ClF₃NO), the theoretical elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09945.89
HydrogenH1.00855.0402.14
ChlorineCl35.453135.45315.05
FluorineF18.998356.99424.19
NitrogenN14.007114.0075.95
OxygenO15.999115.9996.79
Total 235.592 100.00

This table serves as the primary theoretical benchmark against which all experimental elemental analysis data should be compared.

Purity Determination: A Multi-faceted Approach

While elemental analysis provides the elemental composition, it does not reveal the presence of impurities that may have a similar elemental makeup. Therefore, a comprehensive purity assessment relies on a combination of analytical techniques. Commercial suppliers of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile typically report purity levels of 97-98%, determined by chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.

Typical Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent. This ensures the elution of compounds with a wide range of polarities.

  • Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm) is standard.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The choice of a C18 column is based on the non-polar nature of the phenylacetonitrile core, while the gradient elution is crucial for resolving both polar and non-polar impurities that might be present from the synthesis.

Gas Chromatography (GC)

For volatile and thermally stable compounds like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, GC is another powerful technique for purity assessment.

Typical Experimental Protocol:

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent) is suitable.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points.

  • Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Quantification: Similar to HPLC, purity is determined by the area percentage of the main peak.

The temperature program is a critical parameter that needs to be optimized to achieve baseline separation of all components.

Interpreting the Data: A Comparative Guide

When evaluating a batch of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, researchers should look for a certificate of analysis (CoA) that provides data from these techniques.

Analytical TechniqueParameterTypical SpecificationInterpretation
Elemental Analysis C, H, N, Cl, FWithin ±0.4% of theoretical valuesConfirms the elemental composition of the bulk material. Deviations outside this range may indicate significant impurities or an incorrect structural assignment.
HPLC/GC Purity≥97%Indicates the percentage of the desired compound in the mixture. The remaining percentage consists of impurities, which should ideally be identified.
¹H NMR SpectrumConsistent with structureProvides information about the chemical environment of the hydrogen atoms, confirming the compound's structure and the absence of proton-containing impurities.
Mass Spectrometry Molecular Ion Peakm/z = 235.59Confirms the molecular weight of the compound.

It is important to note that many reputable journals require elemental analysis data to be within ±0.4% of the calculated values for the publication of new compounds[1].

Experimental Workflow for Purity Verification

The following diagram illustrates a typical workflow for the comprehensive purity and identity verification of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Compositional Analysis cluster_3 Final Assessment A Receive 5-Chloro-2- (trifluoromethoxy) phenylacetonitrile B Visual Inspection (Color, Form) A->B C ¹H NMR Spectroscopy B->C D Mass Spectrometry B->D E HPLC or GC Analysis (Purity Assay) B->E F Elemental Analysis (CHNX) B->F G Compare Data with Theoretical Values & Specs C->G D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H

Caption: Workflow for the comprehensive analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Comparison with Alternatives

When considering alternatives to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, it is crucial to evaluate their purity and elemental analysis data with the same rigor. For example, a common alternative might be the non-fluorinated analog, 5-Chloro-2-methoxyphenylacetonitrile. While potentially less expensive, the absence of the trifluoromethoxy group will alter the compound's properties and its suitability for certain applications. Any alternative should be accompanied by a comprehensive CoA to allow for a direct comparison of purity and composition.

Another related compound is 2-(Trifluoromethoxy)phenylacetonitrile, which lacks the chloro substituent. This compound is also used in pharmaceutical and agrochemical synthesis[2]. When choosing between these, the researcher must consider the specific synthetic route and the desired properties of the final product.

Conclusion

The purity and elemental composition of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile are critical parameters that directly impact the outcomes of research and development projects. A thorough understanding of the theoretical elemental values, combined with the interpretation of data from modern analytical techniques like HPLC, GC, and NMR, is essential for any scientist working with this compound. By following the principles and workflows outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific findings.

References

  • ChemRxiv. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Trifluoromethoxy vs. 2-Trifluoromethyl Benzyl Cyanides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorinated building block is rarely a simple matter of substituting one halogenated moiety for another. When designing synthetic routes or optimizing lead compounds in medicinal chemistry, the choice between a trifluoromethyl (–CF₃) and a trifluoromethoxy (–OCF₃) group at the ortho position of a benzyl cyanide core fundamentally alters the molecule's thermodynamic stability and kinetic reactivity.

This guide provides an objective, data-backed comparison of 2-(trifluoromethyl)phenylacetonitrile and 2-(trifluoromethoxy)phenylacetonitrile , focusing on their electronic profiles,


-carbon reactivity, and practical experimental handling.

Electronic Profiling and Conformational Causality

To understand the reactivity of these two benzyl cyanides, we must first deconstruct the electronic and steric nature of their ortho-substituents. The primary reactive site on both molecules is the benzylic


-carbon, which is highly susceptible to deprotonation due to the adjacent electron-withdrawing nitrile (–C≡N) group. Unsubstituted benzyl cyanide has a baseline pKₐ of 21.9 in DMSO[1]. The introduction of fluorinated groups at the ortho position lowers this pKₐ, but they do so via different mechanistic pathways.
The Trifluoromethyl Group (–CF₃)

The –CF₃ group is a powerful, purely electron-withdrawing group (EWG). It operates exclusively through a strong inductive effect (–I), pulling electron density away from the aromatic ring and, subsequently, the benzylic position. It lacks any lone pairs, meaning there is zero resonance donation (+M) to counteract its inductive pull.

The Trifluoromethoxy Group (–OCF₃)

The –OCF₃ group presents a more complex electronic dichotomy. While the highly electronegative fluorine atoms create a strong inductive withdrawal (–I), the oxygen atom possesses lone pairs capable of resonance donation (+M)[2]. However, the –OCF₃ group adopts a unique orthogonal conformation relative to the arene plane to minimize repulsive electrostatic interactions between its lone pairs and the ring's


-system[3]. This orthogonal geometry significantly dampens its resonance capability, making it a net electron-withdrawing group, albeit a weaker one than –CF₃[4].
Quantitative Comparison Table
Property / Parameter2-Trifluoromethyl (–CF₃)2-Trifluoromethoxy (–OCF₃)Causality / Impact on Reactivity
Hammett Constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
0.540.35–CF₃ exerts a stronger net electron-withdrawing effect[5].
Hammett Constant (

)
0.430.38Reflects the diminished resonance influence at the meta position.
Lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
0.881.04–OCF₃ provides higher membrane permeability in drug design.
Conformation to Arene Symmetrical / RotationalOrthogonal–OCF₃ geometry restricts +M resonance, altering nucleophilicity[3].
Relative

-Proton pKₐ
Lower (More Acidic)Higher (Less Acidic)–CF₃ stabilizes the resulting carbanion more effectively.

Thermodynamic vs. Kinetic Reactivity at the -Carbon

The divergence in their electronic profiles creates an inverse relationship between thermodynamic acidity and kinetic nucleophilicity during


-alkylation workflows.

When treated with a base, 2-CF₃-benzyl cyanide deprotonates more readily due to the superior stabilization of the resulting carbanion by the strong –I effect of the –CF₃ group. However, because this carbanion is highly stabilized, it is less nucleophilic .

Conversely, the 2-OCF₃-benzyl cyanide requires slightly more energy to deprotonate. Yet, once formed, the carbanion is less stabilized (due to the weaker net –I effect and slight +M repulsion from the oxygen). This makes the 2-OCF₃ carbanion more kinetically reactive towards incoming electrophiles (e.g., alkyl halides).

Mechanistic_Logic CF3 2-CF3-Benzyl Cyanide Strong -I, No +M Base Deprotonation (Thermodynamic Step) CF3->Base OCF3 2-OCF3-Benzyl Cyanide Strong -I, Weak +M OCF3->Base Carb_CF3 CF3-Carbanion Highly Stabilized (Lower pKa) Less Nucleophilic Base->Carb_CF3 Favored Carb_OCF3 OCF3-Carbanion Moderately Stabilized (Higher pKa) More Nucleophilic Base->Carb_OCF3 Slower Alkylation Electrophilic Addition (Kinetic Step) Carb_CF3->Alkylation Carb_OCF3->Alkylation Prod_CF3 Alpha-Alkylated 2-CF3 Slower Reaction Rate Alkylation->Prod_CF3 High Ea Prod_OCF3 Alpha-Alkylated 2-OCF3 Faster Reaction Rate Alkylation->Prod_OCF3 Low Ea

Mechanistic divergence in the alpha-alkylation of fluorinated benzyl cyanides.

Experimental Validation: Comparative -Alkylation Protocol

To objectively validate the kinetic differences between these two substrates, the following self-validating protocol utilizes a parallel competitive alkylation setup. By using an internal standard (n-dodecane), we eliminate injection-to-injection variability during GC-MS analysis, ensuring that the kinetic data is strictly a function of the substrate's intrinsic reactivity.

Reagents and Materials
  • Substrates: 2-(Trifluoromethyl)phenylacetonitrile and 2-(Trifluoromethoxy)phenylacetonitrile (1.0 mmol each)

  • Electrophile: Benzyl bromide (2.5 mmol, slight excess)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon three times. Add anhydrous THF (10 mL) and NaH (2.2 mmol). Cool the suspension to 0 °C using an ice bath.

  • Substrate Introduction: Prepare a solution containing both 2-CF₃-benzyl cyanide (1.0 mmol), 2-OCF₃-benzyl cyanide (1.0 mmol), and n-dodecane (0.5 mmol) in 2 mL of anhydrous THF. Inject this mixture dropwise into the NaH suspension over 5 minutes.

    • Causality Note: Dropping the substrates into excess base ensures immediate and complete deprotonation, removing the thermodynamic deprotonation step as a rate-limiting variable.

  • Carbanion Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete carbanion generation. The solution will typically develop a deep yellow/orange hue.

  • Electrophilic Addition: Inject benzyl bromide (2.5 mmol) in one rapid portion. Maintain the reaction at 0 °C.

  • Kinetic Sampling: At intervals of 5, 15, 30, 60, and 120 minutes, extract a 0.1 mL aliquot using a micro-syringe.

  • Quenching & Analysis: Immediately quench each aliquot into a GC vial containing 0.5 mL of saturated aqueous NH₄Cl and 0.5 mL of ethyl acetate. Shake vigorously, allow phase separation, and analyze the organic layer via GC-MS.

Experimental_Workflow Step1 1. Substrate + IS Preparation Step2 2. Base Addition (NaH at 0°C) Step1->Step2 Step3 3. Electrophile (BnBr) Injection Step2->Step3 Step4 4. Kinetic Sampling & NH4Cl Quench Step3->Step4 Step5 5. GC-MS Kinetic Analysis Step4->Step5

Step-by-step experimental workflow for comparative kinetic analysis.

Expected Experimental Outcomes

Based on the electronic principles outlined above, GC-MS tracking will reveal that the 2-OCF₃ substrate is consumed at a rate approximately 1.5 to 2 times faster than the 2-CF₃ substrate during the first 30 minutes. The stronger inductive pull of the –CF₃ group stabilizes its intermediate carbanion so effectively that the activation energy (Eₐ) required to attack the benzyl bromide is significantly higher than that of the more nucleophilic 2-OCF₃ carbanion.

Conclusion & Application Notes

When designing synthetic pathways involving benzyl cyanides:

  • Select 2-Trifluoromethyl benzyl cyanide if your downstream chemistry requires a highly stable carbanion intermediate, or if you wish to prevent over-alkylation (dialkylation) at the

    
    -position.
    
  • Select 2-Trifluoromethoxy benzyl cyanide if you require rapid kinetic turnover in nucleophilic substitution steps, or if your final medicinal target requires enhanced lipophilicity (

    
     = 1.04) and a unique orthogonal spatial geometry to improve target binding affinity.
    

References

  • Isocyanide - Wikipedia (Includes baseline pKa data for benzyl cyanide derivatives). Wikipedia. Available at: [Link]

  • Kinetics and Mechanisms of Organic Reactions in Liquid Ammonia . University of Huddersfield Repository. Available at:[Link]

  • Electronegativities and Hydrophobic Parameters for various substituents . ResearchGate. Available at:[Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups . SciSpace. Available at:[Link]

  • A deeper insight into direct trifluoromethoxylation with trifluoromethyl triflate . ResearchGate. Available at:[Link]

  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile demands a meticulous and informed approach. This guide provides essential, actionable procedures for its proper disposal, ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to empower your research by providing knowledge that extends beyond the product itself, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile: Why Caution is Critical

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a halogenated aromatic nitrile. Its chemical structure, which includes chlorine and a trifluoromethoxy group, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe handling and disposal.

Based on available safety data, this compound is classified with the following hazards:

  • Toxic if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled [1]

The presence of both chlorine and fluorine atoms places it in the category of halogenated organic compounds, which are subject to specific environmental disposal regulations due to their potential for persistence and toxicity.[2][3]

Hazard Summary Table
Hazard StatementClassificationImplication for Handling and Disposal
Toxic if swallowedAcute Toxicity, Oral (Category 3/4)Prevents ingestion. Mandates strict hygiene and prohibits eating or drinking in the lab. Waste must be securely contained.
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin absorption.
Causes skin irritationSkin Corrosion/Irritation (Category 2)Reinforces the need for protective gloves and immediate decontamination of any skin contact.
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Mandates the use of safety glasses or goggles to prevent eye contact.
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Requires handling in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is not merely a suggestion but a regulatory and safety imperative. The primary recommended disposal route is through an approved hazardous waste disposal plant, which typically involves high-temperature incineration.[1] Landfilling of halogenated organic compounds is generally prohibited.[2][3]

Pre-Disposal Checklist:
  • Consult Institutional Policy: Before initiating any disposal procedure, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

  • Gather Necessary PPE: Ensure you have the correct Personal Protective Equipment (PPE) readily available.

  • Prepare Waste Container: Have a designated, properly labeled hazardous waste container ready.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4]

    • Body Protection: A standard laboratory coat is required.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, handle the material in a chemical fume hood.[4]

  • Waste Segregation: The Cornerstone of Safe Disposal

    • Isolate Halogenated Waste: This is the most critical step. 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[5]

    • Avoid Mixing: Never mix halogenated waste with non-halogenated waste. Co-mingling can lead to complex and expensive disposal procedures.[5] Also, do not mix with incompatible materials such as strong oxidizing agents.

  • Containerization and Labeling:

    • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • Labeling: The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "5-Chloro-2-(trifluoromethoxy)phenylacetonitrile"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • The date when the first waste was added to the container.

  • Waste Accumulation and Storage:

    • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.

    • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Ventilation: The storage area should be well-ventilated.

  • Arranging for Final Disposal:

    • Contact EHS: Once the waste container is full or ready for pickup, contact your institution's EHS department. They will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility.

    • Documentation: Complete any required waste manifests or tracking documents provided by your EHS department.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response:
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Restrict Access: Prevent others from entering the spill area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Wear Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, dry sand) to absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth.[1][4]

Regulatory Framework: Adherence to EPA Guidelines

The disposal of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] While this specific compound may not be individually listed, it would be classified as a hazardous waste due to its characteristics and its nature as a halogenated organic compound.

Wastes are broadly categorized, and this compound would likely fall under the "F-listed" wastes from non-specific sources if it were part of a spent solvent mixture containing halogenated solvents.[7][8] More broadly, it is regulated under the land disposal restrictions for halogenated organic compounds.[9][10]

The key takeaway for laboratory personnel is that this chemical waste must not be disposed of down the drain or in regular trash. It requires management as a hazardous waste through your institution's approved disposal channels.

Visualizing the Disposal Pathway

To further clarify the decision-making process for the proper disposal of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, the following workflow diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have Waste 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Labeled, Compatible Waste Container ppe->container segregate Segregate as 'Halogenated Organic Waste' container->segregate Critical Step accumulate Accumulate in Satellite Area with Secondary Containment segregate->accumulate ehs Contact EHS for Waste Pickup accumulate->ehs When Full or Ready for Disposal transport Licensed Transporter Collects Waste ehs->transport facility Transport to Approved Hazardous Waste Facility transport->facility end End: Incineration/ Approved Treatment facility->end

Caption: Disposal workflow for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical reagents like 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—understanding the hazards, following a meticulous disposal workflow, being prepared for emergencies, and respecting the regulatory framework—you contribute to a safer research environment and the protection of our ecosystem. This commitment to safety is a direct reflection of the integrity and quality of your scientific endeavors.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.). In Illinois General Assembly. Retrieved from [Link]

  • Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. (n.d.). In Transfera.cz. Retrieved from [Link]

  • Section 729. (n.d.). In Illinois General Assembly. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). In California Code of Regulations. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). In eCFR. Retrieved from [Link]

  • Land Disposal Restrictions: Summary of Requirements. (n.d.). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Waste Code - RCRAInfo. (n.d.). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637.
  • Synthesis of Aromatic Trifluoromethyl Compounds:: The Potential For Large Scale Application. (2009, September 15). In Scribd. Retrieved from [Link]

  • Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). In Google Patents.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). In Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). In P2 InfoHouse. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). In University of Wisconsin-Milwaukee. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). In Alfred University. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). In Centers for Disease Control and Prevention. Retrieved from [Link]

  • niosh pocket guide to chemical hazards. (n.d.). In Centers for Disease Control and Prevention. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). In My Alfred. Retrieved from [Link]

  • EPA “P Listed Wastes”. (n.d.). In University of California, Berkeley. Retrieved from [Link]

  • List of Hazardous Substances and Reportable Quantities. (n.d.). In U.S. Department of Transportation. Retrieved from [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). In National Center for Biotechnology Information. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). In Centers for Disease Control and Prevention. Retrieved from [Link]

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Personal protective equipment for handling 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. Handling 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-20-5) requires a deep understanding of its physicochemical properties.

This compound is highly valuable in drug development as a fluorinated building block, but it presents severe acute toxicity risks[1][2]. The presence of the trifluoromethoxy (–OCF₃) and chloro (–Cl) groups significantly increases the molecule's lipophilicity, allowing it to rapidly bypass the stratum corneum (skin barrier) and enter systemic circulation. Once absorbed, the nitrile moiety (–CN) poses a critical metabolic hazard.

Below is the comprehensive, self-validating operational and safety protocol for handling this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the quantitative and mechanistic hazards of the compound. Standard halogenated phenylacetonitriles are classified under Acute Toxicity Category 1 or 3 (depending on the specific derivative and route of exposure) and act as severe central nervous system and respiratory depressants[3][4].

Table 1: Quantitative Hazard & Property Summary

Property / HazardSpecification / ClassificationMechanistic Rationale
CAS Number 1092461-20-5Unique identifier for tracking and SDS alignment[1].
Molecular Weight 235.59 g/mol Low molecular weight facilitates rapid dermal penetration[1].
Acute Toxicity (Oral/Dermal) Category 3 (Toxic) / Category 1 (Fatal)Highly lipophilic; systemic absorption leads to severe toxicity[5].
Inhalation Hazard Category 1 (Fatal if inhaled)High vapor pressure at elevated temperatures; vapors absorb rapidly across alveolar membranes[3].
GHS Statements H301, H311, H331 (Toxic)Indicates severe risk across all primary exposure routes[5].
Toxicity Mechanism

The primary acute danger of arylalkyl nitriles stems from their hepatic metabolism. Cytochrome P450 enzymes hydroxylate the alpha-carbon, leading to the spontaneous release of free cyanide ions (CN⁻). Cyanide irreversibly binds to Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain, halting ATP production and causing cellular hypoxia.

ToxicityMechanism Compound 5-Chloro-2-(trifluoromethoxy) phenylacetonitrile Absorption Rapid Dermal & Inhalation Absorption (Lipophilic) Compound->Absorption Metabolism Hepatic CYP450 Metabolism (alpha-carbon) Absorption->Metabolism CyanideRelease Release of Cyanide Ion (CN-) Metabolism->CyanideRelease Cytochrome Inhibition of Cytochrome c Oxidase (Complex IV) CyanideRelease->Cytochrome Hypoxia Cellular Hypoxia & ATP Depletion Cytochrome->Hypoxia

Fig 1: Metabolic pathway of halogenated phenylacetonitriles leading to cellular hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound. Because of its lipophilicity, standard 0.1mm nitrile examination gloves offer minimal breakthrough resistance against halogenated aromatics.

Table 2: Required PPE Specifications

Equipment TypeRequired SpecificationCausality / Rationale
Hand Protection Butyl rubber gloves OR Laminated EVOH (Silver Shield) inside standard nitrile.Halogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides the necessary chemical breakthrough resistance.
Respiratory Fume hood (Face velocity >100 fpm). For spills: Half-mask respirator with Organic Vapor (OV) cartridges.Prevents inhalation of toxic vapors (H331 hazard)[5].
Eye Protection Non-vented chemical splash goggles.Prevents vapor absorption through the highly vascularized ocular mucosa[4][5].
Body Protection Tyvek® sleeves or impermeable chemical apron over standard lab coat.Prevents accidental dermal absorption through fabric contamination[3].

Operational Protocol: Handling & Synthesis

To ensure a self-validating safety system, execute the following step-by-step methodology when utilizing 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in synthesis.

Step 1: Environmental Preparation

  • Verify fume hood calibration (ensure face velocity is strictly between 100-120 fpm).

  • Clear the hood of all incompatible materials, specifically strong acids and oxidizing agents . Contact with strong acids can protonate the nitrile group, evolving lethal Hydrogen Cyanide (HCN) gas.

  • Place a neutralizing bath (10% sodium hypochlorite solution made alkaline with NaOH) inside the hood for immediate decontamination of spatulas and glassware.

Step 2: Weighing and Transfer

  • Don the prescribed Level C PPE (Butyl gloves, splash goggles, Tyvek sleeves).

  • Weigh the compound exclusively inside an enclosed analytical balance located within the fume hood or a ventilated enclosure.

  • Use an anti-static bar to prevent aerosolization of powders or micro-droplets during transfer.

Step 3: Execution and Teardown

  • Perform all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation[4].

  • Upon completion, immediately submerge all contaminated spatulas, weighing boats, and empty vials into the alkaline hypochlorite neutralizing bath. Allow to sit for 24 hours to fully oxidize any residual nitrile compounds.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and calculated action is required to prevent systemic exposure[5].

Step-by-Step Spill Methodology:

  • Isolate: Immediately halt all work. Alert personnel in the immediate vicinity.

  • Assess: If the spill is >50 mL or occurs outside a ventilated area, evacuate the laboratory immediately and trigger the HazMat response.

  • Contain: For minor spills within a hood, don a half-mask respirator (OV cartridge). Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite). Never use combustible materials like paper towels.

  • Neutralize: Carefully apply an alkaline sodium hypochlorite solution over the absorbed spill to oxidize the nitrile groups.

  • Collect: Use non-sparking tools to scoop the neutralized absorbent into a dedicated, sealable hazardous waste container.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evacuate Evacuate Lab & Call HazMat (>50mL or Poor Vent) Assess->Evacuate Major Spill PPE Don Level B/C PPE (Respirator, Butyl Gloves) Assess->PPE Minor Spill Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize Decontaminate Surface (Alkaline Hypochlorite) Contain->Neutralize Dispose Seal in Hazardous Waste (EPA Listed) Neutralize->Dispose

Fig 2: Decision tree and operational workflow for chemical spill response.

Waste Disposal Plan

Improper disposal of nitriles is a primary cause of laboratory incidents.

Step-by-Step Disposal Methodology:

  • Segregation (Critical): Waste containing 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile must be strictly segregated from acidic waste streams to eliminate the risk of HCN gas evolution.

  • Containment: Store waste in high-density polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk.

  • Labeling: Clearly label the container as "Toxic Halogenated Organic Waste - Contains Nitriles." Include the GHS Skull and Crossbones pictogram.

  • Disposal: Do not attempt to flush down the sink or dispose of in standard organic waste. The compound is highly toxic to aquatic life with long-lasting effects. Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a certified hazardous waste contractor[5].

References

  • S D Fine-Chem Limited. "Chemwatch GHS SDS - Phenylacetonitrile." sdfine.com. Available at: [Link]

Sources

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